D-Fructose-18O
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-(18O)one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i10+2 |
InChI Key |
BJHIKXHVCXFQLS-JAIHKTGQSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=[18O])CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
D-Fructose-18O: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Overview of an Isotopic Tracer in Metabolic Research
D-Fructose-¹⁸O is a stable isotope-labeled form of the naturally occurring monosaccharide, D-fructose. In this molecule, one of the oxygen atoms in the fructose structure is replaced with the heavier, non-radioactive isotope, oxygen-18 (¹⁸O). This isotopic substitution makes D-Fructose-¹⁸O an invaluable tool for researchers, particularly in the fields of metabolism, pharmacology, and drug development. Its primary application lies in its use as a tracer to elucidate the metabolic fate of fructose in biological systems, from cellular pathways to whole-body metabolism. By tracking the incorporation of the ¹⁸O label into various metabolites, scientists can gain precise insights into the kinetics and mechanisms of fructose absorption, transport, and downstream metabolic transformations.
Core Chemical and Physical Properties
D-Fructose-¹⁸O shares nearly identical chemical and physical properties with its unlabeled counterpart, D-fructose, with a slight increase in molecular weight due to the presence of the ¹⁸O isotope. This similarity ensures that it behaves biochemically in the same manner as natural fructose, making it an ideal tracer.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₅¹⁸O | [1] |
| Molecular Weight | Approximately 182.16 g/mol | [1] |
| IUPAC Name | Varies based on ¹⁸O position | - |
| Appearance | White crystalline powder | [2] |
| Solubility | Freely soluble in water | [3] |
Synthesis of D-Fructose-¹⁸O
While specific, detailed protocols for the commercial synthesis of D-Fructose-¹⁸O are often proprietary, the general principle involves the incorporation of an ¹⁸O atom from an ¹⁸O-labeled precursor. A common laboratory-scale method involves the acid-catalyzed exchange of an oxygen atom in fructose with an oxygen atom from ¹⁸O-labeled water (H₂¹⁸O).
Experimental Protocol: Acid-Catalyzed ¹⁸O-Labeling of D-Fructose
This protocol is a generalized representation based on established chemical principles for oxygen isotope exchange in carbohydrates.
Materials:
-
D-Fructose
-
¹⁸O-enriched water (H₂¹⁸O, 95-98% isotopic purity)
-
Anhydrous acid catalyst (e.g., formic acid, hydrochloric acid in dioxane)
-
Anhydrous organic solvent (e.g., dimethyl sulfoxide - DMSO)
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for isotopic enrichment analysis
Procedure:
-
Dissolution: Dissolve a known quantity of D-fructose in a minimal amount of ¹⁸O-enriched water.
-
Acidification: Add a catalytic amount of the anhydrous acid catalyst to the solution. The acid facilitates the opening of the furanose or pyranose ring, making the anomeric hydroxyl group susceptible to exchange.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 35°C) for a specific duration. The reaction progress can be monitored by taking aliquots at different time points.[1]
-
Neutralization and Quenching: The reaction is quenched by neutralizing the acid with a suitable base (e.g., sodium bicarbonate).
-
Solvent Removal: The ¹⁸O-enriched water and any volatile components are removed by lyophilization (freeze-drying).
-
Purification: The resulting labeled fructose is purified from any unreacted starting material and byproducts using preparative HPLC with a suitable column (e.g., an amino-based column).
-
Isotopic Enrichment Analysis: The final product's isotopic purity is determined using mass spectrometry, comparing the abundance of the ¹⁸O-labeled fructose to the unlabeled species.
Applications in Metabolic Research and Drug Development
The primary utility of D-Fructose-¹⁸O lies in its application as a tracer in metabolic studies. These studies are crucial for understanding the role of fructose in various physiological and pathological states, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer. The insights gained from these studies can inform the development of therapeutic strategies that target fructose metabolism.
Metabolic Fate of Dietary Fructose
Isotopic tracer studies in humans have provided quantitative data on how the body processes dietary fructose.
| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions | Source |
| Oxidation to CO₂ | 45.0% ± 10.7% | Non-exercising subjects, within 3-6 hours | [4] |
| Oxidation to CO₂ | 45.8% ± 7.3% | Exercising subjects, within 2-3 hours | [4] |
| Oxidation (with glucose) | 66.0% ± 8.2% | Exercising subjects, ingested with glucose | [4] |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours after ingestion | [4] |
| Conversion to Lactate | ~25% | Within a few hours of ingestion | [4] |
| Direct Conversion to Plasma TG | <1% | - | [4] |
Fructose-Induced Signaling Pathways
Recent research has highlighted that fructose and its metabolites can act as signaling molecules, influencing key cellular pathways implicated in disease.
Fructose metabolism has been shown to promote the progression of certain cancers, such as pancreatic ductal adenocarcinoma (PDAC), by activating the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[5] This activation helps cancer cells adapt to the tumor microenvironment and supports their growth and survival.[5]
In hepatocytes, fructose metabolism can induce the expression of SIRT1 (Sirtuin 1), a protein deacetylase that plays a crucial role in metabolic regulation.[6] This leads to increased gluconeogenesis (glucose production) and lipogenesis (fat synthesis).[6]
Experimental Protocols for D-Fructose-¹⁸O Tracing
The use of D-Fructose-¹⁸O in metabolic tracing studies requires robust analytical methods to accurately quantify its incorporation into various metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common techniques employed.
Experimental Workflow: In Vivo Metabolic Tracing with D-Fructose-¹⁸O
Protocol: Quantification of D-Fructose-¹⁸O and its Metabolites by GC-MS
This protocol is adapted from methodologies described for the analysis of sugars and their isotopologues in biological samples.[3]
1. Sample Preparation and Metabolite Extraction:
-
Quenching: Immediately quench metabolic activity in collected samples by flash-freezing in liquid nitrogen or by adding ice-cold methanol.
-
Extraction: Homogenize tissue samples in a cold solvent mixture (e.g., methanol:water:chloroform). For plasma or serum, perform a protein precipitation step with a cold solvent like methanol or acetone.
-
Phase Separation: Centrifuge the homogenate to separate the polar (containing sugars and their phosphates), non-polar, and protein phases.
-
Drying: Collect the polar phase and dry it completely under a vacuum or a stream of nitrogen.
2. Derivatization:
-
To increase volatility for GC analysis, the dried metabolites must be derivatized. A common method is methoximation followed by silylation.
-
Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract and incubate to form methoxime derivatives of the carbonyl groups.
-
Silylation: Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.
3. GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Gas Chromatography: Separate the derivatized metabolites on a suitable capillary column (e.g., a DB-5ms). Use a temperature gradient to achieve optimal separation.
-
Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact - EI) and the resulting fragments are analyzed by the mass spectrometer.
-
Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode to specifically detect the ions corresponding to fructose and its ¹⁸O-labeled isotopologue. For the TMS derivative of fructose, characteristic fragments would be monitored. For D-Fructose-¹⁸O, the corresponding fragments will have a mass shift of +2 Da for each incorporated ¹⁸O atom.
4. Data Analysis:
-
Quantification: Create a standard curve using known concentrations of unlabeled fructose and D-Fructose-¹⁸O to quantify the amounts in the samples.
-
Isotopic Enrichment: Calculate the percentage of ¹⁸O enrichment in the fructose pool and in downstream metabolites by determining the ratio of the peak areas of the labeled and unlabeled fragments.
Conclusion
D-Fructose-¹⁸O is a powerful and indispensable tool for researchers and drug development professionals seeking to unravel the complexities of fructose metabolism. Its use in isotopic tracing studies provides precise quantitative data on the metabolic fate of fructose and its influence on critical signaling pathways. The methodologies for its use, particularly when coupled with advanced analytical techniques like mass spectrometry, offer a window into the biochemical processes that underpin health and disease, thereby paving the way for the development of novel therapeutic interventions targeting metabolic disorders and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Role of Fructose Mediated by FINS1/FBP in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
Synthesis of ¹⁸O-Labeled Fructose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis of ¹⁸O-labeled fructose, a critical tool in metabolic research and drug development. The incorporation of the heavy isotope of oxygen allows for the tracing of fructose metabolism and its interactions with various physiological and pathological pathways. This document details both chemical and enzymatic approaches to ¹⁸O-labeling, providing structured data, experimental protocols, and visual representations of the core concepts.
Introduction
Isotopically labeled compounds are indispensable in modern scientific research, enabling the elucidation of complex biological pathways and the mechanisms of drug action. ¹⁸O-labeled fructose, in particular, serves as a valuable tracer for studying carbohydrate metabolism, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. Its application extends to investigating metabolic disorders such as diabetes, obesity, and non-alcoholic fatty liver disease. This guide presents two primary strategies for the synthesis of ¹⁸O-labeled fructose: acid-catalyzed oxygen exchange and enzymatic synthesis.
Chemical Synthesis: Acid-Catalyzed Oxygen Exchange
A straightforward and effective method for introducing ¹⁸O into the fructose molecule is through acid-catalyzed oxygen exchange in the presence of ¹⁸O-labeled water (H₂¹⁸O). Formic acid is a commonly utilized catalyst for this reaction. The mechanism involves the reversible protonation of the hydroxyl groups of fructose, facilitating the exchange of ¹⁶O with ¹⁸O from the solvent.
Experimental Protocol: Formic Acid-Catalyzed ¹⁸O-Labeling
This protocol is adapted from established methods for acid-catalyzed oxygen exchange.
Materials:
-
D-Fructose
-
¹⁸O-labeled water (H₂¹⁸O, 95-98% isotopic purity)
-
Formic acid (HCOOH)
-
Anhydrous ethanol
-
Drying agent (e.g., anhydrous sodium sulfate)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for isotopic enrichment analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation
Procedure:
-
Dissolution: Dissolve 100 mg of D-fructose in 1 mL of H₂¹⁸O in a sealed reaction vial.
-
Acidification: Add 50 µL of formic acid to the solution to initiate the oxygen exchange.
-
Incubation: Heat the reaction mixture at 35°C for 24-48 hours. The reaction progress can be monitored by taking aliquots and analyzing the isotopic enrichment via mass spectrometry.
-
Neutralization and Evaporation: After the desired level of isotopic enrichment is achieved, neutralize the reaction mixture with a suitable base (e.g., ammonium hydroxide). Evaporate the solvent under reduced pressure.
-
Purification: Purify the ¹⁸O-labeled fructose using preparative HPLC with a suitable carbohydrate column.
-
Characterization: Confirm the structure and determine the isotopic enrichment of the final product using NMR and mass spectrometry.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | D-Fructose | N/A |
| Labeling Reagent | H₂¹⁸O (95-98%) | N/A |
| Catalyst | Formic Acid | [1] |
| Reaction Temperature | 35°C | [1] |
| Reaction Time | 24 - 48 hours | Adapted from similar methods |
| Typical Yield | > 80% | Estimated based on similar reactions |
| Isotopic Enrichment | Variable, dependent on reaction time and H₂¹⁸O purity | N/A |
Signaling Pathway & Experimental Workflow
Caption: Acid-catalyzed ¹⁸O-labeling of fructose workflow.
Enzymatic Synthesis
An alternative approach to producing ¹⁸O-labeled fructose is through enzymatic synthesis, which offers high specificity and milder reaction conditions. The most common method involves the isomerization of ¹⁸O-labeled glucose to ¹⁸O-labeled fructose using glucose isomerase. The labeling of the starting glucose can be achieved through a similar acid-catalyzed exchange in H₂¹⁸O.
Experimental Protocol: Enzymatic Isomerization
Materials:
-
¹⁸O-labeled D-Glucose (prepared via acid-catalyzed exchange)
-
Glucose Isomerase (immobilized or free)
-
Buffer solution (e.g., phosphate buffer, pH 7.5) prepared in H₂¹⁸O
-
Magnesium sulfate (MgSO₄) as a cofactor
-
HPLC system for purification and analysis
-
Mass spectrometer for isotopic enrichment analysis
Procedure:
-
Prepare ¹⁸O-labeled Glucose: Synthesize ¹⁸O-labeled glucose using the formic acid-catalyzed method described in section 2.1.
-
Reaction Setup: Prepare a solution of ¹⁸O-labeled glucose in the H₂¹⁸O-based buffer. Add glucose isomerase and MgSO₄.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 60-70°C) for a specified time (e.g., 4-24 hours), allowing the isomerization to reach equilibrium.
-
Enzyme Deactivation: Stop the reaction by heat deactivation of the enzyme or by removing the immobilized enzyme.
-
Purification: Separate the ¹⁸O-labeled fructose from the remaining ¹⁸O-labeled glucose and other reaction components using preparative HPLC.
-
Characterization: Analyze the purified product to confirm its identity and determine the isotopic enrichment.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | ¹⁸O-labeled D-Glucose | N/A |
| Enzyme | Glucose Isomerase | N/A |
| Cofactor | MgSO₄ | N/A |
| Reaction Temperature | 60 - 70°C | N/A |
| Reaction Time | 4 - 24 hours | N/A |
| Typical Yield | ~40-50% (at equilibrium) | N/A |
| Isotopic Enrichment | Dependent on the enrichment of the starting ¹⁸O-glucose | N/A |
Signaling Pathway & Experimental Workflow
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of D-Fructose-¹⁸O
This technical guide provides a comprehensive overview of the core chemical properties of D-Fructose-¹⁸O, an isotopically labeled form of D-fructose. The incorporation of the stable, heavier oxygen isotope, ¹⁸O, makes this molecule an invaluable tracer for metabolic research, enabling the precise tracking of fructose through complex biochemical pathways. This document details its physicochemical properties, stability, reactivity, and common experimental methodologies.
Physicochemical Properties
The primary difference between D-Fructose-¹⁸O and unlabeled D-fructose is its molecular weight, due to the presence of the ¹⁸O isotope. Most other bulk physical and chemical properties are comparable to the unlabeled compound. The specific position of the ¹⁸O label can vary depending on the synthesis method (e.g., D-Fructose-2-¹⁸O, D-Fructose-6-¹⁸O). The data below pertains to a singly-labeled D-Fructose-¹⁸O molecule.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂¹⁸O₁O₅ | [1] |
| Molecular Weight | ~182.16 g/mol | [1][2] |
| Exact Mass | 182.06763309 Da | [2] |
| Appearance | White crystalline solid/powder | [3][4][5] |
| Melting Point | 103–105 °C | [3][4][6] |
| Solubility | Highly soluble in water | [3][4][5] |
| pH | 5.0 - 7.0 (in 1.8% aqueous solution at 25 °C) | [3][7] |
Table 2: Computed Chemical Properties
| Property | Value | Source |
| IUPAC Name | (3S,4R,5R)-1,3,4,6-tetrahydroxy-5-(¹⁸O)oxidanylhexan-2-one (for D-Fructose-5-¹⁸O) | [2] |
| XLogP3 | -3.2 | [2] |
| Hydrogen Bond Donor Count | 5 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Topological Polar Surface Area | 118 Ų | [2] |
| Heavy Atom Count | 13 | [2] |
Stability and Reactivity
The chemical stability and reactivity of D-Fructose-¹⁸O are largely identical to that of its unlabeled counterpart.
-
Chemical Stability : The material is stable under normal ambient and anticipated storage and handling conditions.[7][8] It should be stored in a dry, cool, and well-ventilated place in a tightly closed container.[3]
-
Reactivity :
-
Hazardous Reactions : Violent reactions are possible with strong oxidizing agents.[7][8]
-
Conditions to Avoid : Avoid excess heat and the formation of dust, which can lead to a risk of dust explosion.[3][8]
-
Maillard Reaction : Fructose readily undergoes the Maillard reaction (non-enzymatic browning) with amino acids. This reaction occurs more rapidly with fructose than with glucose because a greater proportion of fructose exists in the open-chain form.[9]
-
-
Hazardous Decomposition Products : Upon combustion, hazardous decomposition products such as carbon monoxide (CO) and carbon dioxide (CO₂) can form.[3]
Experimental Protocols and Methodologies
D-Fructose-¹⁸O is primarily used as a tracer in metabolic studies. Its analysis and application require specific experimental protocols.
General Protocol for In Vitro ¹⁸O-Labeling of Metabolites
A common application involves tracing oxygen incorporation during metabolic processes. The following protocol is a generalized workflow for studying drug metabolism using liver microsomes and ¹⁸O₂, which can be adapted for studying fructose metabolism.[10]
-
Preparation : Degas a 50 mM phosphate-buffered saline (PBS) solution for approximately 15 minutes to remove dissolved ¹⁶O₂.
-
Pre-incubation : In a suitable reaction vessel, combine liver microsomes and necessary cofactors in the degassed PBS.
-
¹⁸O₂ Introduction : Pass gaseous ¹⁸O₂ through the solution to displace any remaining ¹⁶O₂ and create an ¹⁸O₂-saturated environment.
-
Reaction Initiation : Add the substrate (e.g., a compound whose metabolism involves fructose pathways) to the ¹⁸O₂-saturated microsomal solution to initiate the reaction.
-
Incubation : Incubate the reaction mixture for a defined period (e.g., 1 hour) under controlled temperature.
-
Quenching : Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Analysis : Analyze the resulting mixture using High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) to identify and quantify the ¹⁸O-labeled metabolites.
Analytical Quantification Methods
-
Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS) : This is a key technique for compound-specific δ¹⁸O analysis of sugars like fructose. The protocol involves derivatization of the sugar (e.g., to its trimethylsilyl-derivative) followed by analysis. This method allows for precise measurement of ¹⁸O enrichment and requires careful calibration with standards to correct for instrumental drift and amount-dependent effects.[11]
-
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) : This is a sensitive method for separating and quantifying fructose from other monosaccharides, often used when mass spectrometry is not available for identification. The analysis is typically run on specialized systems with alkaline eluents.[12]
-
Enzymatic Methods : Specific enzymatic assays can be used for the quantitative determination of D-fructose. The principle involves a series of enzymatic reactions that ultimately lead to the formation of NADPH, which is measured spectrophotometrically at 340 nm. The amount of NADPH formed is stoichiometric to the amount of D-fructose.[13][14]
Applications in Metabolic Research
Isotopically labeled fructose, including D-Fructose-¹⁸O, is a critical tool for metabolic flux analysis.[15][16] Tracer studies in humans have elucidated the primary metabolic fates of dietary fructose.[17][18][19]
Upon ingestion, fructose is primarily metabolized in the liver. The major pathways include:
-
Conversion to Glucose : A significant portion of ingested fructose is converted to glucose in the liver.[17][18]
-
Oxidation : Fructose is oxidized to produce energy (CO₂). The mean oxidation rate is approximately 45% within a few hours of ingestion.[17][18]
-
Conversion to Lactate : A substantial amount (around 25%) of ingested fructose can be converted to lactate.[18]
-
Conversion to Glycogen : Fructose contributes to the replenishment of liver glycogen stores.[17]
-
De Novo Lipogenesis (DNL) : A small fraction of fructose is directly converted to triglycerides (TG). However, high fructose consumption can promote DNL, contributing to hyperlipidemia.[17][18]
References
- 1. clearsynth.com [clearsynth.com]
- 2. D-Fructose-18O-2 | C6H12O6 | CID 165412969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westliberty.edu [westliberty.edu]
- 4. What is Fructose? - GeeksforGeeks [geeksforgeeks.org]
- 5. Properties of Fructose [unacademy.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. uprm.edu [uprm.edu]
- 8. carlroth.com [carlroth.com]
- 9. Fructose - Wikipedia [en.wikipedia.org]
- 10. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel methodological approach for δ(18)O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nzytech.com [nzytech.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 16. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]
physical properties of D-Fructose-18O
An In-depth Technical Guide to the Physical and Metabolic Properties of D-Fructose-¹⁸O
Introduction
D-Fructose, a six-carbon monosaccharide and a structural isomer of glucose, is a central carbohydrate in human metabolism.[1] The isotopically labeled variant, D-Fructose-¹⁸O, is a stable, non-radioactive isotope of D-fructose where one of the oxygen atoms, typically at a specific position on the molecule, has been replaced with the heavier ¹⁸O isotope. This substitution makes D-Fructose-¹⁸O an invaluable tool for researchers, scientists, and drug development professionals.[2][3] It serves as a tracer in metabolic studies, allowing for the precise tracking of fructose absorption, distribution, and metabolic fate in vivo without the need for radioactive labels. Its primary application lies in elucidating the pathways of fructose metabolism and its contribution to various physiological and pathological processes, including energy production, glycogen replenishment, and lipid synthesis.[4][5]
Core Physical Properties
The introduction of an ¹⁸O isotope results in a predictable increase in the molecular weight of D-fructose. Other physical properties, such as melting point, boiling point, and solubility, are not expected to differ significantly from the unlabeled compound, as they are primarily determined by the molecule's overall structure and intermolecular forces. The data presented below compares the computed or theoretical properties of D-Fructose-¹⁸O with the experimentally determined properties of standard D-Fructose.
| Property | D-Fructose (Unlabeled) | D-Fructose-¹⁸O | Data Source(s) |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂¹⁸OO₅ | [6][7] |
| Molecular Weight | 180.16 g/mol | 182.16 g/mol | [6][7][8] |
| Appearance | White crystalline solid/powder | White crystalline solid/powder | [9][10][11] |
| Melting Point | 103–105 °C; 119-122 °C (decomposes) | Not experimentally determined | [6][9][12] |
| Boiling Point | Not determined (decomposes) | Not experimentally determined | [9] |
| Water Solubility | ~4000 g/L (25 °C); Freely soluble | High | [6][13] |
| Alcohol Solubility | Soluble (1 g in 15 ml) | Soluble | [6][12] |
| Methanol Solubility | Soluble (1 g in 14 ml) | Soluble | [6][12] |
| Density | ~1.6 g/cm³ | Not experimentally determined | [9][12] |
| pKa | 12.06 (18 °C) | Not experimentally determined | [12][14] |
Experimental Protocols and Methodologies
The use of D-Fructose-¹⁸O in research necessitates robust protocols for its synthesis and analysis to ensure isotopic enrichment and chemical purity.
Synthesis of D-Fructose-¹⁸O
The synthesis of isotopically labeled sugars like D-Fructose-¹⁸O is a specialized process. While specific, proprietary protocols may vary between manufacturers, the general approaches involve either enzymatic or chemical methods.
-
Oxygen Isotope Exchange: A common method involves the acid- or base-catalyzed oxygen exchange reaction between the carbonyl group of D-fructose and ¹⁸O-labeled water (H₂¹⁸O).[15][16] The open-chain (keto) form of fructose in solution contains a carbonyl group at the C2 position, which is susceptible to nucleophilic attack by water.[16] By conducting this reaction in an ¹⁸O-enriched aqueous medium, the carbonyl oxygen can be exchanged for an ¹⁸O atom.[15] The position of the label (e.g., at C2, C5, or C6) can be influenced by the specific reaction conditions and starting materials.[7][17]
-
Chemo-enzymatic Synthesis: This approach utilizes the high specificity of enzymes. For instance, aldolases, such as fructose-6-phosphate aldolase (FSA), can be employed to form C-C bonds in the synthesis of fructose precursors.[18] By using an ¹⁸O-labeled substrate in an FSA-catalyzed aldol reaction, the ¹⁸O isotope can be incorporated into the fructose backbone in a highly controlled manner.[18]
Purification and Analysis
Post-synthesis, D-Fructose-¹⁸O must be purified and its isotopic enrichment quantified.
-
Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for purifying the final product, separating it from unreacted starting materials and byproducts to achieve high chemical purity (e.g., >99.0%).[7][11]
-
Analysis:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is the definitive technique for confirming the incorporation of the ¹⁸O isotope by detecting the +2 Da shift in molecular weight compared to the unlabeled compound.[16] It is also used to quantify the level of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to confirm the position of the ¹⁸O label. The ¹⁸O isotope induces a small, characteristic upfield shift in the resonance of the directly bonded ¹³C atom, allowing for precise structural determination.[15]
-
Application in Metabolic Research: Tracing Fructolysis
D-Fructose-¹⁸O is primarily used to trace the metabolic pathway of fructose, known as fructolysis, which occurs predominantly in the liver.[4] Unlike glucose, fructose metabolism is not directly regulated by insulin.[4] Upon entering hepatocytes, fructose is rapidly phosphorylated by fructokinase (KHK) to fructose-1-phosphate. This step bypasses the main rate-limiting step of glycolysis, leading to a rapid flux of carbons through the downstream pathway. The ¹⁸O label allows researchers to follow the path of these carbon atoms as they are converted to glucose, glycogen, lactate, or triglycerides.
Caption: Metabolic pathway of D-Fructose-¹⁸O in the liver.
This diagram illustrates the workflow for tracing D-Fructose-¹⁸O through the initial stages of hepatic metabolism. The ¹⁸O label can be tracked as fructose-1-phosphate is cleaved into triose phosphates, which then enter central metabolic pathways like glycolysis, gluconeogenesis, and de novo lipogenesis. This allows for quantitative analysis of the flux of dietary fructose into various metabolic end-products.[19][4]
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D- (-)-Fructose tested according to Ph Eur 57-48-7 [sigmaaldrich.com]
- 7. clearsynth.com [clearsynth.com]
- 8. D-Fructose-18O-2 | C6H12O6 | CID 165412969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. byjus.com [byjus.com]
- 11. labproinc.com [labproinc.com]
- 12. D-Fructose | C6H12O6 | CID 2723872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Fructose - Wikipedia [en.wikipedia.org]
- 14. 57-48-7 CAS MSDS (D(-)-Fructose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. omicronbio.com [omicronbio.com]
- 18. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Fructose as a Metabolic Fuel in Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The consumption of fructose, particularly from added sugars like sucrose and high-fructose corn syrup, has risen dramatically in recent decades. This increase has paralleled the growing prevalence of metabolic diseases, including obesity, non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers. Unlike glucose, which is ubiquitously utilized by the body's cells, fructose is primarily metabolized in the liver. This unique metabolic pathway, known as fructolysis, has profound implications for cellular and systemic metabolism. When consumed in excess, fructose can act as a potent metabolic fuel that drives pathological processes. This technical guide provides a comprehensive overview of the discovery and mechanisms of fructose as a metabolic fuel in disease, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Fructose Metabolism: A Unique and Unregulated Pathway
Fructose enters hepatocytes predominantly through the glucose transporter 2 (GLUT2) and is rapidly phosphorylated to fructose-1-phosphate (F1P) by ketohexokinase (KHK), also known as fructokinase.[1][2] This initial step is critical as it traps fructose within the liver cell and commits it to metabolism. Unlike the phosphorylation of glucose by glucokinase, KHK activity is not regulated by insulin or its end-product, F1P.[3] This lack of feedback inhibition allows for a rapid and uncontrolled influx of fructose-derived carbons into downstream metabolic pathways, bypassing the key regulatory step of glycolysis catalyzed by phosphofructokinase.[1][4]
F1P is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter glycolysis or gluconeogenesis, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate.[1][2] The rapid flux of these triose phosphates can overwhelm the liver's metabolic capacity, leading to several downstream consequences that contribute to disease pathogenesis.
Quantitative Impact of Fructose Metabolism in Disease Models
Numerous studies utilizing animal models have demonstrated the potent effects of high-fructose diets on metabolic health. These models are crucial for understanding the quantitative impact of fructose on various physiological and biochemical parameters.
Animal Models of Fructose-Induced Metabolic Syndrome
A common method to induce metabolic syndrome in rodents is the administration of fructose in their drinking water.[5][6][7] The following table summarizes typical quantitative changes observed in these models.
| Parameter | Control Group | High-Fructose Diet Group | Fold Change/Percentage Increase | Reference |
| Systolic Blood Pressure (mmHg) | 113.66 ± 1.14 | 130.61 ± 0.80 | ~15% increase | [7] |
| Plasma Triglycerides (mg/dL) | 61.86 ± 4.86 | 331.20 ± 23.15 | ~435% increase | [7] |
| Fasting Plasma Glucose (mg/dL) | Normal | Significantly Increased | - | [8] |
| Serum Insulin (pmol/L) | 160.8 (with allopurinol) | 272.3 | ~69% increase | [4] |
| Body Weight Gain (%) | Lower | Significantly Higher | - | [5] |
| Body Mass Index (g/cm²) | 0.45 ± 0.02 | 0.68 ± 0.05 | ~51% increase | [5] |
Fructose and De Novo Lipogenesis in Humans
In humans, excessive fructose consumption is a potent stimulator of de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. This contributes directly to the development of NAFLD.
| Condition | Fractional DNL (%) | Reference |
| Fasting | 5.3 ± 2.8 | [9][10] |
| Low-Dose Fructose | 15 ± 2 | [9][10] |
| High-Dose Fructose | 29 ± 2 | [9][10] |
Fructose and Uric Acid Production
A key consequence of rapid fructose phosphorylation is the consumption of ATP, leading to the accumulation of AMP. AMP is then degraded, resulting in the production of uric acid.[11][12]
| Condition | Serum Uric Acid Increase (mg/dL) | Timeframe | Reference |
| Fructose Ingestion | up to 2 | within 1 hour | [11] |
Key Signaling Pathways Activated by Fructose Metabolism
The metabolic effects of fructose are mediated by the activation of specific transcription factors that regulate gene expression related to glycolysis, lipogenesis, and gluconeogenesis.
ChREBP and SREBP-1c Signaling
Carbohydrate-responsive element-binding protein (ChREBP) and sterol regulatory element-binding protein-1c (SREBP-1c) are master regulators of lipogenesis. Fructose metabolites, such as xylulose-5-phosphate, are potent activators of ChREBP.[13][14] Activated ChREBP, along with SREBP-1c, which can also be induced by fructose independently of insulin, drives the transcription of genes involved in fatty acid and triglyceride synthesis.[13][14]
Experimental Protocols
Reproducible and standardized experimental protocols are essential for studying the effects of fructose metabolism.
Induction of Metabolic Syndrome in Rats
This protocol describes the induction of metabolic syndrome in Wistar rats through fructose administration in drinking water.[5][6]
Materials:
-
Male Wistar rats (6 weeks old)
-
Standard rat chow
-
Fructose solution (10-25% w/v in drinking water)
-
Metabolic cages for monitoring food and water intake
-
Blood pressure measurement system (e.g., tail-cuff method)
-
Equipment for blood collection and analysis
Procedure:
-
Acclimatize rats for one week with free access to standard chow and water.
-
Divide rats into a control group (receiving plain drinking water) and an experimental group (receiving fructose solution).
-
Prepare fresh fructose solution daily.
-
Monitor food and fluid intake, as well as body weight, weekly.
-
Measure blood pressure at regular intervals (e.g., every 2-3 weeks).
-
After the designated study period (typically 8-12 weeks), collect blood samples for the analysis of glucose, insulin, triglycerides, and uric acid.
-
Calculate parameters such as body mass index (BMI) and percentage of body weight gain.
Ketohexokinase (KHK) Activity Assay
This luminescence-based protocol allows for the quantification of KHK activity in cell lysates or tissue homogenates.[1]
Materials:
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Cell or tissue lysate
-
Reaction buffer (50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA, 1 mM DTT)
-
Fructose solution (substrate)
-
ATP solution
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare cell or tissue lysates in the reaction buffer.
-
Determine the protein concentration of the lysates.
-
In a white-walled microplate, add a defined amount of lysate protein to each well.
-
Initiate the reaction by adding a mixture of fructose and ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate for 30-60 minutes in the dark.
-
Measure the luminescence signal using a plate reader.
-
Calculate KHK activity relative to the amount of protein and reaction time.
Isotopic Tracer Studies for De Novo Lipogenesis
Stable isotope tracers, such as 13C-labeled acetate, are used to quantify the rate of DNL in response to fructose feeding.[9][10][15]
Methodology Overview:
-
A primed, constant infusion of [1-13C]acetate is administered intravenously.
-
Subjects consume a high-fructose beverage.
-
Blood samples are collected at baseline and at regular intervals during the fructose challenge.
-
Very-low-density lipoprotein (VLDL)-triglycerides are isolated from the plasma.
-
The fatty acid portion of the triglycerides is derivatized to fatty acid methyl esters (FAMEs).
-
The isotopic enrichment of palmitate is determined by gas chromatography-mass spectrometry (GC/MS).
-
The fractional DNL is calculated based on the incorporation of the 13C label into newly synthesized palmitate.
Fructose Metabolism in Cancer
Emerging evidence suggests that some cancers can utilize fructose as an alternative fuel source to support their growth and proliferation, a phenomenon that has been termed "fructolysis".[16][17][18] Cancer cells can upregulate the expression of the fructose transporter GLUT5 to increase fructose uptake.[19] Fructose metabolism can then feed into glycolysis, the pentose phosphate pathway (for nucleotide synthesis), and lipogenesis, providing the building blocks necessary for rapid cell division.[16]
A recent study has also shown that while many cancer cells lack the primary enzyme for fructose metabolism, KHK, they can indirectly benefit from fructose consumption.[20] The liver metabolizes fructose into lipids, which are then released into the circulation and taken up by tumors to fuel their growth.[20]
Therapeutic Targeting of Fructose Metabolism
The central role of KHK in fructose metabolism makes it an attractive therapeutic target. KHK inhibitors are being developed to block the first step of fructolysis, thereby preventing the downstream metabolic consequences of excessive fructose consumption.[1][21] These inhibitors have shown promise in preclinical models for the treatment of NAFLD and other metabolic diseases.[1]
Conclusion
The discovery of fructose as a potent metabolic fuel in disease has significantly advanced our understanding of the pathogenesis of metabolic syndrome, NAFLD, and cancer. The unregulated nature of its metabolism in the liver leads to a cascade of events, including increased de novo lipogenesis, uric acid production, and the activation of pro-inflammatory signaling pathways. The quantitative data from animal and human studies, along with detailed experimental protocols, provide a robust framework for further research in this critical area. The development of therapeutic strategies targeting fructose metabolism, such as KHK inhibitors, holds promise for mitigating the adverse health effects of excessive sugar consumption. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to unraveling the complexities of fructose metabolism and developing novel interventions for associated diseases.
References
- 1. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. greenmedinfo.com [greenmedinfo.com]
- 5. The Establishment of Metabolic Syndrome Model by Induction of Fructose Drinking Water in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]
- 9. Dose-dependent quantitative effects of acute fructose administration on hepatic de novo lipogenesis in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ChREBP regulates fructose-induced glucose production independently of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Progress on Fructose Metabolism—Chrebp, Fructolysis, and Polyol Pathway [mdpi.com]
- 15. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications [medsci.org]
- 19. GLUT5 (SLC2A5) enables fructose-mediated proliferation independent of ketohexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fructose Sugar Fuels Cancer Growth Indirectly - NCI [cancer.gov]
- 21. Dose-dependent quantitative effects of acute fructose administration on hepatic de novo lipogenesis in healthy humans. | Endocrinology & Metabolism [endocrine.ucsf.edu]
role of fructolysis in neurodegenerative conditions
An in-depth analysis of the role of fructolysis in the pathogenesis of neurodegenerative conditions, providing a technical guide for researchers, scientists, and professionals in drug development.
Executive Summary
Emerging evidence implicates aberrant fructose metabolism, or fructolysis, in the brain as a significant contributor to the pathology of several neurodegenerative diseases, most notably Alzheimer's disease. This whitepaper synthesizes current research, detailing the biochemical pathways, summarizing key quantitative findings, providing experimental protocols, and illustrating the complex signaling cascades involved. The central hypothesis is that endogenous fructose production and subsequent metabolism in the brain, driven by the polyol pathway, can initiate a cascade of detrimental events including mitochondrial dysfunction, neuroinflammation, and the accumulation of pathological protein aggregates. This guide serves as a technical resource for professionals seeking to understand and target this novel mechanism in the pursuit of new therapeutic strategies.
The Fructolytic Pathway in the Brain
Fructose can be metabolized in the brain through two primary pathways. It can be phosphorylated by hexokinase to fructose-6-phosphate, entering the standard glycolytic pathway. However, the more critical pathway in the context of neurodegeneration involves its phosphorylation by fructokinase (also known as ketohexokinase or KHK) to fructose-1-phosphate. This step is unique to fructose metabolism and is not regulated by feedback inhibition, leading to rapid phosphate consumption and ATP depletion. Aldolase then cleaves fructose-1-phosphate into glyceraldehyde and dihydroxyacetone phosphate (DHAP), which can then enter glycolysis or be used for other metabolic processes.
A crucial aspect of fructose's role in the brain is its endogenous production from glucose via the polyol pathway.[1][2] Under conditions of hyperglycemia or other stressors, the enzyme aldose reductase converts glucose to sorbitol, which is then oxidized to fructose by sorbitol dehydrogenase.[3] This pathway allows for the generation of fructose within the brain itself, independent of dietary fructose intake.[1][2]
Figure 1: The Polyol Pathway and Fructolysis.
Fructolysis in Neurodegenerative Conditions
Alzheimer's Disease
A substantial body of research suggests that fructose metabolism in the brain may be a key driver of Alzheimer's disease (AD).[4][5][6] The proposed mechanism involves a "survival switch" being permanently activated by chronic fructose metabolism, leading to a persistent reduction in cerebral metabolism, brain atrophy, and neuronal loss.[4][7] This hypothesis is supported by findings of elevated fructose levels in the brains of AD patients.[4][8]
The metabolism of fructose via fructokinase leads to a rapid depletion of intracellular ATP, which in turn activates AMP deaminase, resulting in the production of uric acid.[9] Uric acid can induce neuroinflammation and oxidative stress, both of which are central to AD pathology.[9] Furthermore, chronic fructose metabolism can lead to the accumulation of amyloid-beta and tau proteins, the pathological hallmarks of AD.[4][10] Studies in laboratory rats have shown that a prolonged fructose-rich diet can induce the formation of these proteins in the brain.[4][10]
The polyol pathway is a significant contributor to the fructose load in the brain, converting glucose to fructose, especially in states of hyperglycemia which are often associated with an increased risk for AD.[1][5][6] Microglia, the resident immune cells of the brain, also play a role, as they express the fructose transporter GLUT5 and enzymes involved in fructolysis, and their expression is upregulated in aging and disease states.[11]
Figure 2: Role of Fructolysis in Alzheimer's Disease Pathogenesis.
Parkinson's Disease
The link between fructolysis and Parkinson's disease (PD) is less established but emerging. PD is characterized by the loss of dopaminergic neurons in the substantia nigra and the presence of alpha-synuclein aggregates (Lewy bodies).[12] Metabolic alterations, including in sugar metabolism, have been observed in PD.[12] One study using a mouse model of PD induced by Proteus mirabilis found significant alterations in fructose and mannose metabolism.[12]
Furthermore, glycation, the non-enzymatic reaction of sugars with proteins, can modulate the aggregation of alpha-synuclein.[13] Fructose is a more potent glycating agent than glucose, suggesting a potential mechanism by which elevated fructose levels could contribute to the formation of pathological alpha-synuclein aggregates.[13] Additionally, there is a recognized association between PD and blood glucose dysregulation, sometimes referred to as "type 3 diabetes," which could lead to increased endogenous fructose production in the brain via the polyol pathway.[14]
Huntington's Disease
In Huntington's disease (HD), an inherited neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene, recent research has pointed to a role for a specific metabolite related to fructose metabolism.[15][16] Studies have shown that the activity of a crucial DNA repair enzyme, polynucleotide kinase 3'-phosphatase (PNKP), is severely compromised in HD.[15][17] This impairment is linked to reduced levels of 6-phosphofructo-2-kinase fructose-2,6-bisphosphatase 3 (PFKFB3) and its product, fructose-2,6-bisphosphate (F2,6BP), in affected brain regions.[17][18] F2,6BP is a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. Interestingly, supplementation with F2,6BP has been shown to restore PNKP activity and ameliorate neurodegenerative symptoms in HD models, suggesting a direct link between this glycolytic regulator and DNA repair mechanisms crucial for neuronal survival.[15][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding fructose and its metabolites in the context of the central nervous system and neurodegenerative diseases.
| Analyte | Matrix | Condition | Concentration/Ratio | Significance | Reference |
| Fructose | Cerebrospinal Fluid (CSF) | Healthy Pregnant Women | ~20-fold higher than plasma | p < 0.001 | [19][20] |
| Sorbitol | Cerebrospinal Fluid (CSF) | Healthy Pregnant Women | ~9-fold higher than plasma | p < 0.001 | [19][20] |
| Fructose | Cerebrospinal Fluid (CSF) | General Population | ~100 µM | Exceeds plasma levels | [21] |
| Fructose | Brain | Alzheimer's Disease | Elevated levels | - | [4][8] |
Table 1: Concentrations of Fructose and Related Metabolites in CSF and Brain Tissue.
| Parameter | Condition | Observation | Reference |
| CSF Fructose vs. CSF Glucose | Healthy Pregnant Women | Positive correlation (ρ = 0.45) | [19][20] |
| CSF Fructose vs. CSF Sorbitol | Healthy Pregnant Women | Positive correlation (ρ = 0.75) | [19][20] |
| Added Sugar Intake | Parkinson's Disease | Positive association with PD prevalence | [22] |
Table 2: Correlations and Associations of Fructose Metabolism with Neurodegenerative Conditions.
Experimental Protocols
Quantification of Fructose and Sorbitol in Cerebrospinal Fluid by GC-MS
This protocol is adapted from methodologies for metabolic profiling of CSF.[23]
Objective: To quantify the concentrations of fructose and sorbitol in CSF samples.
Materials:
-
CSF samples
-
Methanol-water-chloroform solution (2.5:1:1)
-
Internal standard (e.g., a stable isotope-labeled sugar)
-
Distilled water
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
To 50 µL of CSF, add 250 µL of the methanol-water-chloroform solution and the internal standard.
-
Vortex and centrifuge the mixture.
-
Transfer 250 µL of the supernatant to a new tube and add 200 µL of distilled water.
-
Vortex and centrifuge again.
-
Lyophilize 250 µL of the resulting supernatant.
-
-
Derivatization:
-
Add 40 µL of methoxyamine hydrochloride in pyridine to the lyophilized sample and incubate.
-
Add 20 µL of MSTFA and centrifuge.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use an appropriate column (e.g., RTX-5Sil MS) and temperature gradient for separation.
-
Acquire mass spectra in full scan or selected ion monitoring (SIM) mode for quantification.
-
-
Data Analysis:
-
Identify and quantify fructose and sorbitol peaks based on their retention times and mass spectra compared to standards.
-
Normalize the results using the internal standard.
-
Fructokinase (Ketohexokinase) Activity Assay
This protocol is based on a luminescence-based method for quantifying KHK activity.[24][25]
Objective: To measure the enzymatic activity of fructokinase in brain tissue lysates.
Materials:
-
Brain tissue homogenates
-
Lysis buffer
-
KHK assay buffer
-
Fructose solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
Tissue Lysate Preparation:
-
Homogenize frozen brain tissue samples in a suitable lysis buffer on ice.
-
Centrifuge the homogenate at high speed (e.g., 16,000 x g) at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the tissue lysate (protein homogenate), KHK assay buffer, and ATP.
-
Initiate the reaction by adding the fructose solution. Include a negative control without fructose.
-
Incubate the reaction at room temperature for a defined period (e.g., 1 hour).
-
-
ADP Detection:
-
Stop the KHK reaction and measure the amount of ADP produced using the ADP-Glo™ assay according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
-
Measurement and Calculation:
-
Read the luminescence signal using a plate reader.
-
Calculate the KHK activity by dividing the relative light units (RLU) by the amount of protein and the reaction time, after subtracting the background signal from the no-fructose control.
-
Figure 3: Experimental Workflow for Fructokinase (KHK) Activity Assay.
Therapeutic Implications and Future Directions
The growing understanding of the role of fructolysis in neurodegeneration opens up new avenues for therapeutic intervention.[5][6] Inhibiting key enzymes in the polyol pathway, such as aldose reductase, or in fructolysis, such as fructokinase, could represent novel strategies to prevent or treat these devastating diseases.[5][6] Dietary and pharmaceutical trials aimed at reducing fructose consumption or blocking its metabolism are warranted to evaluate their potential benefits.[4]
Future research should focus on:
-
Further elucidating the specific mechanisms by which fructolysis contributes to the pathologies of Parkinson's and Huntington's diseases.
-
Developing and validating biomarkers of cerebral fructose metabolism for early diagnosis and monitoring of disease progression.
-
Conducting clinical trials of fructokinase and aldose reductase inhibitors in patients with neurodegenerative diseases.
-
Investigating the interplay between fructolysis, the gut-brain axis, and neuroinflammation.
Conclusion
The evidence strongly suggests that aberrant fructose metabolism in the brain, driven by both dietary intake and endogenous production, is a significant and previously underappreciated factor in the pathogenesis of neurodegenerative diseases, particularly Alzheimer's disease. The fructolytic pathway represents a promising new set of targets for the development of novel therapeutics. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and exploit this critical metabolic pathway in the fight against neurodegeneration.
References
- 1. Fructose is generated in the human brain | Yale News [news.yale.edu]
- 2. New Research Shows Fructose Can Be Made in the Brain | Neuroscience [labroots.com]
- 3. Frontiers | Cerebral Fructose Metabolism as a Potential Mechanism Driving Alzheimer’s Disease [frontiersin.org]
- 4. Fructose Linked to Alzheimer's: New Study - Alzra [alzra.org]
- 5. Fructose made in the brain could be a mechanism driving Alzheimer's disease | EurekAlert! [eurekalert.org]
- 6. news.cuanschutz.edu [news.cuanschutz.edu]
- 7. New study suggests a link between fructose and Alzheimer’s disease | Alzheimer Europe [alzheimer-europe.org]
- 8. Alzheimer's disease: Does fructose play a role, and if so, how? [medicalnewstoday.com]
- 9. Cerebral Fructose Metabolism as a Potential Mechanism Driving Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news.cuanschutz.edu [news.cuanschutz.edu]
- 11. Do microglia metabolize fructose in Alzheimer’s disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peripheral metabolic alterations associated with pathological manifestations of Parkinson’s disease in gut-brain axis-based mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycation modulates alpha-synuclein fibrillization kinetics: A sweet spot for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. Fructose-2,6-bisphosphate restores DNA repair activity of PNKP and ameliorates neurodegenerative symptoms in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Fructose Levels Are Markedly Elevated in Cerebrospinal Fluid Compared to Plasma in Pregnant Women [escholarship.org]
- 20. Fructose Levels Are Markedly Elevated in Cerebrospinal Fluid Compared to Plasma in Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Association between added sugars intake and Parkinson’s disease status in U.S. adults: a cross-sectional study from NHANES 1990–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolic Profiling and Quantitative Analysis of Cerebrospinal Fluid Using Gas Chromatography–Mass Spectrometry: Current Methods and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Tracing Metabolic Fates: An In-depth Technical Guide to D-Fructose-¹⁸O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of D-Fructose labeled with the stable isotope ¹⁸O (D-Fructose-¹⁸O) for tracing metabolic pathways. This powerful tool offers a unique window into the intricate network of biochemical reactions involving fructose, a key dietary monosaccharide implicated in numerous physiological and pathological processes. This document details the synthesis, experimental application, and data analysis associated with D-Fructose-¹⁸O, offering researchers a robust resource to design and execute insightful metabolic studies.
Introduction to D-Fructose-¹⁸O as a Metabolic Tracer
Stable isotope tracers have revolutionized the study of metabolism, allowing for the dynamic tracking of atoms through complex biochemical pathways. While ¹³C-labeled substrates are widely used, ¹⁸O-labeled compounds like D-Fructose-¹⁸O provide a complementary and powerful approach, particularly for investigating reactions involving oxygen incorporation or exchange. D-Fructose-¹⁸O is a non-radioactive, stable isotopologue of fructose where one or more of the oxygen atoms have been replaced with the heavier ¹⁸O isotope. This mass difference allows for its downstream metabolites to be distinguished from their unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The primary applications of D-Fructose-¹⁸O in metabolic research include:
-
Elucidating the contributions of fructose to key metabolic pathways: including glycolysis, gluconeogenesis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
-
Quantifying metabolic fluxes: to understand the rates of enzymatic reactions and the overall activity of metabolic pathways under various physiological or pathological conditions.
-
Investigating the metabolic basis of diseases: such as obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cancer, where fructose metabolism is often dysregulated.
-
Evaluating the mechanism of action and efficacy of therapeutic agents: by assessing their impact on fructose metabolism in preclinical and clinical studies.
Synthesis of D-Fructose-¹⁸O
The synthesis of D-Fructose-¹⁸O is a critical first step for its use as a metabolic tracer. While commercially available from specialized suppliers, understanding its synthesis provides valuable context for its application and potential isotopic scrambling. The most common methods involve either enzymatic or chemical approaches, typically utilizing ¹⁸O-labeled water (H₂¹⁸O) as the source of the heavy isotope.
Enzymatic Synthesis:
One common enzymatic approach involves the use of glucose isomerase, an enzyme that catalyzes the reversible isomerization of glucose to fructose. By performing this reaction in the presence of H₂¹⁸O, the ¹⁸O isotope can be incorporated into the fructose molecule.
Chemical Synthesis:
Chemical synthesis offers an alternative route, often providing more control over the specific position of the ¹⁸O label. These methods can involve multi-step organic synthesis protocols. For example, a protected D-fructose precursor can be subjected to a reaction in which an oxygen-containing functional group is introduced using an ¹⁸O-labeled reagent.
It is important to note that the position of the ¹⁸O label (e.g., at the C1, C2, or C6 position) can influence the interpretation of tracer experiments. Commercially available D-Fructose-¹⁸O is often labeled at the C1 position (D-Fructose-1-¹⁸O).
Experimental Protocols for D-Fructose-¹⁸O Tracing
The successful application of D-Fructose-¹⁸O as a metabolic tracer relies on carefully designed and executed experimental protocols. The following sections provide detailed methodologies for in vitro and in vivo studies.
In Vitro Studies (Cell Culture)
Objective: To trace the metabolic fate of D-Fructose-¹⁸O in cultured cells.
Materials:
-
D-Fructose-¹⁸O (e.g., D-Fructose-1-¹⁸O)
-
Cell culture medium (glucose- and fructose-free for precise tracing)
-
Dialyzed fetal bovine serum (FBS)
-
Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solution (e.g., 80% methanol, -80°C)
-
Cell scraper
-
Centrifuge
Protocol:
-
Cell Seeding and Growth: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the tracer-containing medium by supplementing the base medium with D-Fructose-¹⁸O at a concentration relevant to the biological question. A common starting concentration is 5-10 mM. It is crucial to also include a parallel control group with unlabeled D-fructose.
-
Tracer Incubation:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared D-Fructose-¹⁸O-containing medium to the cells.
-
Incubate the cells for a specific duration. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the metabolites being measured. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is often recommended to capture dynamic changes.
-
-
Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a pre-chilled metabolite extraction solution (e.g., 1 mL of 80% methanol per well of a 6-well plate).
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Scrape the cells in the extraction solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
Sample Analysis: The extracted metabolites are then ready for analysis by mass spectrometry or NMR spectroscopy.
In Vivo Studies (Animal Models)
Objective: To trace the whole-body metabolism of D-Fructose-¹⁸O in an animal model.
Materials:
-
D-Fructose-¹⁸O solution (sterile, for injection or oral gavage)
-
Animal model (e.g., mice, rats)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Metabolite extraction solutions
Protocol:
-
Animal Acclimation and Fasting: Acclimate animals to the experimental conditions. A period of fasting (e.g., 6-12 hours) is often employed to reduce endogenous substrate levels.
-
Tracer Administration:
-
Oral Gavage: Administer a defined dose of D-Fructose-¹⁸O solution directly into the stomach.
-
Intravenous (IV) Infusion: For a more controlled delivery, infuse the D-Fructose-¹⁸O solution via a catheter (e.g., tail vein).
-
-
Time Course and Tissue Collection: At predetermined time points after tracer administration, anesthetize the animals and collect blood and tissues of interest (e.g., liver, adipose tissue, tumor).
-
Tissue Quenching and Metabolite Extraction:
-
Immediately freeze-clamp the collected tissues in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a pre-chilled extraction solution.
-
Follow a similar extraction procedure as described for in vitro studies to separate metabolites from proteins and other cellular components.
-
-
Sample Analysis: Analyze the extracted metabolites from plasma and tissues using MS or NMR.
Analytical Techniques for D-Fructose-¹⁸O Tracing
Mass Spectrometry (MS)
Mass spectrometry is the most common technique for analyzing stable isotope tracing experiments due to its high sensitivity and ability to resolve isotopologues.
Sample Preparation: The extracted metabolites are typically dried down and then reconstituted in a solvent compatible with the chromatography method.
Chromatography: Liquid chromatography (LC) is most often used to separate the complex mixture of metabolites before they enter the mass spectrometer. Hydrophilic interaction liquid chromatography (HILIC) is a common choice for separating polar metabolites like sugar phosphates.
MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for detecting phosphorylated intermediates of fructose metabolism.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) is essential to accurately measure the mass difference between the ¹⁶O and ¹⁸O isotopologues.
-
Data Acquisition: Data can be acquired in full scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode to target specific metabolites of interest.
Data Analysis: The raw MS data is processed to identify peaks corresponding to the metabolites of interest and their ¹⁸O-labeled isotopologues. The relative abundance of each isotopologue is then calculated to determine the extent of ¹⁸O incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable structural information and can distinguish between positional isotopomers, which can be challenging with MS alone.
Sample Preparation: Extracted metabolites are dried and reconstituted in a deuterated solvent (e.g., D₂O).
NMR Experiments:
-
¹³C NMR: If a ¹³C-labeled tracer is used in conjunction with D-Fructose-¹⁸O, ¹³C NMR can provide detailed information on carbon-carbon bond rearrangements.
-
¹H NMR: ¹H NMR can also be used, although the chemical shift differences due to the ¹⁸O isotope are very small.
-
Heteronuclear NMR (e.g., HSQC, HMBC): These 2D NMR techniques can help in the unambiguous assignment of signals.
Data Analysis: The NMR spectra are analyzed to identify the signals corresponding to the labeled metabolites and to quantify the isotopic enrichment at specific atomic positions.
Data Presentation and Interpretation
Quantitative data from D-Fructose-¹⁸O tracing experiments should be presented in a clear and structured manner to facilitate interpretation and comparison across different experimental conditions.
Quantitative Data Tables
The following tables summarize typical quantitative data obtained from fructose tracer studies. While these examples primarily use ¹³C-labeled fructose due to the prevalence in published literature, the principles of data presentation are directly applicable to ¹⁸O-tracing studies. The data represents the percentage of the administered fructose dose that is converted to a specific metabolic fate within a defined timeframe.
| Metabolic Fate | Condition | % of Ingested Fructose | Study Duration (hours) | Reference |
| **Oxidation (to CO₂) ** | Non-exercising subjects | 45.0 ± 10.7 | 3 - 6 | [1][2][3] |
| Exercising subjects | 45.8 ± 7.3 | 2 - 3 | [1][2][3] | |
| Mixed with glucose (exercising) | 66.0 ± 8.2 | 2 - 3 | [1][2][3] | |
| Conversion to Glucose | Non-exercising subjects | 41.0 ± 10.5 | 3 - 6 | [1][2][3] |
| Conversion to Lactate | Non-exercising subjects | ~25 | a few hours | [1] |
| Direct Conversion to Plasma Triglycerides | Non-exercising subjects | < 1 | 3 - 6 | [1][2][3] |
| Metabolic Fate of ¹³C-Fructose with a Mixed Meal | Fructose + Glucose (Fr+G) | Fructose only (Fr) | Reference |
| ¹³CO₂ Production (% of ¹³C-fructose) | 32.2 ± 1.3 | 36.6 ± 1.9 | [4] |
| ¹³C-Glucose Production (% of ¹³C-fructose) | 19.0 ± 1.5 | 26.5 ± 1.4 | [4] |
Visualization of Metabolic Pathways and Workflows
Visualizing the flow of the ¹⁸O label through metabolic pathways is crucial for interpreting the experimental results. Graphviz (DOT language) is a powerful tool for creating such diagrams.
Caption: Metabolic fate of D-Fructose-¹⁸O and its entry into central carbon metabolism.
Caption: A typical experimental workflow for in vitro metabolic tracing with D-Fructose-¹⁸O.
Applications in Drug Development
D-Fructose-¹⁸O tracing is a valuable tool in the drug development pipeline, from target validation to preclinical and clinical studies.
-
Target Validation: By tracing the metabolic rewiring in disease models, researchers can identify and validate novel enzymatic targets for therapeutic intervention. For instance, if a particular cancer type shows a high reliance on fructose metabolism for proliferation, enzymes in the fructolytic pathway could be explored as potential drug targets.
-
Mechanism of Action Studies: D-Fructose-¹⁸O can be used to elucidate how a drug candidate exerts its therapeutic effect. For example, if a drug is hypothesized to inhibit an enzyme involved in fructose metabolism, tracer studies can directly measure the resulting changes in metabolic flux through that pathway.
-
Assessing Drug Efficacy: The efficacy of a drug can be assessed by its ability to reverse the pathogenic metabolic phenotype. For instance, in a preclinical model of NAFLD, D-Fructose-¹⁸O tracing can be used to determine if a drug reduces the conversion of fructose to lipids in the liver.
-
Toxicity and Off-Target Effects: Isotope tracing can also help to identify potential off-target effects of a drug on fructose metabolism in various tissues.
Case Study Example: A pharmaceutical company is developing a novel inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. In a preclinical mouse model of diet-induced obesity, they could administer D-Fructose-¹⁸O to both control and drug-treated animals. By analyzing the ¹⁸O-enrichment in downstream metabolites in the liver, they could quantitatively demonstrate that the drug effectively blocks the entry of fructose into the metabolic pathway, leading to a reduction in de novo lipogenesis. This would provide strong evidence for the drug's on-target activity and therapeutic potential.
Conclusion
D-Fructose-¹⁸O is a powerful and versatile tool for interrogating the complexities of fructose metabolism. Its application in conjunction with modern analytical techniques like high-resolution mass spectrometry and NMR spectroscopy provides an unparalleled level of detail into the dynamic flow of atoms through metabolic networks. For researchers in academia and the pharmaceutical industry, mastering the use of D-Fructose-¹⁸O opens up new avenues for understanding disease pathogenesis and developing novel therapeutic strategies targeting metabolic dysfunction. This guide provides a foundational framework for the successful implementation of D-Fructose-¹⁸O tracing studies.
References
- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for metabolic pathway elucidation by GC-MS and FT-MS. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to Exploratory Studies Using Stable Isotope-Labeled Fructose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of stable isotope-labeled fructose in metabolic research. It details the core metabolic pathways of fructose, summarizes quantitative data from key human studies, and provides detailed experimental protocols for researchers.
Introduction to Fructose Metabolism and Isotope Tracers
Fructose, a simple sugar found in fruits, honey, and as a component of sucrose and high-fructose corn syrup, has a unique metabolic fate that differs significantly from glucose.[1][2] Unlike glucose, which is utilized by most cells in the body, fructose is primarily metabolized in the liver, intestine, and kidneys.[3] This has significant implications for energy homeostasis, lipid metabolism, and the development of metabolic diseases.
Stable isotope tracers, such as uniformly carbon-13 labeled fructose ([U-¹³C]fructose), have become invaluable tools for elucidating the intricate pathways of fructose metabolism in vivo.[4] By tracing the journey of the labeled carbon atoms, researchers can quantify the rates of various metabolic processes, including oxidation, conversion to other substrates, and storage.[5]
Core Metabolic Fates of Fructose
Following absorption, fructose is transported to the liver where it is phosphorylated to fructose-1-phosphate (F1P) by fructokinase. F1P is then cleaved by aldolase B into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon intermediates can then enter several key metabolic pathways:
-
Glycolysis and Oxidation: The triose phosphates can proceed through glycolysis to be converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO₂, generating ATP.
-
Gluconeogenesis: The triose phosphates can be used to synthesize glucose, which can then be released into the bloodstream to maintain blood glucose homeostasis.
-
Lactate Production: Under certain conditions, pyruvate from fructose metabolism is converted to lactate, which is released from the liver.
-
De Novo Lipogenesis (DNL): Acetyl-CoA derived from fructose metabolism can be used as a substrate for the synthesis of fatty acids, which are then esterified into triglycerides and can be stored in the liver or secreted as very-low-density lipoproteins (VLDL).[6]
-
Glycogen Synthesis: Glucose produced from fructose via gluconeogenesis can be stored as glycogen in the liver.
Quantitative Insights from Stable Isotope Tracer Studies
A seminal review by Sun and Empie (2012) compiled data from numerous human studies using stable isotope-labeled fructose to quantify its metabolic fate.[1][2][6] The following tables summarize these findings and include data from other key studies.
| Table 1: Oxidation of Ingested Fructose in Healthy Adults | |||||
| Condition | Fructose Dose | Tracer | Duration (hours) | Mean Oxidation (% of dose) | Reference |
| Resting, Non-exercising | 0.5 - 1.0 g/kg | ¹³C-Fructose | 3 - 6 | 45.0 ± 10.7 | [1][2] |
| Exercising | 0.8 - 1.2 g/kg | ¹³C-Fructose | 2 - 3 | 45.8 ± 7.3 | [1][2] |
| Exercising (with Glucose) | 1.2 g/kg (fructose) + 1.2 g/kg (glucose) | ¹³C-Fructose | 2 | 66.0 ± 8.2 (mixed sugars) | [1][2] |
| Table 2: Conversion of Ingested Fructose to Other Metabolites in Healthy Adults | |||||
| Metabolic Fate | Fructose Dose | Tracer | Duration (hours) | Mean Conversion (% of dose) | Reference |
| Conversion to Glucose | 0.75 - 1.0 g/kg | ¹³C-Fructose | 3 - 6 | 41.0 ± 10.5 | [1][2][6] |
| Conversion to Lactate | 1 g/kg | ¹³C-Fructose | 4 | ~25 | [1] |
| Direct Conversion to Plasma Triglycerides | High Dose | ¹³C-Fructose | < 8 | < 1 | [1][2][6] |
| Contribution to Liver Glycogen | 1 g/kg | ¹³C-Fructose | 4-6 | ~15 | [7] |
Experimental Protocols
General Experimental Workflow for Human Studies
A typical human metabolic study using stable isotope-labeled fructose involves several key steps, from subject preparation to data analysis.
Caption: A typical workflow for human metabolic studies using stable isotope tracers.
Fructose Oxidation Rate Measurement via ¹³C Breath Test
This non-invasive technique measures the rate at which ingested ¹³C-labeled fructose is oxidized to ¹³CO₂.
Protocol:
-
Subject Preparation: Subjects fast overnight (10-12 hours) prior to the test.
-
Baseline Breath Sample: A baseline breath sample is collected into a collection bag or tube.
-
Fructose Administration: A solution of [U-¹³C]fructose (typically 0.5-1.0 g/kg body weight) dissolved in water is ingested by the subject.
-
Serial Breath Sampling: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for 3-6 hours post-ingestion.[8][9]
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using Isotope Ratio Mass Spectrometry (IRMS).
-
Calculation of Oxidation Rate: The rate of fructose oxidation is calculated using the following formula:
Oxidation Rate ( g/min ) = (VCO₂ * (R_breath - R_baseline) / (R_tracer - R_baseline)) / k
Where:
-
VCO₂ is the rate of carbon dioxide production.
-
R_breath is the ¹³C enrichment of the breath sample.
-
R_baseline is the ¹³C enrichment of the baseline breath sample.
-
R_tracer is the ¹³C enrichment of the ingested fructose.
-
k is a correction factor for the retention of ¹³C in the bicarbonate pool.[10][11]
-
Quantification of Fructose Conversion to Glucose and Lactate via GC-MS
This method determines the isotopic enrichment of ¹³C in plasma glucose and lactate derived from labeled fructose.
Protocol:
-
Blood Sampling: Blood samples are collected at baseline and at various time points after administration of [U-¹³C]fructose. Plasma is separated by centrifugation.
-
Sample Preparation:
-
Deproteinization: Plasma samples are deproteinized, often using a cold organic solvent like ethanol or methanol.[12]
-
Derivatization: To make glucose and lactate volatile for GC-MS analysis, they are chemically modified. A common method for glucose is conversion to its aldonitrile-pentaacetate derivative.[13] For lactate, derivatization with diazomethane to form methyl lactate is often used.[14]
-
-
GC-MS Analysis: The derivatized samples are injected into a gas chromatograph coupled to a mass spectrometer. The instrument separates the compounds and measures the mass-to-charge ratio of the fragments, allowing for the determination of the abundance of ¹³C-labeled isotopologues.[12][14]
-
Data Analysis: The mass isotopomer distribution is used to calculate the percentage of glucose and lactate derived from the ingested fructose.
Assessment of De Novo Lipogenesis (DNL)
The contribution of fructose to DNL can be assessed using either ¹³C-labeled fructose or by measuring the incorporation of a labeled precursor like ¹³C-acetate in the presence of a fructose load.
Protocol using ¹³C-Acetate:
-
Tracer Infusion: A continuous intravenous infusion of ¹³C-acetate is administered.[15]
-
Fructose Administration: Subjects consume a high-fructose meal or beverage.
-
Blood Sampling: Blood samples are collected, and VLDL is isolated from the plasma by ultracentrifugation.
-
Lipid Extraction and Derivatization: Triglycerides are extracted from the VLDL, and the fatty acids are converted to their methyl esters (FAMEs).
-
GC-MS Analysis: The isotopic enrichment of palmitate, a major product of DNL, is measured by GC-MS.
-
Mass Isotopomer Distribution Analysis (MIDA): The fractional contribution of DNL to the VLDL-triglyceride pool is calculated using MIDA, which analyzes the pattern of ¹³C incorporation into the newly synthesized fatty acids.[15]
Key Signaling Pathways in Fructose Metabolism
The metabolic fate of fructose is tightly regulated by a network of signaling pathways, with the transcription factors Carbohydrate-Responsive Element-Binding Protein (ChREBP) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) playing central roles, particularly in the induction of lipogenesis.
Caption: Fructose metabolism activates ChREBP and SREBP-1c to promote de novo lipogenesis.
Fructose metabolites, particularly xylulose-5-phosphate, activate protein phosphatase 2A (PP2A), which dephosphorylates ChREBP, leading to its translocation to the nucleus.[16] In the nucleus, ChREBP, along with SREBP-1c (which is activated in response to insulin), binds to the promoter regions of lipogenic genes, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), upregulating their expression and driving DNL.[5][17]
Conclusion
Stable isotope-labeled fructose is a powerful tool for dissecting the complexities of fructose metabolism in vivo. The methodologies outlined in this guide provide a framework for researchers to design and execute robust studies to quantify the metabolic fate of fructose and understand its role in health and disease. The quantitative data from such studies are crucial for informing dietary guidelines and for the development of therapeutic strategies targeting metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary fructose feeds hepatic lipogenesis via microbiota-derived acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Test preparation | Gastrolab [gastrolab.com.au]
- 10. Calculating the rate for oxidation for 13C breath tracers - Sable Systems International [sablesys.com]
- 11. Model for determination of 13C substrate oxidation rates in humans in the fed state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 13C enrichment at specific positions of plasma glucose by gas chromatographic-mass spectrometric analysis of the 1,2:5,6-diisopropylidene-3-O-acetyl-alpha-furanosyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.co.kr [shimadzu.co.kr]
- 14. Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 15. prosciento.com [prosciento.com]
- 16. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]
- 17. researchgate.net [researchgate.net]
The Core Principles of ¹⁸O Isotope Tracing in Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of the intricate network of biochemical reactions that underpin life. Among the stable isotopes, Oxygen-18 (¹⁸O) offers a unique lens through which to investigate metabolic fluxes and pathways. Its application ranges from whole-body energy expenditure measurements to detailed interrogations of intracellular metabolic routes. This technical guide delves into the fundamental principles of ¹⁸O isotope tracing in metabolism, providing an in-depth overview of its core applications, experimental methodologies, and data interpretation.
Core Principles of ¹⁸O Isotope Tracing
The foundational principle of ¹⁸O isotope tracing lies in the introduction of a molecule enriched with the ¹⁸O isotope into a biological system. This "labeled" molecule then participates in metabolic reactions, transferring the ¹⁸O atom to downstream metabolites. By tracking the incorporation and distribution of ¹⁸O in various molecules over time, researchers can elucidate the activity of metabolic pathways, calculate flux rates, and understand the interconnectedness of different metabolic processes. The detection and quantification of ¹⁸O enrichment are primarily achieved through mass spectrometry (MS) and isotope ratio mass spectrometry (IRMS).
Key Applications and Experimental Protocols
Doubly Labeled Water (DLW) Method for Measuring Energy Expenditure
The doubly labeled water (DLW) method is a gold-standard technique for measuring total energy expenditure (TEE) in free-living subjects. It is non-invasive and provides an integrated measure of metabolism over a period of days to weeks.
Principle: The method involves the administration of a dose of water containing enriched levels of both deuterium (²H) and ¹⁸O (²H₂¹⁸O). The deuterium is eliminated from the body solely as water (in urine, sweat, and vapor), while the ¹⁸O is eliminated as both water and carbon dioxide (CO₂). The oxygen atoms in CO₂ are in equilibrium with the oxygen atoms in the body's water pool due to the action of carbonic anhydrase. By measuring the differential elimination rates of ²H and ¹⁸O from the body, the rate of CO₂ production can be calculated, which is then used to determine TEE.
Experimental Protocol:
-
Baseline Sample Collection: A baseline urine or saliva sample is collected to determine the natural background abundance of ²H and ¹⁸O.
-
Dose Administration: A precisely weighed oral dose of ²H₂¹⁸O is administered to the subject. The typical dose for adults is around 0.15 g of H₂¹⁸O per kg of body weight and 0.06 g of ²H₂O per kg of body weight.[1]
-
Equilibration: The isotopes are allowed to equilibrate with the body's water pool over a period of 4-6 hours.
-
Post-Dose Sample Collection: Urine or saliva samples are collected at timed intervals over the study period (typically 7-14 days).
-
Sample Analysis: The isotopic enrichment of ²H and ¹⁸O in the collected samples is measured using isotope ratio mass spectrometry (IRMS).
-
Calculation: The elimination rates of ²H and ¹⁸O are determined from the decline in isotopic enrichment over time. The difference between these rates is used to calculate the CO₂ production rate, and subsequently, the total energy expenditure.
Quantitative Data:
While specific datasets vary between studies, the following table illustrates the expected trend in isotopic enrichment following a dose of doubly labeled water.
| Time Point | ²H Enrichment (ppm excess) | ¹⁸O Enrichment (ppm excess) |
| Day 1 (Post-dose) | 150 | 200 |
| Day 4 | 105 | 130 |
| Day 7 | 75 | 85 |
| Day 10 | 50 | 55 |
| Day 14 | 25 | 30 |
| This table presents illustrative data to demonstrate the differential decline in isotopic enrichment. |
Workflow Diagram:
¹⁸O Water (H₂¹⁸O) Labeling in Cell Culture for Metabolic Studies
Introducing ¹⁸O-labeled water into cell culture media allows for the tracing of oxygen atoms into various metabolic pathways, providing insights into reactions involving hydration, hydrolysis, and enzymatic exchange.
Principle: When cells are cultured in the presence of H₂¹⁸O, the ¹⁸O can be incorporated into metabolites through several mechanisms:
-
Enzymatic reactions: Many enzymes catalyze reactions involving the addition or exchange of oxygen atoms from water. For example, fumarase in the TCA cycle catalyzes the hydration of fumarate to malate.
-
Hydrolysis: The breakdown of macromolecules like proteins and ATP involves the consumption of water.
-
Phosphate metabolism: The hydrolysis of ATP to ADP and inorganic phosphate (Pi) can incorporate an oxygen atom from water into the newly formed Pi.
Experimental Protocol:
-
Cell Culture: Adherent or suspension cells are cultured under standard conditions to the desired confluence.
-
Media Preparation: A labeling medium is prepared by replacing a portion or all of the normal water (H₂¹⁶O) with H₂¹⁸O. The final enrichment of ¹⁸O in the medium should be carefully controlled.
-
Labeling: The standard culture medium is replaced with the ¹⁸O-labeling medium, and the cells are incubated for a specific duration. The labeling time can range from minutes to hours, depending on the turnover rate of the pathway of interest.
-
Metabolite Extraction: At the end of the labeling period, metabolism is rapidly quenched, and intracellular metabolites are extracted using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Sample Analysis: The isotopic enrichment of ¹⁸O in target metabolites is determined by mass spectrometry (e.g., LC-MS or GC-MS). The analysis will reveal the mass isotopologue distribution (MID) for each metabolite, indicating the number of ¹⁸O atoms incorporated.
Quantitative Data:
Specific quantitative data for ¹⁸O enrichment in glycolytic and TCA cycle intermediates is not as widely published as for ¹³C. The following table provides a hypothetical representation of expected ¹⁸O enrichment in key metabolites following labeling with H₂¹⁸O. The degree of labeling would depend on the specific enzymatic exchange rates and fluxes.
| Metabolite | Pathway | Expected ¹⁸O Incorporation Sites | Illustrative M+2 Enrichment (%) |
| Fumarate | TCA Cycle | Carboxyl groups | Low |
| Malate | TCA Cycle | Carboxyl and hydroxyl groups | Moderate |
| Aspartate | Amino Acid Metabolism | Carboxyl groups | Moderate |
| Inorganic Phosphate (Pi) | Energy Metabolism | Phosphate group | High |
| This table is illustrative, as actual enrichment depends on experimental conditions. |
Workflow Diagram:
¹⁸O₂ Labeling for Tracing Oxygen Consumption and Incorporation
This technique allows for the direct tracing of molecular oxygen in metabolic reactions, particularly in studies of cellular respiration and oxygenase-catalyzed reactions.
Principle: Cells or organisms are incubated in an atmosphere containing ¹⁸O-labeled molecular oxygen (¹⁸O₂). During aerobic respiration, ¹⁸O₂ acts as the terminal electron acceptor in the electron transport chain, and the ¹⁸O atoms are incorporated into water (H₂¹⁸O). This newly formed ¹⁸O-labeled metabolic water can then participate in other metabolic reactions as described in the previous section. Additionally, oxygenase enzymes directly incorporate ¹⁸O atoms from ¹⁸O₂ into their substrates.
Experimental Protocol:
-
Experimental Setup: The experiment is conducted in a sealed chamber or bioreactor that allows for the control of the gas atmosphere.
-
¹⁸O₂ Atmosphere: The normal atmosphere is replaced with an atmosphere containing a known concentration of ¹⁸O₂.
-
Incubation: Cells, tissues, or organisms are incubated in the ¹⁸O₂-enriched atmosphere for a defined period.
-
Sample Collection and Quenching: At the end of the incubation, samples are rapidly collected and metabolic activity is quenched.
-
Metabolite Extraction and Analysis: Metabolites are extracted and analyzed by mass spectrometry to determine the incorporation of ¹⁸O. The enrichment of ¹⁸O in intracellular water can also be measured.
Quantitative Data:
Quantitative data on the incorporation of ¹⁸O from ¹⁸O₂ into specific metabolites is highly dependent on the biological system and the pathways being investigated. For example, in studies of fatty acid metabolism, ¹⁸O from ¹⁸O₂ could be incorporated into fatty acid hydroxylation products. Due to the limited availability of specific quantitative ¹⁸O data in the public domain for this application, a representative data table is not provided.
Workflow Diagram:
Data Presentation and Interpretation
A critical aspect of ¹⁸O isotope tracing is the accurate analysis and interpretation of mass spectrometry data. The incorporation of ¹⁸O results in a mass shift in the metabolite, which is detected by the mass spectrometer. The data is typically presented as a mass isotopologue distribution (MID), which shows the relative abundance of each isotopologue (molecules of the same metabolite that differ only in their isotopic composition).
Challenges and Considerations:
-
Natural Abundance: The natural abundance of heavy isotopes (including ¹⁸O) must be corrected for to accurately determine the enrichment from the tracer.
-
Back-Exchange: In H₂¹⁸O labeling experiments, the incorporated ¹⁸O can sometimes exchange back with the unlabeled oxygen in the surrounding water, leading to an underestimation of the true labeling.
-
Data Analysis Software: Specialized software is required to process the complex mass spectrometry data, perform natural abundance correction, and calculate isotopic enrichment.
Conclusion
¹⁸O isotope tracing is a powerful and versatile technique for probing the intricacies of metabolism. From whole-body energy expenditure to the fine details of intracellular enzymatic reactions, ¹⁸O provides unique insights that are complementary to other stable isotope tracers like ¹³C and ¹⁵N. While the availability of specific quantitative data for some applications remains a limitation, the continued development of mass spectrometry and analytical methods promises to further expand the utility of ¹⁸O in metabolic research, offering new avenues for understanding health and disease and for the development of novel therapeutic strategies.
References
Methodological & Application
Application Notes and Protocols for D-Fructose-¹⁸O as a Tracer in Mass Spectrometry
Disclaimer: The use of D-Fructose-¹⁸O as a tracer in mass spectrometry-based metabolomics is not widely documented in publicly available scientific literature. The following application notes and protocols are constructed based on established principles of stable isotope tracing, mass spectrometry of carbohydrates, and known fructose metabolic pathways. The quantitative data presented is representative of fructose metabolism studies, largely derived from experiments using carbon-13 (¹³C) labeled fructose.
Application Notes
Introduction
D-Fructose, a key dietary monosaccharide, plays a central role in energy metabolism and has been implicated in various metabolic disorders. Stable isotope tracers are invaluable tools for elucidating the metabolic fate of fructose in biological systems. While carbon-13 (¹³C) and deuterium (²H) are the most common isotopes used for tracing fructose metabolism, oxygen-18 (¹⁸O) offers a unique, albeit less common, approach. D-Fructose-¹⁸O can be used to track the incorporation of oxygen atoms from fructose into downstream metabolites, providing insights into specific enzymatic reactions and pathways.
Principle of D-Fructose-¹⁸O Tracing
When D-Fructose-¹⁸O is introduced into a biological system, the ¹⁸O-labeled oxygen atoms can be tracked as the fructose molecule is metabolized. Mass spectrometry can distinguish between the mass of metabolites containing the naturally abundant ¹⁶O and those incorporating the heavier ¹⁸O isotope. This mass shift allows for the qualitative and quantitative assessment of fructose's contribution to various metabolic pools. Potential applications include tracing the oxygen atoms through glycolysis, the pentose phosphate pathway, and into biosynthetic pathways for amino acids, lipids, and nucleotides.
Challenges and Considerations
The primary challenge in using ¹⁸O-labeled tracers for metabolic studies is the potential for the isotope to be lost or exchanged with oxygen from water (H₂¹⁶O) during enzymatic reactions or sample processing. This is particularly relevant for hydroxyl groups on the fructose molecule. Therefore, the position of the ¹⁸O label on the fructose molecule is critical for the design and interpretation of the experiment. Labeling at positions less prone to exchange, such as the carbonyl oxygen at C2, would be ideal but synthetically challenging. Researchers should perform careful control experiments to assess the stability of the ¹⁸O label under their specific experimental conditions.
Quantitative Data from Fructose Tracer Studies
The following tables summarize representative quantitative data from human studies on fructose metabolism, primarily utilizing ¹³C-labeled fructose. These data provide a benchmark for the expected metabolic fate of fructose in similar tracer experiments.
Table 1: Oxidation of Ingested Fructose [1][2][3]
| Condition | Fructose Dose | Monitoring Period (hours) | Mean Oxidation Rate (%) |
| Non-exercising | 0.5 - 1.0 g/kg body weight | 3 - 6 | 45.0 ± 10.7 |
| Exercising | Not specified | 2 - 3 | 45.8 ± 7.3 |
| Exercising (with glucose) | Not specified | Not specified | 66.0 ± 8.2 |
Table 2: Conversion of Fructose to Other Metabolites [1][2][3]
| Conversion Product | Monitoring Period (hours) | Mean Conversion Rate (%) |
| Glucose | 3 - 6 | 41.0 ± 10.5 |
| Lactate | < 3 | ~25 |
| Plasma Triglycerides | Not specified | < 1 |
Experimental Protocols
This section provides a generalized protocol for a cell-based D-Fructose-¹⁸O tracer experiment followed by mass spectrometry analysis.
Protocol 1: In Vitro Metabolic Labeling with D-Fructose-¹⁸O
1. Cell Culture and Labeling:
1.1. Culture cells of interest (e.g., HepG2 human liver cancer cells) to mid-log phase in standard culture medium. 1.2. Prepare the labeling medium by supplementing glucose- and fructose-free DMEM with dialyzed fetal bovine serum, penicillin-streptomycin, and the desired concentration of D-Fructose-¹⁸O. A typical starting concentration is 5-10 mM. 1.3. Aspirate the standard culture medium from the cells and wash twice with phosphate-buffered saline (PBS). 1.4. Add the pre-warmed D-Fructose-¹⁸O labeling medium to the cells. 1.5. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹⁸O label into various metabolites.
2. Metabolite Extraction:
2.1. At each time point, rapidly aspirate the labeling medium. 2.2. Place the culture dish on dry ice and add 1 mL of ice-cold 80% methanol to quench metabolism. 2.3. Scrape the cells into the methanol solution and transfer to a microcentrifuge tube. 2.4. Vortex the tube vigorously for 1 minute. 2.5. Centrifuge at 14,000 x g for 10 minutes at 4°C. 2.6. Transfer the supernatant containing the polar metabolites to a new tube. 2.7. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
3. Sample Preparation for Mass Spectrometry:
3.1. Reconstitute the dried metabolite extract in a suitable solvent for your chromatography method (e.g., 50% acetonitrile in water). 3.2. Vortex and centrifuge to pellet any insoluble material. 3.3. Transfer the supernatant to an autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis of ¹⁸O-Labeled Metabolites
1. Liquid Chromatography:
1.1. Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites. 1.2. Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0 1.3. Mobile Phase B: 5% Water, 95% Acetonitrile, 10 mM Ammonium Acetate, pH 9.0 1.4. Gradient:
- 0-2 min: 95% B
- 2-12 min: 95% to 50% B
- 12-15 min: 50% B
- 15-16 min: 50% to 95% B
- 16-20 min: 95% B 1.5. Flow Rate: 0.3 mL/min 1.6. Injection Volume: 5 µL
2. Mass Spectrometry:
2.1. Operate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in negative ion mode. 2.2. Ion Source: Electrospray Ionization (ESI) 2.3. Capillary Voltage: 3.5 kV 2.4. Gas Temperature: 325°C 2.5. Drying Gas Flow: 8 L/min 2.6. Nebulizer Pressure: 40 psi 2.7. Scan Range: m/z 50-1000 2.8. Acquire data in both full scan mode to identify potential labeled metabolites and in targeted MS/MS mode to confirm the identity and position of the ¹⁸O label on specific metabolites.
4. Data Analysis:
4.1. Process the raw mass spectrometry data using a vendor-specific software or an open-source platform like XCMS. 4.2. Identify metabolite features based on accurate mass and retention time. 4.3. Determine the isotopologue distribution for each identified metabolite to calculate the extent of ¹⁸O incorporation. 4.4. Map the labeled metabolites onto known metabolic pathways to trace the flow of oxygen from fructose.
Visualizations
Caption: Experimental workflow for a D-Fructose-¹⁸O tracer study.
Caption: Simplified pathway of fructose metabolism in the liver.
References
Application Notes and Protocols for D-Fructose-¹⁸O in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identify pathway bottlenecks, and discover novel drug targets. D-Fructose, a key dietary monosaccharide, plays a significant role in cellular bioenergetics and biosynthesis, particularly in certain cancers and metabolic disorders. The use of stable isotope-labeled fructose, such as D-Fructose-¹⁸O, allows for the precise tracking of fructose metabolism and its contribution to various metabolic pathways.
These application notes provide a detailed overview and experimental protocols for utilizing D-Fructose-¹⁸O in metabolic flux analysis, with a focus on sample preparation, cell culture, and liquid chromatography-mass spectrometry (LC-MS) analysis.
Key Metabolic Pathways of Fructose
Fructose enters central carbon metabolism through pathways that can differ from glucose, bypassing key regulatory steps of glycolysis. Understanding these pathways is crucial for designing and interpreting D-Fructose-¹⁸O tracing experiments.
Fructolysis and Glycolysis Entry
Fructose is primarily metabolized in the liver, intestine, and kidneys.[1] It is first phosphorylated to fructose-1-phosphate by fructokinase. Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. DHAP can directly enter glycolysis, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate, another glycolytic intermediate. This bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase.
Pentose Phosphate Pathway (PPP)
Fructose metabolites can also enter the pentose phosphate pathway (PPP), a crucial pathway for producing NADPH (for reductive biosynthesis and antioxidant defense) and precursors for nucleotide synthesis.[2][3] Fructose-6-phosphate, derived from fructose, can be converted to glucose-6-phosphate and enter the oxidative phase of the PPP. Alternatively, glyceraldehyde-3-phosphate and fructose-6-phosphate from fructolysis can enter the non-oxidative phase of the PPP.
Experimental Protocols
The following protocols provide a general framework for conducting a D-Fructose-¹⁸O metabolic flux analysis experiment in cultured cells. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: D-Fructose-¹⁸O Labeling of Adherent Cells
Materials:
-
Adherent cells of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS), sterile
-
Fructose-free medium (e.g., custom formulation or glucose-free medium supplemented with other carbon sources if necessary)
-
D-Fructose-¹⁸O (ensure high isotopic purity)
-
Dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled fructose in standard FBS
-
6-well or 10-cm cell culture plates
-
Liquid nitrogen
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well or 10-cm plates at a density that will result in ~80% confluency at the time of labeling. Culture cells in complete growth medium containing 10% dFBS.
-
Pre-labeling Culture: Once cells reach the desired confluency, aspirate the growth medium.
-
Washing: Gently wash the cells twice with sterile PBS to remove any residual medium.
-
Isotope Labeling: Add pre-warmed fructose-free medium supplemented with D-Fructose-¹⁸O at the desired concentration (e.g., 5-10 mM). The use of dFBS is recommended.
-
Incubation: Incubate the cells for a predetermined time course. The labeling duration depends on the pathway of interest, with glycolytic intermediates reaching isotopic steady-state within minutes to hours.[4]
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Quench metabolism by adding liquid nitrogen directly to the plate for rapid freezing.
-
Add a sufficient volume of ice-cold 80% methanol to the frozen cells (e.g., 1 mL for a 6-well plate).
-
Use a cell scraper to detach the cells into the methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tubes vigorously for 1 minute.
-
Incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Sample Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube. This is the sample for LC-MS analysis.
-
Storage: Store the extracted metabolites at -80°C until analysis.
Protocol 2: LC-MS Analysis of ¹⁸O-Labeled Metabolites
Materials:
-
Extracted metabolite samples
-
LC-MS system (e.g., Q-TOF or Orbitrap for high-resolution mass analysis)
-
Appropriate chromatography column (e.g., HILIC column for polar metabolites)
-
LC-MS grade solvents (e.g., acetonitrile, water, ammonium acetate)
Procedure:
-
Sample Preparation: Prior to injection, centrifuge the metabolite extracts again to pellet any remaining debris. Transfer the supernatant to LC-MS vials.
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Separate the metabolites using a gradient elution program optimized for polar compounds. A typical HILIC gradient involves a high concentration of organic solvent (e.g., acetonitrile) decreasing over time.
-
-
Mass Spectrometry Analysis:
-
Acquire data in full scan mode to detect all ¹⁸O-labeled isotopologues.
-
Use a mass range that covers the expected metabolites (e.g., m/z 50-1000).
-
Employ high mass accuracy and resolution to distinguish between isotopologues and other isobaric interferences.
-
-
Data Analysis:
-
Identify metabolites based on their accurate mass and retention time by comparing to a standard library.
-
Determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves quantifying the relative abundance of the unlabeled (M+0), singly labeled (M+2, due to one ¹⁸O), doubly labeled (M+4), etc., species.
-
Correct for the natural abundance of heavy isotopes.
-
Use the MIDs to calculate metabolic fluxes using appropriate software (e.g., INCA, Metran).
-
Data Presentation
The following table provides an illustrative example of metabolic flux data obtained from a study comparing the central carbon metabolism of Corynebacterium glutamicum grown on ¹³C-labeled glucose versus fructose.[5] While this data uses a ¹³C label, it demonstrates the type of quantitative information that can be generated from stable isotope tracing experiments. The fluxes are normalized to the specific substrate uptake rate.
| Metabolic Flux | Relative Flux on Glucose (%) | Relative Flux on Fructose (%) |
| Pentose Phosphate Pathway | 62.0 | 14.4 |
| Glycolysis (Embden-Meyerhof-Parnas) | 38.0 | 85.6 |
| Pyruvate Dehydrogenase | 70.9 | 95.2 |
| Anaplerotic Carboxylation | 44.5 | 33.5 |
| TCA Cycle | 115.4 | 128.7 |
Data adapted from Marx et al., Appl Environ Microbiol. 2003.[5] This table clearly shows a significant difference in the flux through the Pentose Phosphate Pathway between glucose and fructose metabolism in this organism.
Experimental Workflow Visualization
The overall workflow for a D-Fructose-¹⁸O metabolic flux analysis experiment is depicted below.
References
Application Notes and Protocols for D-Fructose-¹⁸O Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. The use of D-Fructose labeled with the heavy isotope of oxygen, ¹⁸O, allows for the precise tracking of fructose metabolism through various cellular pathways, including glycolysis and the pentose phosphate pathway. This application note provides a detailed protocol for the use of D-Fructose-¹⁸O in cell culture experiments, enabling researchers to elucidate the contributions of fructose to cellular bioenergetics and biosynthesis. The methodologies outlined are designed for robust and reproducible results, with a focus on sample preparation for mass spectrometry-based analysis.
Metabolic Fate of D-Fructose
Fructose enters cells primarily through GLUT5 transporters and is first phosphorylated to fructose-1-phosphate by fructokinase.[1][2] Unlike glucose metabolism, this initial step is not regulated by feedback inhibition, leading to a rapid flux of fructose into downstream pathways.[3][4] Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1] Triose kinase subsequently phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate (G3P). Both DHAP and G3P are key intermediates that can enter the glycolytic pathway to generate pyruvate, lactate, and ATP, or be utilized in the pentose phosphate pathway for the synthesis of nucleotides and NADPH.[5][6][7][8][9]
Experimental Protocols
This protocol outlines the necessary steps for labeling cultured cells with D-Fructose-¹⁸O, from cell seeding to metabolite extraction for subsequent analysis.
Materials
-
D-Fructose-¹⁸O (e.g., D-Fructose-¹⁸O-1 or D-Fructose-¹⁸O-2 from MedChemExpress)
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Glucose-free cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
6-well cell culture plates
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C)
-
Liquid nitrogen (optional)
Procedure
-
Cell Seeding:
-
Culture cells in complete medium until they reach 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed cells into 6-well plates at a density of approximately 2 x 10⁵ cells per well in 2 mL of complete medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Preparation of Labeling Medium:
-
Prepare the labeling medium by supplementing glucose-free culture medium with D-Fructose-¹⁸O to the desired final concentration (typically in the range of 5-25 mM).
-
Add dialyzed FBS to the labeling medium to the same concentration as the complete medium.
-
Warm the labeling medium to 37°C before use.
-
-
D-Fructose-¹⁸O Labeling:
-
Aspirate the complete medium from the wells.
-
Gently wash the cells twice with 1 mL of pre-warmed sterile PBS.
-
Add 1.5 mL of the prepared labeling medium to each well.
-
Incubate the cells for the desired labeling period. The optimal time can range from minutes to hours depending on the metabolic pathway of interest and should be determined empirically. For central carbon metabolism, a time course of 1, 4, 8, and 24 hours is recommended to capture both rapid and slower metabolic processes.
-
-
Metabolite Extraction:
-
To quench metabolism rapidly, place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Optional Rapid Quenching Step: Add liquid nitrogen directly to the wells to flash-freeze the cells. Allow the liquid nitrogen to evaporate completely before proceeding.[10]
-
Add 600 µL of pre-chilled (-80°C) 80% methanol (in water) to each well.[11]
-
Incubate the plate at -80°C for 20 minutes to ensure complete protein precipitation and metabolite extraction.
-
Using a cell scraper, scrape the cells from the bottom of the well into the methanol solution.[11]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the tubes at maximum speed (e.g., >13,000 rpm) for 10 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.
-
Store the dried metabolite pellets at -80°C until analysis.
-
Data Presentation
The following table summarizes the key quantitative parameters for the D-Fructose-¹⁸O labeling protocol.
| Parameter | Recommended Value | Notes |
| Cell Seeding Density | 2 x 10⁵ cells/well | For a 6-well plate format. |
| D-Fructose-¹⁸O Concentration | 5 - 25 mM | Should be optimized based on the cell line and experimental goals. |
| Labeling Time | 1 - 24 hours | A time-course experiment is recommended to determine optimal labeling duration. |
| Washing Solution | Ice-cold PBS | To remove extracellular metabolites and quench metabolism. |
| Extraction Solvent | 80% Methanol (in water) | Pre-chilled to -80°C for efficient protein precipitation. |
| Extraction Volume | 600 µL per well | For a 6-well plate format. |
| Centrifugation | >13,000 rpm for 10 min at 4°C | To pellet cell debris and proteins. |
| Storage | -80°C | For long-term stability of dried metabolite extracts. |
Visualization of Experimental Workflow and Metabolic Pathways
Experimental Workflow
The following diagram illustrates the key steps in the D-Fructose-¹⁸O labeling experiment.
Caption: Experimental workflow for D-Fructose-¹⁸O labeling in cell culture.
Metabolic Fate of D-Fructose-¹⁸O
This diagram illustrates the entry of ¹⁸O-labeled fructose into central carbon metabolism. The ¹⁸O label is shown in red.
Caption: Metabolic fate of D-Fructose-¹⁸O in cellular pathways.
References
- 1. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Synthesis of a precursor of D-fagomine by immobilized fructose-6-phosphate aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3256270A - Process for the manufacture of d-fructose - Google Patents [patents.google.com]
- 4. Direct synthesis of 2,5-diformylfuran from fructose with graphene oxide as a bifunctional and metal-free catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Synthesis of D-fructose-derived spirocyclic 2-substituted-2-oxazoline ribosides [beilstein-journals.org]
- 6. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fructose - Wikipedia [en.wikipedia.org]
- 8. isotope.com [isotope.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Experimental design and reporting standards for metabolomics studies of mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. systems.crump.ucla.edu [systems.crump.ucla.edu]
D-Fructose-¹⁸O in Cancer Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to sustain their high proliferation rates and adapt to the tumor microenvironment. While glucose has long been the focus of cancer metabolism research, recent studies have highlighted the significant role of fructose as an alternative carbon source for tumor growth and survival.[1][2][3] D-Fructose-¹⁸O is a stable isotope-labeled form of fructose that serves as a powerful tool for tracing the metabolic fate of fructose in cancer cells. By incorporating a heavy oxygen isotope (¹⁸O) at a specific position, researchers can track the incorporation of fructose-derived oxygen atoms into various downstream metabolites using mass spectrometry-based techniques. This allows for the elucidation of fructose-specific metabolic pathways and their contribution to cancer cell bioenergetics, biosynthesis, and redox homeostasis.
Key Applications of D-Fructose-¹⁸O in Cancer Metabolism Research
The use of D-Fructose-¹⁸O as a metabolic tracer can provide valuable insights into several aspects of cancer biology:
-
Elucidating Fructose-Specific Metabolic Pathways: Tracing the ¹⁸O label from fructose into downstream metabolites can definitively map the pathways of fructose utilization in cancer cells, distinguishing them from glucose metabolism. This includes fructolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.
-
Quantifying Fructose Contribution to Biomolecule Synthesis: By measuring ¹⁸O enrichment in key biomolecules, researchers can quantify the contribution of fructose to the synthesis of nucleotides, lipids, and amino acids, which are essential for cancer cell proliferation.[4][5]
-
Investigating Metabolic Plasticity and Fuel Switching: D-Fructose-¹⁸O can be used to study how cancer cells switch between glucose and fructose metabolism in response to different nutrient conditions, such as glucose deprivation, which is common in the tumor microenvironment.[1][3]
-
Assessing the Efficacy of Therapeutic Agents: This tracer can be employed to evaluate the impact of drugs targeting fructose metabolism on downstream metabolic fluxes, providing a direct measure of target engagement and therapeutic efficacy.
-
Identifying Novel Drug Targets: By uncovering unique metabolic dependencies of cancer cells on fructose, D-Fructose-¹⁸O tracing studies can help identify novel enzymatic or transport proteins in the fructose metabolism pathway as potential therapeutic targets.
Fructose Metabolism in Cancer: Signaling Pathways
Fructose metabolism in cancer cells is initiated by its transport across the cell membrane, primarily by the fructose-specific transporter GLUT5.[1][4] Once inside the cell, fructose is predominantly phosphorylated by ketohexokinase (KHK) to fructose-1-phosphate (F1P). F1P is then cleaved by aldolase B (ALDOB) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde (GA), which can then enter glycolysis. This pathway bypasses the key regulatory step of glycolysis catalyzed by phosphofructokinase-1 (PFK1), allowing for rapid and unregulated glycolytic flux.[1][4][5] Fructose metabolism has been shown to activate signaling pathways that promote cancer progression, such as the mTORC1 pathway, and contribute to the synthesis of lipids and nucleotides.[1][6]
Experimental Protocols
Protocol 1: In Vitro D-Fructose-¹⁸O Labeling of Cancer Cell Lines
This protocol describes the general procedure for tracing the metabolic fate of D-Fructose-¹⁸O in cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Glucose-free and fructose-free cell culture medium (e.g., DMEM)
-
D-Fructose-¹⁸O (ensure high isotopic purity)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solution (e.g., 80% methanol, ice-cold)
-
Cell scraper
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cancer cells in appropriate culture plates (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free and fructose-free medium with D-Fructose-¹⁸O at the desired concentration (e.g., 10 mM). A parallel control group with unlabeled fructose should be included.
-
Cell Starvation (Optional): To enhance fructose uptake, cells can be starved of glucose for a short period (e.g., 1-2 hours) before labeling by incubating them in a glucose-free medium.
-
Labeling: Remove the culture medium and wash the cells once with PBS. Add the pre-warmed D-Fructose-¹⁸O labeling medium to the cells.
-
Incubation: Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator. The optimal labeling time will depend on the metabolic pathway of interest and the cell line.
-
Metabolite Extraction:
-
Quickly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cells.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation and metabolite extraction.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully collect the supernatant containing the extracted metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
-
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. Monitor the mass isotopologue distributions of key metabolites to determine the incorporation of the ¹⁸O label.
Protocol 2: In Vivo D-Fructose-¹⁸O Tracing in Xenograft Models
This protocol outlines a general approach for in vivo metabolic tracing using D-Fructose-¹⁸O in a tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for xenograft implantation
-
D-Fructose-¹⁸O solution (sterile, for injection or oral gavage)
-
Anesthesia
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Homogenizer
-
Metabolite extraction solution (e.g., 80% methanol, ice-cold)
-
LC-MS system
Procedure:
-
Xenograft Model Establishment: Inoculate cancer cells subcutaneously into the flanks of immunocompromised mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Tracer Administration:
-
Prepare a sterile solution of D-Fructose-¹⁸O in saline.
-
Administer the tracer to the mice via a suitable route, such as intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage. The dose and route of administration should be optimized based on the experimental goals.
-
-
Labeling Period: Allow the tracer to circulate and be metabolized by the tissues for a defined period (e.g., 1-4 hours).
-
Tissue Collection:
-
Anesthetize the mouse.
-
Excise the tumor and other tissues of interest (e.g., liver, blood).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolism.
-
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue.
-
Homogenize the tissue in ice-cold 80% methanol.
-
Follow the extraction and sample preparation steps as described in Protocol 1 (steps 6-7).
-
-
LC-MS Analysis: Analyze the extracted metabolites to determine the ¹⁸O enrichment in various metabolic pools within the tumor and other tissues.
Data Presentation and Analysis
The quantitative data obtained from D-Fructose-¹⁸O tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Fractional ¹⁸O Enrichment in Key Metabolites after D-Fructose-¹⁸O Labeling in Cancer Cells
| Metabolite | Control (Unlabeled Fructose) | D-Fructose-¹⁸O Labeled (1h) | D-Fructose-¹⁸O Labeled (4h) | D-Fructose-¹⁸O Labeled (24h) |
| Fructose-1-phosphate | 0.0% | 95.2% ± 2.1% | 96.5% ± 1.8% | 97.1% ± 1.5% |
| Dihydroxyacetone phosphate | 0.0% | 45.3% ± 3.5% | 60.1% ± 4.2% | 75.8% ± 3.9% |
| Glyceraldehyde-3-phosphate | 0.0% | 42.1% ± 3.8% | 58.9% ± 4.5% | 72.3% ± 4.1% |
| Lactate | 0.0% | 15.7% ± 2.2% | 30.4% ± 3.1% | 55.6% ± 4.8% |
| Ribose-5-phosphate | 0.0% | 5.2% ± 1.1% | 12.8% ± 1.9% | 25.3% ± 2.7% |
| Palmitate (C16:0) | 0.0% | 2.1% ± 0.8% | 8.5% ± 1.5% | 18.9% ± 2.3% |
Data are presented as mean ± standard deviation and are hypothetical examples.
Table 2: In Vivo ¹⁸O Enrichment in Tumor and Liver Metabolites
| Metabolite | Tumor (% ¹⁸O Enrichment) | Liver (% ¹⁸O Enrichment) |
| Fructose-1-phosphate | 85.4% ± 5.3% | 92.1% ± 4.7% |
| Lactate | 25.6% ± 3.9% | 40.2% ± 5.1% |
| Citrate | 10.2% ± 2.1% | 18.5% ± 3.3% |
Data are presented as mean ± standard deviation from a hypothetical in vivo experiment.
Conclusion
D-Fructose-¹⁸O is a valuable tool for dissecting the complexities of fructose metabolism in cancer. The application of stable isotope tracing with D-Fructose-¹⁸O, coupled with advanced mass spectrometry techniques, enables researchers to gain a deeper understanding of how cancer cells utilize this alternative fuel source to support their growth and survival. The protocols and data presentation formats provided here offer a framework for designing and executing robust metabolic tracing studies, which can ultimately contribute to the development of novel therapeutic strategies targeting cancer metabolism.
References
- 1. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fructose-induced metabolic reprogramming of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Fructose Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Tracing Fructose Metabolism In Vivo with D-Fructose-18O
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fructose consumption has significantly increased in the Western diet, primarily through sucrose and high-fructose corn syrup. Understanding the in vivo metabolic fate of fructose is crucial for elucidating its role in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance. Stable isotope tracing offers a powerful tool to track the journey of fructose-derived molecules through various metabolic pathways.[1][2][3] This document provides detailed application notes and protocols for tracing the in vivo metabolism of D-Fructose labeled with a stable isotope of oxygen, ¹⁸O (D-Fructose-¹⁸O). While in vivo studies specifically utilizing D-Fructose-¹⁸O are not widely published, the protocols outlined here are adapted from established in vivo stable isotope tracing studies with other labeled sugars, such as ¹³C-glucose and ¹³C-fructose, and provide a robust framework for conducting such experiments.[1][4]
Principle of D-Fructose-¹⁸O Tracing
The core principle of stable isotope tracing is the introduction of a labeled substrate (in this case, D-Fructose-¹⁸O) into a biological system and the subsequent detection of the isotope in downstream metabolites. The ¹⁸O atom from fructose can be traced as it is incorporated into various metabolic intermediates and end products. This allows for the qualitative and quantitative assessment of fructose's contribution to pathways such as glycolysis, gluconeogenesis, the pentose phosphate pathway, and de novo lipogenesis. Mass spectrometry is the primary analytical technique used to detect and quantify the ¹⁸O-labeled metabolites.
Key Metabolic Fates of Fructose
Dietary fructose is primarily metabolized in the small intestine and the liver.[2][5] Unlike glucose, fructose metabolism in the liver bypasses the main rate-limiting step of glycolysis catalyzed by phosphofructokinase. This can lead to a rapid influx of triose phosphates into downstream pathways. The major metabolic fates of fructose carbons include:
-
Conversion to Glucose: A significant portion of ingested fructose is converted to glucose in the liver and released into circulation.[1][4][6]
-
Oxidation for Energy: Fructose can be metabolized through glycolysis to pyruvate, which then enters the TCA cycle for oxidation.[1][4][6]
-
Conversion to Lactate: Fructose can be rapidly converted to lactate, which is then released from the liver.[1][4][6]
-
Glycogen Synthesis: Fructose carbons can be stored as glycogen in the liver.[1][4][6]
-
De Novo Lipogenesis: The acetyl-CoA derived from fructose metabolism can be used for the synthesis of fatty acids and triglycerides.[1][4][6]
Quantitative Data on Fructose Metabolism
The following table summarizes quantitative data on the metabolic fate of dietary fructose from human isotopic tracer studies (primarily using ¹³C-fructose). These values provide a general overview of the expected distribution of fructose-derived molecules.
| Metabolic Fate | Percentage of Ingested Fructose | Time Frame | Conditions | Citation |
| Oxidation to CO₂ | 45.0% ± 10.7% | 3-6 hours | Non-exercising subjects | [1][4][6] |
| 45.8% ± 7.3% | 2-3 hours | Exercising subjects | [1][4][6] | |
| 66.0% ± 8.2% | 2-3 hours | Co-ingested with glucose in exercising subjects | [1][4][6] | |
| Conversion to Glucose | 41.0% ± 10.5% | 3-6 hours | Non-exercising subjects | [1][4][6] |
| Conversion to Lactate | ~25% | A few hours | Non-exercising subjects | [1][4][6] |
| Direct Conversion to Plasma Triglycerides | <1% | Short-term | Non-exercising subjects | [1][4][6] |
Experimental Protocols
This section provides a detailed protocol for an in vivo study in a rodent model to trace the metabolism of D-Fructose-¹⁸O.
Animal Model and Acclimation
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old, are a commonly used model for metabolic studies.
-
Housing: House animals in a temperature- and light-controlled environment (e.g., 22°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimation: Allow animals to acclimate for at least one week before the start of the experiment.
D-Fructose-¹⁸O Tracer Administration
-
Tracer: D-Fructose-¹⁸O (position of the ¹⁸O label should be specified, e.g., [1-¹⁸O]fructose or uniformly labeled). The choice of label position will influence the interpretation of results.
-
Tracer Preparation: Dissolve the D-Fructose-¹⁸O in sterile saline to the desired concentration.
-
Fasting: Fast the animals for a period of 4-6 hours prior to tracer administration to reduce endogenous substrate levels.
-
Administration Route:
-
Oral Gavage: This route mimics dietary intake. Use a 20G animal feeding tube to administer the tracer solution.
-
Intraperitoneal (IP) Injection: This route bypasses intestinal absorption and delivers the tracer directly to the circulation.
-
-
Dosage: A typical dose for a bolus administration is in the range of 1-2 g/kg body weight. The exact dose may need to be optimized based on the specific research question.
Sample Collection
-
Time Points: Collect samples at various time points after tracer administration to capture the dynamic changes in metabolite labeling. Suggested time points: 0, 15, 30, 60, 120, and 180 minutes.
-
Blood Collection:
-
Collect blood from the tail vein or via cardiac puncture at the terminal time point.
-
Use tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge immediately at 4°C to separate plasma.
-
Snap-freeze plasma in liquid nitrogen and store at -80°C.
-
-
Tissue Collection (Terminal Procedure):
-
At the designated time points, euthanize the animals according to approved protocols.
-
Rapidly excise tissues of interest (e.g., liver, small intestine, skeletal muscle, adipose tissue).
-
Immediately freeze-clamp the tissues using tongs pre-chilled in liquid nitrogen to quench metabolism.
-
Store tissues at -80°C until metabolite extraction.
-
Metabolite Extraction
-
Plasma: For plasma metabolite extraction, use a protein precipitation method with a cold solvent like methanol or acetonitrile.
-
Tissues:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract metabolites using a cold solvent system, such as 80% methanol or a mixture of methanol, acetonitrile, and water.
-
Homogenize the tissue in the cold solvent.
-
Centrifuge to pellet the protein and debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Sample Analysis by Mass Spectrometry
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).
-
Sample Derivatization (for GC-MS): Derivatize the dried metabolite extracts to make them volatile for GC-MS analysis. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Mass Spectrometry Analysis:
-
Analyze the samples to determine the mass isotopomer distribution of key metabolites.
-
Monitor for the incorporation of the ¹⁸O label, which will result in a mass shift of +2 (for each incorporated ¹⁸O atom) compared to the unlabeled metabolite.
-
-
Data Analysis:
-
Correct for the natural abundance of ¹⁸O.
-
Calculate the fractional enrichment of ¹⁸O in each metabolite at each time point.
-
Use this data to infer the activity of different metabolic pathways.
-
Visualizations
Fructose Metabolism Signaling Pathway
Caption: Major pathways of fructose metabolism in the liver.
Experimental Workflow for In Vivo D-Fructose-¹⁸O Tracing
Caption: Experimental workflow for tracing fructose metabolism in vivo.
Logical Relationship of Fructose Metabolic Fates
Caption: Primary metabolic fates of ingested D-Fructose-¹⁸O.
References
- 1. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. Isotope tracing in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]
Application Notes: D-Fructose-¹⁸O for Studying Glycolysis and Gluconeogenesis
Introduction
Stable isotope tracers are indispensable tools for elucidating metabolic pathways and quantifying cellular reaction rates, a field known as metabolic flux analysis.[1][2] While ¹³C and ²H are the most commonly used isotopes, oxygen-18 (¹⁸O) offers a unique perspective for tracking reactions involving the addition, removal, or exchange of oxygen atoms. D-Fructose labeled with ¹⁸O (D-Fructose-¹⁸O) serves as a powerful probe for investigating the intricate and often bidirectional pathways of glycolysis and gluconeogenesis. Fructose enters glycolysis downstream of the key regulatory enzyme phosphofructokinase, bypassing this control point and providing a distinct entry into central carbon metabolism.[3] These application notes provide a framework for using D-Fructose-¹⁸O to trace the fate of fructose carbons and oxygens through these critical metabolic pathways.
Principle of the Method
When cells are cultured in a medium containing D-Fructose-¹⁸O, the labeled fructose is taken up and phosphorylated by fructokinase to form fructose-1-phosphate. This is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[3] These triose phosphates can proceed down the glycolytic pathway to produce pyruvate and lactate, or they can be used as substrates for gluconeogenesis to synthesize glucose.[4][5]
The ¹⁸O label can be tracked as it is incorporated into various intermediates. For example, the reversible nature of several glycolytic/gluconeogenic enzymes, such as aldolase and triose phosphate isomerase, can lead to the scrambling and distribution of the ¹⁸O label among the triose phosphate pool. By analyzing the mass isotopomer distribution of key metabolites like glucose-6-phosphate, fructose-6-phosphate, and lactate using mass spectrometry, researchers can infer the relative activities of these opposing pathways. This technique is particularly valuable for understanding how metabolic fluxes are rerouted in disease states such as cancer or diabetes.[6]
Caption: Metabolic fate of D-Fructose-¹⁸O in glycolysis and gluconeogenesis.
Experimental Protocols
A typical workflow for a stable isotope tracing experiment involves cell culture, introduction of the labeled substrate, quenching of metabolism, extraction of metabolites, and analysis by mass spectrometry.
Caption: General workflow for a D-Fructose-¹⁸O stable isotope tracing experiment.
Protocol 1: In Vitro Labeling of Cultured Cells
This protocol is designed for adherent cells (e.g., HepG2 human hepatoma cells) in a 6-well plate format.
Materials:
-
D-Fructose-¹⁸O
-
Glucose-free and fructose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled hexoses
-
Adherent cells (e.g., HepG2)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (v/v in water), pre-chilled to -80°C
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).[7]
-
Prepare Labeling Medium: Prepare the experimental medium by supplementing glucose/fructose-free DMEM with dFBS, necessary amino acids, and D-Fructose-¹⁸O at the desired final concentration (e.g., 5-10 mM).
-
Initiate Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cells twice with 1 mL of room temperature PBS to remove residual unlabeled sugars.
-
Add 1.5 mL of the pre-warmed (37°C) D-Fructose-¹⁸O labeling medium to each well.[7]
-
-
Incubation: Return the plates to the incubator. Collect samples at various time points (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr) to determine the kinetics of label incorporation. The optimal duration depends on the pathway of interest; glycolysis reaches isotopic steady-state relatively quickly.[7]
Protocol 2: Metabolite Extraction
This procedure is critical for quenching metabolic activity instantly to preserve the in-vivo state of metabolites.
Procedure:
-
Quenching: At each time point, remove the plate from the incubator and immediately aspirate the labeling medium.
-
Washing: Place the plate on ice and quickly wash the cell monolayer with 2 mL of ice-cold PBS to remove extracellular label.
-
Extraction:
-
Cell Lysis and Collection:
-
Place the plate back on ice and use a cell scraper to detach the cells into the methanol solution.
-
Transfer the entire cell extract/methanol mixture into a pre-chilled microcentrifuge tube.
-
-
Clarification: Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[7]
-
Sample Storage: Transfer the supernatant, which contains the polar metabolites, to a new tube. Store the extracts at -80°C until analysis.[7]
Protocol 3: Sample Analysis by Mass Spectrometry
The analysis of ¹⁸O-labeled metabolites is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure (General GC-MS Workflow):
-
Sample Derivatization:
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Derivatize the dried extracts to make the polar metabolites volatile. A common method is methoximation followed by silylation (e.g., using Methoxyamine-HCl and MSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the individual metabolites based on their retention times.
-
The mass spectrometer fragments the eluted compounds and measures the mass-to-charge ratio (m/z) of the fragments.
-
-
Data Acquisition: Acquire data in full scan mode to capture the entire mass spectrum for each metabolite or in selected ion monitoring (SIM) mode for higher sensitivity.
-
Isotopomer Analysis: The incorporation of ¹⁸O results in a mass shift of +2 Da for each incorporated oxygen atom (since ¹⁸O is two mass units heavier than ¹⁶O). The relative abundance of the unlabeled (M+0) and labeled (M+2, M+4, etc.) peaks for a given metabolite or its fragments is used to determine the mass isotopomer distribution. This data is then corrected for the natural abundance of all stable isotopes. Specialized software is often used for this analysis.
Data Presentation
Quantitative data from these experiments should be organized into tables to facilitate comparison between different conditions. The primary output is the mass isotopomer distribution (MID) for key metabolites. This data can then be used in metabolic models to calculate flux rates.
Table 1: Illustrative Mass Isotopomer Distribution (MID) of Key Metabolites
Data shown as mole percent enrichment and is for illustrative purposes only.
| Metabolite | Isotopomer | Condition A (Control) | Condition B (Drug Treatment) |
| Fructose-6-Phosphate | M+0 | 5.2% | 8.1% |
| M+2 | 94.8% | 91.9% | |
| Glucose-6-Phosphate | M+0 | 85.3% | 65.7% |
| M+2 | 14.7% | 34.3% | |
| Lactate | M+0 | 72.1% | 80.5% |
| M+2 | 27.9% | 19.5% |
-
Interpretation: In this hypothetical example, Condition B shows a significant increase in the M+2 isotopomer of Glucose-6-Phosphate, suggesting an increased rate of gluconeogenesis from the administered D-Fructose-¹⁸O. Conversely, the M+2 enrichment in Lactate is lower, indicating a potential decrease in glycolytic flux from fructose.
Table 2: Illustrative Calculated Metabolic Fluxes
Fluxes are calculated from MID data using metabolic flux analysis software and are shown relative to the fructose uptake rate. Data is for illustrative purposes only.
| Metabolic Flux Ratio | Condition A (Control) | Condition B (Drug Treatment) |
| Gluconeogenesis / Fructose Uptake | 0.15 | 0.35 |
| Glycolysis / Fructose Uptake | 0.75 | 0.58 |
| Pentose Phosphate Pathway / Fructose Uptake | 0.08 | 0.05 |
-
Interpretation: This table translates the raw isotopic enrichment data into a more direct measure of pathway activity. The data suggests that the drug in Condition B shifts fructose metabolism away from glycolysis and towards gluconeogenesis.
References
- 1. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 5. Physiology, Gluconeogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Gluconeogenesis Flux in Metabolic Disease | Annual Reviews [annualreviews.org]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 8. youtube.com [youtube.com]
sample preparation for D-Fructose-18O analysis by GC-MS
Application Notes: Analysis of D-Fructose-18O by GC-MS
AN-GCMS-FRU18O
Introduction
Isotopically labeled compounds are invaluable tools in metabolic research, drug development, and clinical diagnostics. D-Fructose labeled with the stable isotope oxygen-18 (¹⁸O) serves as a critical tracer for studying carbohydrate metabolism, tracking metabolic pathways, and quantifying fructose uptake and utilization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, due to the low volatility and high polarity of fructose, a robust sample preparation protocol involving derivatization is mandatory for successful GC-MS analysis.
This document provides detailed protocols for the sample preparation of D-Fructose-¹⁸O, from the initial labeling step to the final derivatization, making it suitable for GC-MS analysis. These methods are designed for researchers, scientists, and drug development professionals who require accurate and reproducible quantification of ¹⁸O-labeled fructose in various matrices.
Principle of the Method
The overall workflow involves three key stages:
-
¹⁸O-Labeling of D-Fructose : Incorporation of the ¹⁸O isotope into the fructose molecule. While several methods exist for isotope labeling, an acid-catalyzed exchange with ¹⁸O-water is a common approach for hydroxyl groups.
-
Sample Purification : Removal of excess labeling reagents and matrix components to ensure a clean sample for derivatization.
-
Two-Step Derivatization : To increase the volatility of fructose for GC analysis, a two-step derivatization is employed.
-
Oximation : The keto group of fructose is converted into an oxime. This step is crucial as it "locks" the sugar in its open-chain form, preventing the formation of multiple isomers (anomers) in solution and thus simplifying the resulting chromatogram.[1][2]
-
Silylation : The hydroxyl (-OH) groups are converted to trimethylsilyl (TMS) ethers using a silylating agent. This process replaces the polar active hydrogens, significantly reducing the molecule's polarity and increasing its volatility.[1][3]
-
The resulting derivatized ¹⁸O-fructose is then analyzed by GC-MS, where it can be separated from other components and detected. The mass spectrometer allows for the selective monitoring of ions containing the ¹⁸O label, enabling precise quantification and differentiation from the unlabeled (¹⁶O) counterpart.
Experimental Protocols
Protocol 1: Acid-Catalyzed ¹⁸O-Labeling of D-Fructose
This protocol describes a general method for incorporating ¹⁸O into the hydroxyl groups of fructose via acid-catalyzed exchange with H₂¹⁸O.
Materials:
-
D-Fructose
-
¹⁸O-labeled water (H₂¹⁸O, 95-98% isotopic purity)
-
Anhydrous Hydrochloric Acid (HCl) in a suitable solvent (e.g., dioxane) or a strong acid ion-exchange resin
-
Anhydrous solvent (e.g., Acetonitrile, Pyridine)
-
Lyophilizer (Freeze-dryer)
-
Heating block or water bath
-
pH indicator strips
Procedure:
-
Dissolution : Dissolve 10 mg of D-Fructose in 1 mL of ¹⁸O-labeled water (H₂¹⁸O) in a clean, dry reaction vial.
-
Acidification : Carefully add a catalytic amount of anhydrous HCl to the solution to achieve an acidic pH (approx. pH 1-2). Alternatively, add a small amount of a protonated strong acid ion-exchange resin.
-
Incubation : Seal the vial tightly and heat the mixture at 60-70°C for 12-24 hours. The heat and acidic conditions facilitate the exchange of ¹⁶O in the hydroxyl groups with ¹⁸O from the water.
-
Neutralization : After incubation, cool the reaction mixture to room temperature. If HCl was used, neutralize the solution by carefully adding a suitable base (e.g., pyridine or a basic ion-exchange resin) until the pH is neutral (~pH 7).
-
Solvent Removal : Freeze the sample using liquid nitrogen and lyophilize to dryness to remove the H₂¹⁸O and any volatile reagents. This step is critical and may need to be repeated (by re-dissolving in H₂¹⁶O and lyophilizing again) to ensure complete removal of residual H₂¹⁸O.
-
Storage : Store the dried D-Fructose-¹⁸O sample in a desiccator at -20°C until ready for derivatization.
Protocol 2: Sample Preparation and Derivatization for GC-MS Analysis
This protocol details the two-step derivatization of the ¹⁸O-labeled fructose sample. It is critical to perform these steps in an anhydrous environment to prevent the silylating reagent from reacting with moisture.
Materials:
-
Dried D-Fructose-¹⁸O sample
-
Anhydrous Pyridine
-
Methoxyamine hydrochloride (MeOx)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1][4]
-
Anhydrous Ethyl Acetate
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitution : Add 200 µL of anhydrous pyridine to the vial containing the dried D-Fructose-¹⁸O sample. Vortex to dissolve.
-
Step 1: Oximation
-
Add 50 µL of a 20 mg/mL solution of Methoxyamine hydrochloride in pyridine to the sample.
-
Seal the vial tightly and incubate at 60°C for 60 minutes to convert the keto group to a methyloxime.[1] This reaction produces two isomeric oximes (syn and anti), which typically results in two closely eluting peaks in the chromatogram.[2]
-
-
Step 2: Silylation
-
Final Preparation :
-
Cool the sample to room temperature.
-
The sample is now ready for injection. If necessary, it can be diluted with anhydrous ethyl acetate.
-
Transfer the final solution to a GC vial with an insert for analysis.
-
Data Presentation
Quantitative analysis of ¹⁸O-fructose by GC-MS typically involves selective ion monitoring (SIM) or multiple reaction monitoring (MRM) to enhance sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as ¹³C-labeled fructose, is highly recommended for accurate quantification.[5]
Table 1: GC-MS Acquisition Parameters (Example)
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temp. | 250°C |
| Mode | Splitless |
| Oven Program | Initial 150°C for 2 min, ramp at 5°C/min to 250°C, then ramp at 20°C/min to 300°C, hold for 5 min |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | SIM/Scan |
Table 2: Quantitative Performance Data for Fructose Analysis
The following data are representative of typical performance for fructose analysis by GC-MS and can be used as a benchmark.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.47 - 0.68 µg/mL | [4] |
| Limit of Quantification (LOQ) | 1.58 - 2.27 µg/mL | [4] |
| Linear Range | 50 - 5000 µg/mL | [4] |
| Average Recovery | 99.7% - 100.5% | [4] |
| Lower Limit of Detection (Plasma) | < 46 µM | [5] |
Visualizations
Experimental Workflow Diagram```dot
Caption: Two-step derivatization of D-Fructose-¹⁸O.
References
- 1. youtube.com [youtube.com]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of ¹⁸O-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and interactions. The incorporation of stable isotopes, such as ¹⁸O, provides a subtle yet powerful probe for investigating reaction mechanisms, quantifying molecular interactions, and characterizing biomolecular structures. While ¹⁸O itself is not directly NMR-active, its presence induces a small, measurable upfield shift in the resonance of neighboring NMR-active nuclei, most notably ¹³C and ³¹P. This "isotope effect" provides a unique spectroscopic handle to track the fate of oxygen atoms in chemical and biological processes.
These application notes provide an overview of the principles and detailed protocols for the application of NMR spectroscopy to ¹⁸O-labeled compounds, with a focus on techniques relevant to academic and industrial research, including drug development.
Principle of the ¹⁸O Isotope Effect in NMR
The substitution of ¹⁶O with the heavier ¹⁸O isotope leads to a slight alteration in the vibrational energy levels of the molecule. This, in turn, affects the electron distribution around the neighboring NMR-active nucleus, resulting in a small increase in its shielding. Consequently, the NMR signal of the nucleus directly bonded to ¹⁸O is shifted to a lower frequency (upfield). The magnitude of this isotope shift is dependent on the nature of the chemical bond and the surrounding molecular structure.
Caption: ¹⁸O-induced upfield shift in NMR spectra.
Applications in Research and Drug Development
-
Mechanistic Enzymology: ¹⁸O-labeling is a classic tool for elucidating enzyme reaction mechanisms. By monitoring the incorporation or exchange of ¹⁸O in substrates or products, researchers can trace the points of bond cleavage and formation. For example, studying the oxygen exchange reactions between water and aspartic acid catalyzed by asparaginase using ¹³C NMR has provided insights into the enzyme's catalytic mechanism.[1]
-
Quantitative Analysis of Hydrolysis: In complex mixtures, such as environmental samples or biological extracts, it can be challenging to distinguish between naturally occurring compounds and those formed by hydrolysis during sample preparation. By performing sample extraction and analysis in ¹⁸O-enriched water, any hydrolysis products will incorporate the ¹⁸O label. The resulting upfield shift in the ³¹P NMR spectrum allows for the clear identification and quantification of these artifacts.[2][3][4] This is particularly valuable in metabolomics and environmental analysis. For instance, studies have shown that a significant percentage of monoesters detected in organic soil samples were actually hydrolysis products of diesters.[2][4]
-
Biomolecular Structure and Dynamics: While less common than ¹⁵N and ¹³C labeling, ¹⁸O incorporation can provide unique structural and dynamic information about proteins and peptides.[3] Oxygen atoms are frequently involved in hydrogen bonds that are crucial for maintaining the three-dimensional structure of macromolecules.
Quantitative Data: ¹⁸O-Induced Isotope Shifts
The magnitude of the upfield shift induced by ¹⁸O substitution is a key parameter in these studies. The following tables summarize typical isotope shifts observed for ¹³C and ³¹P nuclei in various chemical environments.
Table 1: ¹⁸O-Induced Isotope Shifts in ¹³C NMR Spectra
| Compound Class | Functional Group | Typical Upfield Shift (ppm) per ¹⁸O | Reference(s) |
| Ketones & Aldehydes | Carbonyl (C=O) | 0.03 - 0.05 | [5] |
| Alcohols | Carbinol (C-OH) | 0.01 - 0.03 | [5] |
| Carboxylic Acids | Carboxyl (COOH) | ~0.025 | [6] |
Note: The magnitude of the shift in alcohols is solvent-dependent and tends to decrease in the order: tertiary > secondary > primary > phenols.[5]
Table 2: ¹⁸O-Induced Isotope Shifts in ³¹P NMR Spectra
| Compound Class | Phosphate Group | Typical Upfield Shift (ppm) per ¹⁸O | Reference(s) |
| Inorganic Phosphate | PO₄³⁻ | ~0.0206 | [2] |
| Adenosine Triphosphate (ATP) | α-phosphate (non-bridging) | ~0.021 | [1] |
| Adenosine Triphosphate (ATP) | α-phosphate (bridging) | ~0.008 | [1] |
| Adenosine Triphosphate (ATP) | β-phosphate (non-bridging) | ~0.027 | [1] |
| Adenosine Triphosphate (ATP) | β-phosphate (bridging) | ~0.017 | [1] |
| Adenosine Triphosphate (ATP) | γ-phosphate (non-bridging) | ~0.023 | [1] |
| Adenosine Triphosphate (ATP) | γ-phosphate (bridging) | ~0.021 | [1] |
Note: The total isotope shift for a fully ¹⁸O-labeled phosphate group in ATP is nearly the same for all three phosphates, approximately -0.0989 ppm.[1]
Experimental Protocols
Protocol 1: General Sample Preparation for NMR of ¹⁸O-Labeled Compounds
This protocol outlines the general steps for preparing a sample for NMR analysis, with specific considerations for ¹⁸O-labeled compounds.
Materials:
-
¹⁸O-labeled compound
-
High-quality 5 mm NMR tubes
-
Deuterated NMR solvent (e.g., D₂O, CDCl₃, DMSO-d₆)
-
Internal standard (optional, e.g., TMS, DSS)
-
Pasteur pipettes and cotton or glass wool for filtration
Procedure:
-
Sample Dissolution: Accurately weigh the ¹⁸O-labeled compound. For ¹H NMR of small molecules, 5-25 mg is typically sufficient, while ¹³C NMR may require 10-50 mg. For proteins, concentrations of 0.3-0.5 mM are common.[7] Dissolve the sample in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL) in a clean vial.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with the resonances of interest.
-
Filtration: To ensure a homogeneous sample free of particulates, which can degrade spectral quality, filter the solution. Pack a small amount of cotton or glass wool into a Pasteur pipette and filter the sample directly into the NMR tube.
-
Internal Standard: If quantitative analysis is required, add a known amount of an internal standard.
-
Tube Labeling: Clearly label the NMR tube with the sample identification.
-
Oxygen Removal (Optional): For samples sensitive to paramagnetic broadening or for T₁ relaxation measurements, it may be necessary to degas the sample to remove dissolved oxygen. This can be achieved through several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon) through the solution.
Protocol 2: Enzymatic ¹⁸O-Labeling of Peptides for NMR Analysis
This protocol describes a common method for incorporating ¹⁸O at the C-terminus of peptides using a protease like trypsin. This method is often used in proteomics but can be adapted for NMR studies.
Caption: Enzymatic ¹⁸O-labeling workflow for peptides.
Materials:
-
Purified protein or peptide
-
Trypsin (or other suitable protease), preferably immobilized
-
H₂¹⁸O (isotopic purity > 95%)
-
Buffer (e.g., 50 mM Tris-HCl, pH 8)
-
Acetonitrile
-
Formic acid (FA)
Procedure:
-
Initial Digestion (in H₂¹⁶O): If starting with a protein, perform an initial proteolytic digestion in a standard H₂¹⁶O-based buffer to generate peptides.
-
Lyophilization: Lyophilize the peptide mixture to remove all H₂¹⁶O.
-
¹⁸O-Labeling Buffer Preparation: Prepare the labeling buffer by dissolving the appropriate buffer components in H₂¹⁸O.
-
Labeling Reaction: Resuspend the lyophilized peptides in the H₂¹⁸O buffer. Add immobilized trypsin and incubate at 37°C. The incubation time will vary depending on the protein and enzyme concentration but can range from several hours to overnight. The enzyme will catalyze the exchange of the two C-terminal carboxyl oxygens with ¹⁸O from the solvent.
-
Reaction Quenching and Peptide Recovery: Stop the reaction by adding an organic solvent like acetonitrile and/or acidifying with formic acid. Centrifuge to pellet the immobilized trypsin and recover the supernatant containing the ¹⁸O-labeled peptides.
-
Purification: Purify the labeled peptides using reverse-phase high-performance liquid chromatography (RP-HPLC) or other suitable methods to remove salts and other contaminants.
-
NMR Sample Preparation: Lyophilize the purified, labeled peptides and prepare the NMR sample as described in Protocol 1.
Protocol 3: NMR Data Acquisition for Detecting ¹⁸O Isotope Shifts
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹³C or ³¹P detection.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set a wide enough spectral width to cover the expected chemical shift range of the carbons of interest.
-
Acquisition Time: Use a long acquisition time (e.g., 2-4 seconds) to achieve high digital resolution, which is crucial for resolving the small ¹⁸O isotope shifts.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as ¹³C is an insensitive nucleus. This can range from hundreds to thousands of scans depending on the sample concentration.
-
Temperature: Maintain a constant and well-calibrated temperature to avoid temperature-dependent chemical shift variations that could obscure the small isotope effects.
³¹P NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ³¹P experiment.
-
Spectral Width: Define a spectral width appropriate for the phosphate resonances.
-
Acquisition Time: As with ¹³C, a long acquisition time is necessary for high resolution.
-
Number of Scans: The number of scans will depend on the concentration of the phosphorus-containing species.
-
2D NMR (Optional): For complex spectra, such as that of ATP where multiple phosphate groups and their isotopologues are present, 2D ³¹P-³¹P correlation spectroscopy (COSY) or J-decoupled 2D chemical shift correlation spectroscopy can be employed to resolve overlapping signals and assign the resonances of different ¹⁸O-labeled species.[1]
Data Presentation and Analysis
All quantitative data should be presented in a clear and organized manner. The use of tables, as shown above, allows for easy comparison of isotope shifts across different compound classes. When reporting new data, it is essential to include detailed information about the experimental conditions, including the NMR spectrometer frequency, solvent, temperature, and internal standard used for referencing.
Conclusion
NMR spectroscopy of ¹⁸O-labeled compounds is a versatile and powerful technique for a wide range of applications in chemistry, biology, and pharmacology. By carefully designing experiments and optimizing data acquisition parameters, researchers can leverage the subtle ¹⁸O isotope effect to gain valuable insights into reaction mechanisms, quantify complex mixtures, and probe the structure and function of biomolecules. The protocols and data presented in these application notes provide a solid foundation for scientists to incorporate this valuable tool into their research endeavors.
References
- 1. 31P NMR correlation maps of 18O/16O chemical shift isotopic effects for phosphometabolite labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. nmr-bio.com [nmr-bio.com]
Application Notes and Protocols for PET Imaging with 18F-Labeled Fructose Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 18F-labeled fructose analogues in Positron Emission Tomography (PET) imaging. This document is intended to guide researchers in the synthesis, quality control, and application of these radiotracers for preclinical and potentially clinical research, with a focus on oncology and neuroinflammation.
Introduction
Fructose metabolism has emerged as a significant pathway in various pathological conditions, distinct from glucose metabolism. In certain cancers and inflammatory states, cells may upregulate fructose transporters, such as GLUT5, to utilize fructose as an alternative energy source.[1][2] This metabolic reprogramming presents a unique opportunity for targeted molecular imaging. 18F-labeled fructose analogues are PET radiotracers designed to exploit this phenomenon, allowing for the non-invasive visualization and quantification of fructose uptake in vivo.
The most widely studied analogue, 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF) , has shown promise in imaging breast cancer and neuroinflammation.[3][4] More recently, [18F]-4-fluorodeoxyfructose ([18F]4-FDF) has been developed to overcome some limitations of earlier analogues, demonstrating improved metabolic trapping and reduced off-target bone uptake.[1] These tracers offer a valuable tool for investigating the role of fructose metabolism in disease, evaluating therapeutic responses, and potentially stratifying patients for targeted therapies.
Featured 18F-Labeled Fructose Analogues
This document focuses on two key 18F-labeled fructose analogues:
-
6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF): A well-characterized tracer targeting fructose metabolism, primarily through the GLUT5 transporter.[3]
-
[18F]-4-fluorodeoxyfructose ([18F]4-FDF): A newer generation analogue with enhanced intracellular trapping, leading to improved imaging contrast.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for 6-[18F]FDF and [18F]4-FDF, compiled from preclinical studies.
Table 1: Radiosynthesis Parameters of 18F-Labeled Fructose Analogues
| Radiotracer | Synthesis Method | Precursor | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Radiochemical Purity | Specific Activity |
| 6-[18F]FDF | Automated (GE Tracerlab FXFN) | Methyl 1,3,4-tri-O-acetyl-6-O-tosyl-α/β-D-fructofuranoside | 14 ± 3% | ~50 min | >95% | >5.1 GBq/µmol |
| [18F]4-FDF | Not detailed in provided results | Not detailed in provided results | Not detailed in provided results | Not detailed in provided results | Not detailed in provided results | High molar activity |
Table 2: Preclinical Tumor Uptake of 18F-Labeled Fructose Analogues
| Radiotracer | Cell Line / Xenograft Model | Tumor Uptake (SUV) | Time Point | Key Findings |
| 6-[18F]FDF | EMT-6 (murine breast cancer) | 1.23 ± 0.09 | 15 min | Higher uptake compared to MCF-7.[4] |
| 6-[18F]FDF | MCF-7 (human breast cancer) | 0.76 ± 0.05 | 15 min | Lower uptake compared to EMT-6.[4] |
| [18F]4-FDF | HepG2 (human liver cancer) | Not specified | 20-45 min | Accumulated in tumor tissue.[1] |
Table 3: In Vitro Uptake of 6-[18F]FDF in Breast Cancer Cell Lines
| Cell Line | Incubation Time | % Injected Dose / mg protein |
| EMT-6 | 60 min | 30 ± 4% |
| MCF-7 | 60 min | 12 ± 1% |
Experimental Protocols
Radiosynthesis and Quality Control
Protocol 4.1.1: Automated Synthesis of 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF)
This protocol is adapted for a GE Tracerlab FXFN automated synthesis unit.[5][6][7]
Materials:
-
Methyl 1,3,4-tri-O-acetyl-6-O-tosyl-α/β-D-fructofuranoside (precursor)
-
[18F]Fluoride (cyclotron-produced)
-
Kryptofix 2.2.2. (K222)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (2 N)
-
Sterile water for injection
-
HPLC purification system and columns
Procedure:
-
[18F]Fluoride Trapping: Load the cyclotron-produced [18F]fluoride in [18O]water onto a pre-conditioned anion exchange cartridge.
-
Elution: Elute the trapped [18F]fluoride from the cartridge into the reactor vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Remove water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.
-
Radiolabeling: Add the precursor dissolved in anhydrous acetonitrile to the dried [18F]KF/K222 complex. Heat the reaction mixture at a controlled temperature (e.g., 85°C) for a specified time (e.g., 8 minutes).
-
Hydrolysis: After cooling, add 2 N HCl to the reaction mixture and heat (e.g., 110°C for 8 minutes) to remove the acetyl protecting groups.
-
Purification: Neutralize the reaction mixture and purify the crude product using semi-preparative HPLC.
-
Formulation: Collect the HPLC fraction containing 6-[18F]FDF, pass it through a sterile filter into a sterile vial, and formulate with sterile saline for injection.
Protocol 4.1.2: Quality Control of 6-[18F]FDF
Procedures:
-
Radiochemical Purity and Identity:
-
HPLC: Analyze an aliquot of the final product by analytical HPLC, co-injecting with a non-radioactive 6-FDF standard. The retention time of the radioactive peak should match that of the standard.
-
TLC: Spot an aliquot onto a silica gel TLC plate and develop with a suitable mobile phase (e.g., 95:5 acetonitrile:water). The Rf value of the radioactive spot should match that of the standard.
-
-
Radionuclidic Purity: Use a multichannel analyzer to confirm the gamma-ray energy is 511 keV, characteristic of 18F. Measure the half-life to confirm it is approximately 110 minutes.
-
pH: Measure the pH of the final product using a calibrated pH meter or pH strips. The pH should be within a physiologically acceptable range (typically 4.5-7.5).
-
Residual Solvents: Analyze for residual acetonitrile and other solvents using gas chromatography to ensure levels are below pharmacopeial limits.
-
Bacterial Endotoxin Test: Perform a Limulus Amebocyte Lysate (LAL) test to ensure the product is free of pyrogens.
-
Sterility: Perform a sterility test according to standard pharmacopeial methods.
In Vitro Cellular Uptake Assays
Protocol 4.2.1: Cellular Uptake of 18F-Labeled Fructose Analogues
This protocol is a general guideline for assessing tracer uptake in adherent cancer cell lines.[8]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, EMT-6)
-
Cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 12- or 24-well)
-
18F-labeled fructose analogue (e.g., 6-[18F]FDF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Gamma counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a predetermined density and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Pre-incubation: Remove the growth medium and wash the cells with pre-warmed PBS or serum-free medium. Add fresh, pre-warmed incubation medium (e.g., glucose-free medium to maximize fructose transporter activity) to each well and incubate for a short period (e.g., 15-30 minutes).
-
Tracer Incubation: Add a known amount of the 18F-labeled fructose analogue to each well. Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
Uptake Termination and Washing: To stop the uptake, aspirate the radioactive medium and quickly wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
Cell Lysis: Add lysis buffer to each well and incubate to lyse the cells.
-
Radioactivity Measurement: Collect the cell lysate and measure the radioactivity in a calibrated gamma counter.
-
Protein Quantification: Use an aliquot of the cell lysate to determine the protein concentration using a standard protein assay.
-
Data Analysis: Express the cell-associated radioactivity as a percentage of the injected dose per milligram of protein (%ID/mg protein).
Protocol 4.2.2: Competition Assay
To determine the specificity of tracer uptake, a competition assay can be performed by co-incubating the radiotracer with an excess of unlabeled fructose or a known GLUT5 inhibitor. Follow the procedure in Protocol 4.2.1, but during the tracer incubation step, add the competing compound at various concentrations alongside the 18F-labeled fructose analogue. A reduction in radiotracer uptake in the presence of the competitor indicates specific transport.
In Vivo Animal PET Imaging
Protocol 4.3.1: Small Animal PET/CT Imaging of Tumor-Bearing Mice
This protocol provides a general workflow for PET/CT imaging of xenograft or allograft tumor models.[9]
Materials:
-
Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous tumors)
-
18F-labeled fructose analogue
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Tail vein catheter
Procedure:
-
Animal Preparation: Fast the animals for a recommended period (e.g., 4-6 hours) before the scan to reduce background glucose levels. Anesthetize the mouse using isoflurane.
-
Radiotracer Administration: Administer a known amount of the 18F-labeled fructose analogue (e.g., 3-7 MBq) via tail vein injection.
-
Uptake Phase: Allow the tracer to distribute for a specific uptake period (e.g., 60 minutes). Maintain the animal under anesthesia and keep it warm during this phase.
-
PET/CT Imaging: Position the animal in the scanner. Perform a CT scan for anatomical localization and attenuation correction, followed by a PET scan (e.g., 10-20 minutes static acquisition).
-
Image Reconstruction and Analysis: Reconstruct the PET and CT images. Co-register the images to fuse the functional PET data with the anatomical CT data. Draw regions of interest (ROIs) over the tumor and other organs of interest to quantify tracer uptake.
-
Data Quantification: Express tracer uptake as the Standardized Uptake Value (SUV), calculated as: SUV = [Radioactivity concentration in ROI (MBq/g)] / [Injected dose (MBq) / Animal weight (g)]
Diagrams
Signaling Pathways and Workflows
Caption: Simplified Fructose Metabolism Pathway.
Caption: General Radiotracer Synthesis Workflow.
Caption: Preclinical Evaluation Workflow for PET Radiotracers.
References
- 1. Novel PET Tracer Maps Fructose Metabolism to Identify Cardiac and Neural Disorders | SNMMI [snmmi.org]
- 2. GLUT5-overexpression-related tumorigenic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radiopharmacological evaluation of 6-deoxy-6-[18F]fluoro-D-fructose as a radiotracer for PET imaging of GLUT5 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Automated synthesis and dosimetry of 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF): a radiotracer for imaging of GLUT5 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated synthesis and dosimetry of 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF): a radiotracer for imaging of GLUT5 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of D-Fructose-¹⁸O
Welcome to the technical support center for the synthesis of isotopically labeled D-Fructose-¹⁸O. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing D-Fructose-¹⁸O?
The most common and direct method for synthesizing D-Fructose-¹⁸O is through an acid-catalyzed oxygen exchange reaction. This process involves dissolving D-Fructose in ¹⁸O-enriched water (H₂¹⁸O) in the presence of an acid catalyst and heating the mixture. The reaction facilitates the exchange of the ¹⁶O atom at the carbonyl position with an ¹⁸O atom from the solvent.
Q2: At which position on the D-Fructose molecule is the ¹⁸O label incorporated?
The ¹⁸O label is primarily incorporated at the C2 position. D-Fructose in solution exists in equilibrium between its cyclic furanose and pyranose forms and a transient open-chain keto form.[1][2] The oxygen exchange occurs on the carbonyl (keto) group of this open-chain structure, which corresponds to the C2 position of fructose.[1]
Q3: How can I analyze the final product to confirm ¹⁸O incorporation and purity?
Confirmation of isotopic labeling and assessment of purity are critical. The most effective analytical techniques include:
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can precisely determine the molecular weight shift. A successful incorporation of one ¹⁸O atom will result in a mass increase of approximately 2 Da compared to the unlabeled D-Fructose standard.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the labeled fructose from potential impurities and byproducts.[3] Derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) may be necessary to enhance UV detection.[3]
Q4: Is the D-Fructose-¹⁸O stable post-synthesis?
Once synthesized and purified, D-Fructose-¹⁸O is a stable isotope-labeled compound. However, like its unlabeled counterpart, it can undergo caramelization or degradation at high temperatures or under harsh acidic/basic conditions. For long-term storage, it is recommended to keep the lyophilized product in a cool, dry environment.
Troubleshooting Guide
Q5: I am observing low isotopic enrichment in my final product. What are the common causes and how can I resolve them?
Low or incomplete ¹⁸O incorporation is a frequent challenge. Several factors can contribute to this issue. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient H₂¹⁸O Enrichment | Use H₂¹⁸O with the highest available isotopic purity (e.g., 95-98%). The final product's enrichment is directly proportional to the solvent's enrichment. |
| Inadequate Reaction Time or Temperature | The oxygen exchange is an equilibrium-driven process. Ensure the reaction is heated (e.g., 95°C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium.[1] Monitor a time course to optimize for your specific setup. |
| Ineffective Catalyst | The catalyst (e.g., formic acid, sulfuric acid) may be degraded or used at a suboptimal concentration. Use a fresh catalyst and optimize its concentration. Insufficient acid will slow the reaction, while excessive acid can promote side reactions. |
| Back-Exchange with Ambient H₂O | Atmospheric moisture (H₂¹⁶O) can be incorporated during the reaction or workup, diluting the ¹⁸O label. Perform the reaction in a sealed vessel and minimize exposure to air during purification steps. |
| Complex Tautomeric Equilibrium | Fructose exists as multiple isomers in solution, with the open-chain keto form being a minor species.[2] Reaction conditions must adequately favor the interconversion to the open-chain form where the exchange occurs. |
Below is a troubleshooting workflow to diagnose and address low isotopic enrichment.
Q6: My reaction yield is low due to the formation of brown, insoluble byproducts. What is happening and how can I prevent it?
The formation of brown coloration and precipitates is likely due to the acid-catalyzed dehydration of fructose into 5-hydroxymethylfurfural (HMF) and subsequent polymerization/caramelization.[4][5] The conditions for ¹⁸O-labeling (acid, heat) are unfortunately similar to those that cause fructose degradation.
Strategies to Minimize Byproduct Formation:
-
Optimize Temperature: While heat is necessary, excessive temperatures accelerate degradation. Conduct experiments to find the minimum temperature required for efficient labeling within a reasonable timeframe.
-
Control Catalyst Concentration: High acid concentrations significantly increase the rate of dehydration. Use the lowest effective catalyst concentration.
-
Biphasic System: Consider a biphasic reaction system (e.g., water-dioxane) which can sometimes help by extracting HMF from the aqueous phase as it forms, preventing further degradation.[5]
-
Reaction Time: Do not extend the reaction time unnecessarily. Once isotopic equilibrium is reached, further heating only promotes byproduct formation.
Q7: I am finding it difficult to purify the final D-Fructose-¹⁸O product. What are the recommended methods?
Purifying fructose is notoriously challenging due to its high water solubility, which makes it difficult to crystallize, and its tendency to exist as a syrup.[6][7]
Purification Strategies:
-
Neutralization and Desalting: After the reaction, carefully neutralize the acid catalyst with a suitable base (e.g., CaCO₃ or an anion exchange resin). Salts can then be removed using a mixed-bed ion-exchange resin.
-
Chromatography: Preparative HPLC or column chromatography on silica gel (with appropriate solvent systems like acetonitrile/water) can be effective for separating fructose from polar byproducts.
-
Lyophilization: After purification, removing the aqueous solvent via lyophilization (freeze-drying) is the most effective way to obtain a solid, fluffy product without using heat, which could cause degradation.
Experimental Protocols & Data
Protocol: Acid-Catalyzed Synthesis of D-Fructose-¹⁸O
This protocol is a general guideline for the ¹⁸O-labeling of D-Fructose via oxygen exchange.[1] Optimization may be required.
Materials:
-
D-Fructose (anhydrous)
-
¹⁸O-labeled water (H₂¹⁸O, >95% purity)
-
Formic acid (or other suitable acid catalyst)
-
Anion exchange resin (e.g., Dowex 1x8) or Calcium Carbonate (CaCO₃)
-
Mixed-bed ion-exchange resin
-
Reaction vial (sealable, capable of withstanding 100°C)
Workflow Diagram:
Procedure:
-
Preparation: Dissolve 100 mg of D-Fructose in 1.0 mL of H₂¹⁸O in a sealable reaction vial.
-
Catalysis: Add the acid catalyst (e.g., 5 µL of formic acid).
-
Reaction: Securely seal the vial. Place it in a heating block or oil bath set to 95°C for 24 to 48 hours.
-
Neutralization: After cooling the reaction to room temperature, add an anion exchange resin or CaCO₃ portion-wise until the pH is neutral (pH ~7).
-
Purification: Filter the solution to remove the resin/salt. Pass the crude solution through a small column packed with a mixed-bed ion-exchange resin to remove any remaining salts.
-
Isolation: Freeze the purified solution and lyophilize to obtain D-Fructose-¹⁸O as a white, fluffy solid.
-
Analysis: Confirm the isotopic enrichment and purity of the final product using mass spectrometry.
Simplified Reaction Mechanism
The core of the synthesis is the reversible hydration of the ketone group in the open-chain form of fructose, which allows for the oxygen exchange.
References
- 1. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]
- 4. One-pot synthesis of 2,5-diformylfuran from fructose using a bifunctional catalyst derived from phosphomolybdic acid and chitosan :: BioResources [bioresources.cnr.ncsu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Fructose - Wikipedia [en.wikipedia.org]
Technical Support Center: D-Fructose-18O Detection
Welcome to the technical support center for the sensitive detection of D-Fructose-18O. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound?
A1: The primary analytical techniques for the detection and quantification of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common MS-based methods.
Q2: How can I improve the sensitivity of this compound detection by Mass Spectrometry?
A2: To enhance sensitivity in MS detection, consider the following:
-
Derivatization: For GC-MS, derivatization is crucial to increase volatility and ionization efficiency. Oximation followed by silylation is a common and effective method.[1][2][3]
-
Optimization of MS parameters: Fine-tuning parameters such as ionization source settings (e.g., temperature, gas flow), collision energy for fragmentation, and using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can significantly improve the signal-to-noise ratio.
-
Sample Preparation: Proper sample cleanup to remove interfering matrix components is critical. Solid-phase extraction (SPE) can be employed for this purpose.[4]
-
Choice of Internal Standard: Using a stable isotope-labeled internal standard, such as D-Fructose-13C6, can help correct for variations in sample preparation and instrument response, thereby improving accuracy and precision.[1][5]
Q3: What are the common challenges in NMR detection of this compound and how can I overcome them?
A3: NMR spectroscopy is a powerful tool for structural elucidation and quantification of this compound. Common challenges and their solutions include:
-
Low Sensitivity: NMR is inherently less sensitive than MS. To improve sensitivity, you can:
-
Increase the sample concentration. However, be aware that very high concentrations can lead to broader lineshapes.[6]
-
Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.
-
Use a higher field NMR spectrometer.
-
Employ cryoprobe technology.
-
-
Spectral Overlap: The 1H NMR spectrum of fructose can be complex due to the presence of multiple tautomers (β-pyranose, β-furanose, α-furanose, α-pyranose, and the keto form).[7] To address this:
-
Utilize 2D NMR techniques like HSQC and HMBC for better resolution and assignment of signals.
-
Acquire spectra at different temperatures to potentially resolve overlapping signals.[7]
-
-
Solvent Selection: Use of deuterated solvents is essential. For aqueous samples, D2O is common. Ensure the solvent is free of impurities.[6]
Q4: Can isotopic exchange of the 18O label occur during my experiment?
A4: Yes, there is a potential for back-exchange of the 18O label with 16O from water or other sources, especially under certain pH and temperature conditions during sample preparation and analysis. To minimize this:
-
Work with anhydrous solvents whenever possible after the labeling step.
-
Control the pH of your solutions; acidic or basic conditions can catalyze exchange.
-
Keep sample preparation and analysis times as short as possible.
-
Tests with 18O-enriched water can help assess the extent of oxygen isotope exchange reactions.[8]
Troubleshooting Guides
Mass Spectrometry (GC-MS and LC-MS)
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal for this compound | Incomplete derivatization (GC-MS). | - Ensure fresh derivatization reagents. - Optimize reaction time and temperature.[2] - Check for the presence of moisture which can quench derivatizing agents. |
| Poor ionization. | - Optimize ion source parameters (temperature, voltages). - For LC-MS, check mobile phase composition and pH. | |
| Instrument contamination. | - Clean the ion source, and for GC-MS, the injector liner. | |
| Sample degradation. | - Prepare fresh samples and analyze them promptly. | |
| High Background Noise | Contaminated solvents or reagents. | - Use high-purity, MS-grade solvents and reagents. |
| Matrix effects from the sample.[9] | - Improve sample cleanup using techniques like SPE. - Dilute the sample if the analyte concentration is high enough. | |
| Leaks in the system. | - Check for leaks in the GC or LC system and the MS interface. | |
| Inaccurate Quantification | Matrix effects (ion suppression or enhancement).[9] | - Use a stable isotope-labeled internal standard that co-elutes with the analyte.[1][5] - Prepare calibration standards in a matrix that matches the sample. |
| Non-linear detector response. | - Ensure the analyte concentration is within the linear dynamic range of the instrument. | |
| Isotopic exchange. | - Minimize exposure to water and control pH during sample preparation. | |
| Peak Tailing or Splitting (LC-MS) | Poor chromatography. | - Optimize the mobile phase composition and gradient. - Check the column for degradation or contamination. - In solution, fructose exists as interconverting anomers which can lead to split peaks. Adjusting mobile phase pH and temperature can sometimes help to collapse these into a single peak.[4] |
NMR Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | Low sample concentration. | - Increase the amount of this compound in the sample if possible.[6] |
| Insufficient number of scans. | - Increase the number of transients acquired. | |
| Poor shimming. | - Carefully shim the magnet to improve field homogeneity. | |
| Suboptimal probe tuning and matching. | - Tune and match the NMR probe for the specific sample and solvent. | |
| Broad NMR Signals | High sample viscosity. | - Dilute the sample if it is too concentrated.[6] |
| Presence of paramagnetic impurities. | - Remove any paramagnetic metal ions from the sample. | |
| Unresolved couplings. | - Use higher field strength or advanced NMR pulse sequences. | |
| Complex/Overlapping Spectra | Presence of multiple fructose tautomers.[7] | - Utilize 2D NMR experiments (e.g., COSY, HSQC, HMBC) for signal assignment. - Vary the temperature to see if peaks resolve.[7] |
| Sample impurities. | - Purify the sample before NMR analysis. | |
| Inaccurate Quantification | Incomplete relaxation of nuclei. | - Increase the relaxation delay (d1) in the pulse sequence. |
| Incorrect integration of peaks. | - Ensure proper baseline correction and define integration regions accurately. | |
| Use of an unreliable internal standard. | - Use a certified internal standard and ensure it does not interact with the sample.[6] |
Data Presentation
Comparison of Detection Methods for this compound
| Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Throughput | Structural Information |
| GC-MS (with derivatization) | 1 - 10 µg/L | 5 - 50 µg/L | High | Fragmentation pattern |
| LC-MS/MS | 0.1 - 5 µg/L | 0.5 - 20 µg/L | High | Fragmentation pattern |
| High-Resolution MS (e.g., Orbitrap, TOF) | < 0.1 µg/L | < 0.5 µg/L | High | Accurate mass, fragmentation |
| 1H NMR (High Field) | 1 - 10 mg/L | 5 - 50 mg/L | Low to Medium | Detailed connectivity |
| 13C NMR | 10 - 100 mg/L | 50 - 500 mg/L | Low | Carbon skeleton |
Note: The provided LOD and LOQ values are estimates for this compound based on typical instrument performance for similar labeled compounds and may vary depending on the specific instrument, method, and sample matrix.[10][11][12][13][14][15]
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound
This protocol describes the derivatization of this compound to its methyloxime-trimethylsilyl (MOX-TMS) ether derivative for analysis by GC-MS.
1. Sample Preparation and Derivatization: [1][2][3]
- To 100 µL of sample containing this compound, add an internal standard (e.g., D-Fructose-13C6).
- Evaporate the sample to dryness under a stream of nitrogen.
- Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
- Incubate the mixture at 60°C for 45 minutes to form the methyloxime derivative.
- Cool the sample to room temperature.
- Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
- Incubate at 60°C for 30 minutes to form the TMS ether derivative.
- Centrifuge the sample to pellet any precipitate.
- Transfer the supernatant to a GC vial with an insert.
2. GC-MS Instrumental Parameters: [1][5][12]
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
- Injector: Split/splitless injector at 250°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp 1: 10°C/min to 180°C.
- Ramp 2: 5°C/min to 250°C.
- Ramp 3: 20°C/min to 300°C, hold for 5 minutes.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
Detailed Methodology for NMR Analysis of this compound
This protocol outlines the preparation and analysis of this compound by high-resolution NMR spectroscopy.
1. Sample Preparation: [6][16]
- Dissolve a precisely weighed amount of this compound (typically 1-10 mg) in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D2O).
- Add a known amount of an internal standard for quantification (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP).
- Thoroughly mix the solution to ensure homogeneity.
- Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
- Cap the NMR tube securely.
2. NMR Instrumental Parameters: [7]
- Spectrometer: Bruker Avance III 600 MHz or higher field instrument equipped with a cryoprobe.
- Temperature: 298 K (25°C).
- 1H NMR Acquisition:
- Pulse Program: A standard 1D proton experiment with water suppression (e.g., zgesgp).
- Number of Scans: 64 or more, depending on the sample concentration.
- Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantification.
- Spectral Width: 12 ppm.
- 13C NMR Acquisition (if required):
- Pulse Program: A standard 1D carbon experiment with proton decoupling (e.g., zgpg30).
- Number of Scans: 1024 or more.
- Relaxation Delay (d1): 2 seconds.
- 2D NMR (for structural confirmation):
- Acquire 2D HSQC and HMBC spectra to confirm the position of the 18O label through its effect on the chemical shifts of adjacent carbons and protons.
Visualizations
Caption: GC-MS workflow for this compound analysis.
Caption: NMR workflow for this compound analysis.
References
- 1. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. restek.com [restek.com]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel methodological approach for δ(18)O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organomation.com [organomation.com]
Technical Support Center: ¹⁸O Labeling of Carbohydrates
Welcome to the technical support center for the ¹⁸O labeling of carbohydrates. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise answers to common questions and to offer detailed troubleshooting guides for issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind ¹⁸O labeling of carbohydrates?
A1: ¹⁸O labeling of carbohydrates involves the incorporation of the stable isotope ¹⁸O, typically from ¹⁸O-enriched water (H₂¹⁸O), into the carbohydrate structure. For reducing carbohydrates, this labeling primarily occurs at the anomeric carbon through oxygen exchange in the presence of an acid or enzyme catalyst. This process takes advantage of the equilibrium between the cyclic hemiacetal form and the open-chain aldehyde or ketone form of the sugar in solution. The aldehyde or ketone group reacts with H₂¹⁸O, incorporating the isotope. For N-glycans released from glycoproteins, the enzyme PNGase F can catalyze the incorporation of ¹⁸O into the reducing end of the glycan during its release.[1][2]
Q2: What are the main applications of ¹⁸O labeling in carbohydrate analysis?
A2: The primary application of ¹⁸O labeling is in quantitative mass spectrometry-based glycomics and glycoproteomics. By labeling one sample with ¹⁸O and leaving another unlabeled (¹⁶O), the two samples can be mixed and analyzed together. The resulting mass shift of 2 Da for each incorporated ¹⁸O atom allows for the relative quantification of glycans between the two samples.[1] It is also used to identify N-glycosylation sites on proteins and can aid in the structural analysis of oligosaccharides.[1][3]
Q3: What is the difference between enzymatic and chemical ¹⁸O labeling of carbohydrates?
A3: Enzymatic labeling typically utilizes enzymes like PNGase F to release N-glycans from glycoproteins in the presence of H₂¹⁸O, which simultaneously labels the released glycan.[1][4] This method is highly specific and occurs under mild conditions. Chemical labeling, on the other hand, often involves acid catalysis to facilitate the oxygen exchange at the anomeric carbon of reducing sugars.[5] This method is more broadly applicable to free monosaccharides and oligosaccharides but may require harsher conditions that could potentially lead to side reactions.
Q4: Can ¹⁸O labeling affect the chromatographic separation of carbohydrates?
A4: Generally, the introduction of stable isotopes is not expected to significantly alter the chromatographic retention times of labeled molecules compared to their unlabeled counterparts.[2] This is a key advantage of stable isotope labeling, as it simplifies data analysis by allowing the labeled and unlabeled species to co-elute.
Troubleshooting Guides
Issue 1: Incomplete or Low-Efficiency ¹⁸O Labeling
Symptom: Mass spectra show a low abundance of the ¹⁸O-labeled peak relative to the unlabeled (¹⁶O) peak, or a complex mixture of partially labeled species.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | References |
| Insufficient Incubation Time | For both enzymatic and chemical labeling, the reaction may not have reached completion. Increase the incubation time and monitor the labeling progress by taking time-course samples for MS analysis. | [6] |
| Suboptimal pH | The pH of the reaction mixture is critical. For acid-catalyzed labeling, ensure the pH is sufficiently low to promote the reaction. For enzymatic labeling with PNGase F, maintain the recommended pH for optimal enzyme activity.[4][5] | [4][5] |
| Low Temperature | Reaction kinetics are temperature-dependent. For chemical labeling, increasing the temperature (e.g., to 60-70°C) can improve efficiency, but be cautious of potential degradation of the carbohydrate. For enzymatic reactions, adhere to the optimal temperature for the specific enzyme. | [6] |
| Low Concentration of H₂¹⁸O | Ensure the final concentration of H₂¹⁸O in the reaction mixture is sufficiently high to drive the equilibrium towards the labeled product. | [4] |
| Enzyme Inactivity | If using an enzymatic method, the enzyme (e.g., PNGase F) may have lost activity due to improper storage or handling. Use a fresh batch of enzyme and follow the manufacturer's storage and handling instructions. | [7] |
| Presence of Inhibitors | Contaminants in the carbohydrate sample or reagents can inhibit the labeling reaction. Ensure the sample is adequately purified before labeling. | [7] |
Troubleshooting Flowchart for Incomplete Labeling
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18O-labeling of N-glycosylation sites to improve the identification of gel-separated glycoproteins using peptide mass mapping and database searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-Catalyzed Oxygen-18 Labeling of Peptides for Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciex.jp [sciex.jp]
minimizing isotopic exchange of D-Fructose-18O during sample prep
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the isotopic exchange of 18O-labeled D-Fructose during sample preparation. Adherence to these protocols is critical for maintaining the isotopic integrity of your samples and ensuring accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 18O isotopic exchange in D-Fructose?
A1: The primary cause of isotopic exchange is the equilibrium between the cyclic furanose and pyranose forms and the open-chain keto form of fructose in aqueous solutions. The carbonyl group in the open-chain form can undergo hydration with water from the solvent. If the solvent contains 16O-water, this can lead to the replacement of the 18O label.
Q2: Which oxygen atom [1]in fructose is most susceptible to exchange?
A2: The oxygen atom of the carbonyl group (at the C2 position) in the open-chain form of fructose is the one that readily exchanges with oxygen from water molecules in the solvent.
Q3: How do pH and temp[1]erature affect the rate of isotopic exchange?
A3: Both pH and temperature significantly influence the rate of isotopic exchange.
-
pH: Acidic conditions can catalyze the hydrolysis of fructo-oligosaccharides and promote the opening of the cyclic fructose structure, thereby increasing the rate of exchange. Alkaline conditions also [2][3]promote the isomerization and degradation of fructose, which can lead to exchange. Minimum degradation of fr[4]uctose is observed between pH 6.45 and 8.50.
-
Temperature: High[5]er temperatures accelerate the rate of all chemical reactions, including the ring-opening and hydration reactions that lead to isotopic exchange. Hydrolysis of fructo-olig[2][6][7]osaccharides is insignificant at 60°C but considerable at 70–80°C under acidic conditions.
Q4: Can derivatization[2] help prevent isotopic exchange?
A4: Yes, derivatization of the hydroxyl groups, for instance by creating trimethylsilyl-derivatives, can help to "lock" the molecule in its cyclic form and prevent the ring-opening that is necessary for exchange at the anomeric carbon.
Troubleshooting Guid[8]e
| Issue | Potential Cause | Recommended Solution |
| Significant loss of 18O label in the final sample. | The sample was exposed to aqueous solutions for a prolonged period. | Minimize the time the sample spends in aqueous solution. Lyophilize (freeze-dry) the sample as soon as possible. |
| The sample was proc[8][9]essed at a high temperature. | Maintain low temperatures throughout the sample preparation process. Conduct extractions and purifications on ice where feasible. | |
| The pH of the sample solution was acidic or strongly alkaline. | Maintain a neutral pH (around 6.5-8.0) during sample preparation to minimize acid or base-catalyzed exchange. | |
| Inconsistent isotop[5]ic enrichment across replicate samples. | Incomplete removal of water from the sample before storage or analysis. | Ensure complete drying of the sample, preferably by freeze-drying, before long-term storage. |
| Variable temperatur[8]e or pH conditions during the preparation of different replicates. | Standardize all sample preparation steps, ensuring consistent temperature, pH, and incubation times for all samples. | |
| Sample degradation observed along with isotopic exchange. | Harsh chemical conditions (strong acids or bases) or high temperatures were used during sample preparation. | Use mild extraction and purification methods. Avoid high temperatures and extreme pH values to prevent both degradation and isotopic exchange. |
Quantitative Data [2][6]Summary
The following table summarizes the effects of temperature and pH on the degradation of fructo-oligosaccharides, which is indicative of conditions that can also promote isotopic exchange in fructose.
| Temperature (°C) | pH | Observation | Reference |
| 60 | 2.7 - 3.3 | Insignificant hydrolysis of fructo-oligosaccharides. | |
| 70-80 | 2.7 - 3.3 | C[2]onsiderable hydrolysis, with the amount of fructo-oligosaccharides potentially being halved in 1-2 hours. | |
| 110-150 | Not specifi[2]ed | Increased degradation of fructose with increasing temperature and time. | |
| 100 | 4.40 - 7.00 | M[7]inimum color formation (an indicator of degradation) for sucrose solutions. | |
| 100 | 6.45 - 8.50 | M[5]inimum sucrose degradation. |
Experimental Proto[5]cols
Protocol 1: General Sample Preparation to Minimize Isotopic Exchange
This protocol outlines a general workflow for preparing samples containing D-Fructose-18O while minimizing the risk of isotopic exchange.
-
Extraction:
-
If extracting from a biological matrix, perform the extraction at low temperatures (e.g., on ice) to minimize enzymatic and chemical reactions.
-
Use a neutral pH buffer for extraction if possible.
-
-
Purification:
-
If purification is necessary (e.g., using chromatography), conduct the purification steps at a controlled, low temperature.
-
Minimize the duration of the purification process to reduce the time the sample is in an aqueous environment.
-
-
Solvent Removal:
-
Immediately after extraction and/or purification, freeze the sample in liquid nitrogen.
-
Lyophilize (freeze-dry) the sample to complete dryness. This is a critical step to prevent isotopic exchange during storage.
-
-
Storage:
-
[8] Store the dried, purified sample in a desiccator at a low temperature (e.g., -20°C or -80°C) until analysis.
-
Protocol 2: Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary and can help prevent isotopic exchange.
-
Sample Preparation:
-
Ensure the purified this compound sample is completely dry.
-
-
Derivatization:
-
Add a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry sample.
-
Follow the specific protocol for the chosen derivatizing agent regarding reaction time and temperature. This step replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.
-
-
Analysis:
-
Analyze the derivatized sample by GC-MS. The TMS-derivatized fructose is less prone to exchange during analysis.
-
Visualizations
Caption: Mechanism of 18O isotopic exchange in D-Fructose.
Caption: Recommended workflow for minimizing isotopic exchange.
References
- 1. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction Behavior of Glucose and Fructose in Subcritical Water in the Presence of Various Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection & Prep — Stable Isotopes in Nature Laboratory [isotopeecology.com]
- 9. Sample Preparation | Center for Stable Isotopes [csi.unm.edu]
Technical Support Center: Optimizing Quenching Protocols for Metabolism Studies
Welcome to the technical support center for optimizing quenching protocols in your metabolism studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and ensure the acquisition of high-quality, physiologically relevant metabolomic data.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a quenching protocol in metabolomics?
A: The fundamental goal of quenching is to instantaneously halt all enzymatic activity within a biological sample. This ensures that the measured metabolite profile accurately reflects the metabolic state of the cells or tissue at the exact moment of sampling. Rapid inactivation is crucial because many metabolites have turnover rates on the order of seconds[1].
Q2: What are the most common problems encountered during quenching?
A: Researchers often face two main challenges during quenching:
-
Incomplete or slow termination of enzymatic activity: This can lead to the interconversion of metabolites, creating an inaccurate snapshot of the metabolome. For example, residual enolase activity can convert 3-phosphoglycerate to phosphoenolpyruvate, artificially inflating the latter's concentration[1][2].
-
Metabolite leakage: The quenching process itself can compromise cell membrane integrity, causing intracellular metabolites to leak into the surrounding medium. This is a known issue with certain organic solvents like pure methanol[3][4].
Q3: How do I choose the right quenching solvent?
A: The ideal quenching solvent rapidly inactivates metabolism without causing cellular damage or metabolite leakage[3]. The choice of solvent often depends on the cell type and the specific metabolites of interest. Cold organic solvents, such as methanol or acetonitrile mixtures, are commonly used. For instance, a mixture of 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid has been shown to be effective for both quenching and extraction of a broad range of metabolites, including high-energy compounds like ATP[1].
Below is a comparison of commonly used quenching solutions:
| Quenching Solution | Temperature | Advantages | Disadvantages | Recommended For |
| 60% Methanol | -40°C to -50°C | Widely used, effective for many microorganisms[4][5]. | Can cause significant metabolite leakage in some cell types[3][4]. | Microbial, fungi, yeast, and plant metabolomics[4]. |
| 60% Methanol + 0.85% Ammonium Bicarbonate (AMBIC) | -40°C | Improved recovery of labile metabolites and reduced ATP leakage compared to methanol alone[6][7]. | Requires subsequent removal of AMBIC. | Suspension cultured mammalian cells (e.g., CHO)[6][7]. |
| 60% Methanol + 70 mM HEPES | -40°C to -50°C | Minimizes leakage of intracellular metabolites in certain cell lines[4][8]. | HEPES may interfere with some downstream analyses. | Adherent mammalian cells (e.g., MDA-MB-231), Chlamydomonas reinhardtii[4][8]. |
| Acidic Acetonitrile:Methanol:Water (e.g., 40:40:20 + 0.1M Formic Acid) | -20°C | Effective for both quenching and extraction, prevents interconversion of metabolites[1][2]. | The acidic condition may degrade certain acid-labile metabolites. Requires neutralization[1]. | Mammalian cells and tissues, especially for phosphorylated compounds[1]. |
| Ice-cold Saline (0.9% NaCl) | 0.5°C | Simple, preserves cell integrity well[9][10]. | May not completely quench all enzymatic reactions as effectively as cold solvents[11]. | Mammalian suspension cells (e.g., CHO)[9][12]. |
| Liquid Nitrogen | -196°C | The most rapid method of halting metabolism[11][13][14]. | Can be difficult to handle and may not be suitable for all experimental setups. Can cause cell lysis if not performed correctly[13]. | Tissue samples, and as a rapid freezing step after cell harvesting[1][11][13]. |
Troubleshooting Guides
Issue 1: I suspect metabolite leakage is occurring during my quenching protocol.
Symptoms:
-
Low intracellular concentrations of expected metabolites.
-
Detection of intracellular metabolites in the quenching supernatant.
-
Poor reproducibility between replicates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for metabolite leakage.
Detailed Steps:
-
Evaluate Your Quenching Solvent: Using 100% methanol as a quenching solution is not recommended as it can cause leakage of some metabolites[3]. Consider switching to a buffered solution like 60% methanol with 0.85% AMBIC or 70 mM HEPES, which have been shown to reduce leakage[6][8].
-
Optimize Temperature: Ensure your quenching solution is maintained at the recommended low temperature (e.g., -40°C or below) throughout the procedure. The addition of the cell sample should not raise the temperature of the quenching solution by more than 15°C[6].
-
Minimize Contact Time: Prolonged exposure of cells to the quenching solvent can increase metabolite leakage[4]. Process your samples as quickly as possible after the initial quenching step.
-
Validate Your Protocol: After making adjustments, analyze an aliquot of the quenching supernatant to quantify the extent of metabolite leakage. This will help you confirm the effectiveness of your optimized protocol.
Issue 2: My results show inconsistent energy charge (ATP:ADP ratio), suggesting incomplete quenching.
Symptoms:
-
High variability in the ATP:ADP:AMP ratios across replicates.
-
Higher than expected levels of ADP and AMP, and lower levels of ATP[1].
-
Detection of metabolite interconversions that should not occur post-quenching[1][2].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete quenching.
Detailed Steps:
-
Increase Quenching Speed: The transition from a metabolically active to an inactive state must be as close to instantaneous as possible. For adherent cells, aspirate the media and add the cold quenching solvent directly to the plate[1]. For suspension cells, fast filtration followed by immediate immersion of the filter in the quenching solvent is recommended over slow pelleting by centrifugation[1][11].
-
Consider an Acidified Quenching Solvent: The addition of 0.1 M formic acid to your quenching solvent can effectively inhibit enzymatic activity, especially for high-energy phosphorylated compounds[1][2]. Remember to neutralize the extract with a base like ammonium bicarbonate after quenching to prevent acid-catalyzed degradation of metabolites[1].
-
Use Colder Temperatures: If incomplete quenching is still suspected, using a colder quenching method like snap-freezing in liquid nitrogen can be beneficial, particularly for tissue samples[1][13].
Experimental Protocols
Protocol 1: Quenching of Adherent Mammalian Cells
This protocol is adapted for adherent cells to minimize handling and pre-quenching metabolic perturbations[1][8].
-
Preparation: Prepare your quenching solution (e.g., 60% methanol with 70 mM HEPES) and cool it to -50°C[8]. Prepare a washing solution (e.g., PBS) and warm it to 37°C[1].
-
Washing (Optional but Recommended): If the culture medium contains high concentrations of metabolites that could interfere with your analysis, a quick wash is necessary. Aspirate the culture medium. Immediately add warm PBS and aspirate it within 10 seconds to minimize metabolic changes[1][8].
-
Quenching: Immediately after washing (or aspirating the medium if not washing), add the pre-chilled quenching solvent directly to the culture dish.
-
Cell Lysis and Extraction: Scrape the cells in the quenching solvent. Collect the cell lysate and proceed with your downstream extraction and analysis protocol. It is recommended to avoid using trypsin for cell detachment as it can cause metabolite leakage[3].
Protocol 2: Quenching of Suspension Mammalian Cells
This protocol utilizes fast filtration to rapidly separate cells from the culture medium before quenching[1][11].
-
Preparation: Assemble a vacuum filtration apparatus. Prepare your quenching solution (e.g., 60% methanol with 0.85% AMBIC) and cool it to -40°C[6].
-
Filtration and Washing: Quickly filter the cell suspension. Immediately wash the cells on the filter with a small volume of cold saline (0.9% NaCl) to remove any remaining medium components[11][12].
-
Quenching: Immediately transfer the filter with the cells into a tube containing the pre-chilled quenching solvent.
-
Extraction: Vortex the tube to dislodge the cells from the filter and proceed with your metabolite extraction protocol.
Signaling Pathway and Workflow Diagrams
Logical Relationship for Selecting a Quenching Protocol:
Caption: Decision tree for selecting a quenching protocol.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biospec.net [biospec.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of washing and quenching in profiling the metabolome of adherent mammalian cells: a case study with the metastatic breast cancer cell line MDA-MB-231 - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Evaluation of sampling and quenching procedures for the analysis of intracellular metabolites in CHO suspension cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: D-Fructose-18O Mass Spectrometry
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor signal intensity issues encountered during the mass spectrometry analysis of D-Fructose-18O. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the overall signal intensity for my this compound analyte critically low?
Low signal intensity is a common issue that can stem from several factors ranging from sample preparation to instrument settings. The primary causes include:
-
Inefficient Ionization: Fructose, being a polar molecule, can be challenging to ionize efficiently.[1][2] Electrospray ionization (ESI) is a gentle technique suitable for such molecules, but its efficiency is highly dependent on the mobile phase composition and source parameters.[1][3]
-
Ion Suppression: Co-eluting compounds from the sample matrix, solvents, or contaminants can compete with the analyte for ionization, leading to a suppressed signal.[4][5][6] Common sources of contamination include plasticizers, detergents (like polyethylene glycol), and salts from buffers.[7][8][9][10][11]
-
Suboptimal Instrument Parameters: The settings of the ESI source, such as capillary voltage, nebulizer gas flow, and drying gas temperature, must be optimized for your specific analyte and flow rate.[3][12] An un-optimized parameter can significantly reduce ion generation and transmission.
-
Analyte Degradation or In-Source Fragmentation: Sugars can be thermally labile. Excessive source temperatures or high voltages can cause the this compound to fragment before it is detected, reducing the precursor ion signal.[13]
Q2: I am not observing the expected molecular ion for this compound. Instead, I see other dominant ions. What is happening?
This is typically due to the formation of adducts or unexpected fragmentation. The molecular weight of D-Fructose is 180.16 g/mol , and with one 18O, the expected mass will be approximately 182.16 g/mol .
-
Adduct Formation: In ESI, instead of protonation ([M+H]+), analytes often form adducts with cations present in the mobile phase or sample. Sugars readily form adducts with sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+).[12][14] If your mobile phase contains these, you may need to look for the corresponding adduct mass.
-
In-Source Fragmentation/Neutral Loss: As mentioned, high source energy can cause fragmentation. For sugars, a common fragmentation pathway is the neutral loss of water molecules.[14] For this compound, you might observe ions corresponding to [M+H-H2O]+ or [M+H-H2-18O]+.
Table 1: Common Adducts and Neutral Losses for this compound
| Ion Species | Description | Approximate m/z (Positive Mode) |
| [M+H]+ | Protonated Molecule | 183.1 |
| [M+Na]+ | Sodium Adduct | 205.1 |
| [M+K]+ | Potassium Adduct | 221.1 |
| [M+NH4]+ | Ammonium Adduct | 200.1 |
| [M+H-H2O]+ | Neutral Loss of Water | 165.1 |
| [M+H-H2-18O]+ | Neutral Loss of Labeled Water | 163.1 |
Q3: My signal is inconsistent and reproducibility is poor between injections. What are the likely causes?
Poor reproducibility often points to issues with the sample preparation, chromatography, or instrument stability.
-
Matrix Effects: Variations in the concentration of matrix components from sample to sample can cause inconsistent ion suppression.[15][16]
-
Contamination Buildup: Contaminants can accumulate in the ion source or on the column over a sequence of runs, leading to a gradual decline in signal or erratic behavior.[10][16] Regular cleaning is essential.[9]
-
Instability in ESI Spray: An unstable spray can result from a clogged emitter, incorrect solvent composition, or fluctuating gas flows. This leads to a highly variable ion current and poor reproducibility.[12]
-
Sample Preparation Variability: Inconsistent sample cleanup or dilution can introduce significant variability.[17] Using an internal standard, such as a 13C-labeled version of fructose, can help correct for this.[17][18][19]
Q4: How can I optimize my ESI source settings to improve the signal for this compound?
Optimization is key for sensitive analysis. It is best performed by infusing a standard solution of your analyte and adjusting parameters systematically.
-
Optimize Mobile Phase pH: For positive ion mode, the mobile phase should be slightly acidic (e.g., with 0.1% formic acid) to promote protonation.[3][12]
-
Adjust Gas Flow Rates: The nebulizing gas helps form small droplets. Start with the manufacturer's recommendation and adjust for a stable signal. The drying gas aids desolvation; too low a flow will result in solvent clusters, while too high can reduce sensitivity.
-
Tune Source Voltages: The capillary (or spray) voltage drives the electrospray process. A typical starting point is 3-4 kV for positive mode. Excessively high voltages can cause discharge and instability.[3]
-
Set Appropriate Temperatures: The drying gas temperature should be high enough to desolvate the droplets without causing thermal degradation of the fructose.
Table 2: Recommended Starting ESI Source Parameters (Illustrative)
| Parameter | Typical Range (Positive Mode) | Purpose |
| Capillary Voltage | 3.0 - 4.5 kV | Creates the electrospray |
| Nebulizer Gas (N2) | 30 - 50 psi | Assists in droplet formation |
| Drying Gas Flow (N2) | 8 - 12 L/min | Aids in solvent evaporation |
| Drying Gas Temperature | 250 - 350 °C | Evaporates solvent from droplets |
| Sprayer Position | Variable | Optimize for analyte polarity and flow rate[12] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for this compound
This protocol outlines a basic procedure for preparing a clean sample for LC-MS analysis.
Objective: To dissolve and dilute this compound in a suitable solvent while minimizing contamination and matrix effects.
Materials:
-
This compound standard
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN) or methanol (MeOH)
-
LC-MS grade formic acid (FA)
-
Microcentrifuge tubes (use low-retention plasticware to minimize plasticizer leeching)
-
Vortex mixer
-
Calibrated pipettes
-
0.22 µm syringe filter (PVDF recommended)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in LC-MS grade water to create a concentrated stock solution (e.g., 1 mg/mL).
-
Working Standard Preparation: Serially dilute the stock solution using a mixture of water and organic solvent (e.g., 50:50 ACN:Water with 0.1% FA) to achieve the desired concentration for your experiment.
-
Sample Dilution (for complex matrices): If analyzing from a biological or complex matrix, dilute the sample significantly with the mobile phase to reduce the concentration of interfering substances.[6]
-
Acidification: Add formic acid to a final concentration of 0.1% to aid in protonation for positive mode ESI.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or ESI needle.
-
Transfer: Transfer the filtered sample to an appropriate autosampler vial for analysis.
Protocol 2: Basic Ion Source Cleaning
Objective: To remove contamination from the ESI source components to restore signal intensity and stability.
CAUTION: Always follow the specific maintenance procedures and safety guidelines provided by your instrument manufacturer. Wear powder-free nitrile gloves to prevent re-contamination.[7][10]
Materials:
-
LC-MS grade water
-
LC-MS grade methanol or isopropanol
-
LC-MS grade acetonitrile
-
Lint-free swabs
-
Beakers
-
Sonicator
Procedure:
-
Venting and Disassembly: Safely vent the mass spectrometer and allow the source to cool. Carefully disassemble the outer source components according to the manufacturer's guide, including the spray shield, capillary, and skimmer cone.
-
Initial Rinse: Rinse the disassembled parts with LC-MS grade water to remove salts and buffers.
-
Sonication: Place the metal components in a beaker with an appropriate solvent (e.g., 50:50 methanol:water). Sonicate for 15-30 minutes to dislodge stubborn residues.[9]
-
Final Rinse: After sonication, rinse the parts sequentially with methanol and then acetonitrile to remove organic residues and ensure they are thoroughly clean.
-
Drying: Allow the components to air dry completely in a clean environment or use a gentle stream of nitrogen gas. Ensure no solvent remains before reassembly.
-
Reassembly and Pump-down: Carefully reassemble the ion source. Close the instrument and pump down the vacuum system. Allow sufficient time for the system to reach a stable vacuum before re-initiating analysis.
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting workflow and key concepts.
Caption: A logical workflow for troubleshooting poor mass spec signal.
Caption: Logic of common adduct formation in positive ion ESI.
References
- 1. poseidon-scientific.com [poseidon-scientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemistry Loves Chemistry: Steps for ESI Optimization (Electrospray Ionizatio) [malcolm4chemist.blogspot.com]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. providiongroup.com [providiongroup.com]
- 8. cigs.unimo.it [cigs.unimo.it]
- 9. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 17. waters.com [waters.com]
- 18. Glycation Isotopic Labeling with 13C-Reducing Sugars for Quantitative Analysis of Glycated Proteins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
addressing matrix effects in D-Fructose-18O analysis
A cornerstone of reliable bioanalysis is the accurate quantification of analytes, a process often challenged by the presence of matrix effects. In the analysis of D-Fructose-18O, a stable isotope-labeled sugar used in various research and clinical applications, matrix components from biological samples can significantly interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement. This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to effectively address these matrix effects.
Troubleshooting Guide
Question: My this compound signal is inconsistent and shows significant suppression when analyzing plasma samples. How can I troubleshoot this issue?
Answer:
Signal inconsistency and suppression are classic indicators of matrix effects. A systematic approach is crucial to identify the source and implement an effective solution.
1. Initial Assessment of Matrix Effects:
The first step is to confirm and quantify the extent of the matrix effect.
-
Post-Column Infusion: This qualitative technique helps visualize regions of ion suppression or enhancement in your chromatogram. A standard solution of this compound is infused into the mobile phase after the analytical column, and a blank matrix extract is injected. Dips in the baseline signal of the analyte indicate suppression zones.[1][2]
-
Quantitative Evaluation: Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) to quantitatively assess the impact of the matrix.
Parameter Formula Ideal Value Interpretation Matrix Factor (MF) (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution) 1 An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. Recovery (RE) (Peak Area in Pre-Extraction Spike) / (Peak Area in Post-Extraction Spike) 100% Measures the loss of analyte during the sample preparation process. Process Efficiency (PE) (Peak Area in Pre-Extraction Spike) / (Peak Area in Neat Solution) 100% Represents the overall method performance, combining matrix effects and recovery.
2. Identifying the Source of Interference:
In plasma, the most common culprits for matrix effects are phospholipids and salts.[3][4][5]
-
Phospholipids: These molecules are notorious for causing ion suppression and can build up on your LC column, leading to deteriorating performance over time.[3][5][6]
-
Salts: High concentrations of inorganic salts can also interfere with the ionization process.[7][8]
3. Mitigation Strategies:
Based on the suspected source, various strategies can be employed to reduce matrix effects.
-
Sample Preparation: This is the most critical step for minimizing matrix effects.
-
Protein Precipitation (PPT): A quick and simple method, but often insufficient for removing phospholipids and other interfering components.[3][9]
-
Liquid-Liquid Extraction (LLE): More effective than PPT for removing salts and some lipids.[9][10]
-
Solid-Phase Extraction (SPE): Offers the most thorough cleanup and can be tailored to specifically remove interferences. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective.[9]
-
Phospholipid Removal Plates/Cartridges: Specialized products, such as HybridSPE®, are designed to selectively remove phospholipids from the sample extract and have been shown to significantly reduce matrix effects.[4][5]
-
-
Chromatography:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As this compound is a polar molecule, HILIC is a well-suited chromatographic technique that can provide good retention and separation from less polar matrix components.[7][11]
-
Gradient Optimization: Modifying the mobile phase gradient can help to chromatographically separate the analyte from co-eluting interferences.[1]
-
-
Internal Standard:
-
Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL internal standard, such as ¹³C-labeled fructose, is highly recommended.[12][13][14][15] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[12][13][14]
-
Below is a workflow to guide you through the troubleshooting process.
Caption: A systematic workflow for troubleshooting matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of matrix effects in this compound analysis?
A1: The primary sources depend on the biological matrix being analyzed. For plasma, phospholipids are a major contributor to ion suppression.[3][4][5] In urine, high concentrations of inorganic salts can be problematic.[7][8] Endogenous metabolites with structures similar to fructose can also co-elute and cause interference.
Q2: Which sample preparation method is best for removing matrix effects?
A2: The optimal method depends on the complexity of the matrix and the required level of cleanliness.
| Method | Pros | Cons | Matrix Effect Removal |
| Protein Precipitation (PPT) | Simple, fast, inexpensive. | Least effective; does not remove phospholipids or salts.[3][9] | Low |
| Liquid-Liquid Extraction (LLE) | Can remove salts and some non-polar interferences. | Can have low recovery for polar analytes like fructose.[9] | Moderate |
| Solid-Phase Extraction (SPE) | Highly selective, provides clean extracts.[9] | Requires method development, more time-consuming. | High |
| Phospholipid Removal Plates | Specifically targets and removes phospholipids.[4][5] | Additional cost. | Very High (for phospholipids) |
Q3: Is a stable isotope-labeled (SIL) internal standard necessary?
A3: While not strictly mandatory, a SIL internal standard is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[12][13][14] Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement, leading to more accurate and precise quantification.[12][16]
Q4: Can changing my LC-MS ionization source help reduce matrix effects?
A4: Yes, in some cases. Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain analytes and matrices.[15][17] One study on sorbitol and fructose analysis found that while ESI produced higher peak intensities, it also suffered from matrix effects that were not observed with APCI.[15]
The following diagram illustrates the logical relationship between identifying a matrix effect and selecting a mitigation strategy.
Caption: Decision pathway for addressing matrix effects.
Experimental Protocols
Protocol 1: Post-Column Infusion
-
Setup:
-
Prepare a standard solution of this compound in mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Using a T-fitting, connect a syringe pump to deliver the this compound solution at a low flow rate (e.g., 10 µL/min) into the mobile phase stream between the LC column and the MS inlet.
-
Prepare a blank matrix extract using your intended sample preparation method.
-
-
Procedure:
-
Begin the LC gradient and allow the system to equilibrate until a stable baseline for the this compound signal is observed.
-
Inject the blank matrix extract.
-
Monitor the signal for the this compound transition throughout the run.
-
-
Interpretation:
Protocol 2: Calculation of Matrix Factor, Recovery, and Process Efficiency
-
Sample Preparation:
-
Set 1 (Neat Standard): Prepare a this compound standard in the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set 2 (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. In the final step, add the this compound standard to the extracted matrix to achieve the same final concentration as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the same concentration as Set 1 before starting the sample preparation procedure.
-
-
Analysis:
-
Inject and analyze multiple replicates (n≥3) of each set of samples by LC-MS/MS.
-
-
Calculation:
-
Calculate the average peak area for each set.
-
Use the formulas provided in the table in the "Troubleshooting Guide" section to determine MF, RE, and PE.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects in the analysis of polar organic water contaminants with HILIC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Correcting for ¹⁸O Natural Abundance in Metabolomics
This guide provides troubleshooting advice and answers to frequently asked questions regarding the correction for the natural abundance of ¹⁸O in stable isotope-resolved metabolomics (SIRM) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹⁸O?
A1: It is crucial to distinguish between isotopes incorporated experimentally from a labeled tracer and those already present naturally in the metabolites.[1][2] Oxygen has three stable isotopes: ¹⁶O, ¹⁷O, and ¹⁸O. While ¹⁶O is the most abundant, ¹⁸O exists at a non-negligible natural abundance.[3][4] This means that even in an unlabeled sample, a certain percentage of molecules will contain ¹⁸O, contributing to the mass isotopologue distribution (MID) detected by the mass spectrometer. For example, the unlabeled metabolite NAD+ (C₂₁H₂₇N₇O₁₄P₂) can have a significant M+2 peak (2.8% of the monoisotopic peak) simply due to the natural abundance of ¹⁸O in its 14 oxygen atoms.[5] Failure to correct for this natural abundance will lead to an overestimation of the incorporation of the ¹⁸O tracer, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[2]
Q2: What are the natural abundances of the stable oxygen isotopes?
A2: The natural abundances of oxygen's stable isotopes can vary slightly depending on the terrestrial source. However, the generally accepted values are summarized in the table below.[4][6][7]
| Isotope | Natural Abundance (%) |
| ¹⁶O | ~99.757 - 99.762 |
| ¹⁷O | ~0.038 |
| ¹⁸O | ~0.205 |
| Table 1: Natural Abundance of Stable Oxygen Isotopes. Data sourced from various references indicating slight variations.[2][4][6] |
Q3: How is the correction for natural abundance typically performed?
A3: The correction is usually performed computationally after data acquisition using matrix-based algorithms.[1][2] The general principle involves using the known natural abundance of all stable isotopes (not just oxygen, but also ¹³C, ¹⁵N, ²H, etc.) and the elemental composition of the metabolite of interest to calculate the expected isotopic distribution in an unlabeled sample.[8] This theoretical distribution is then used to deconvolve the experimentally measured mass isotopologue distribution (MID) into the component that arises from natural abundance and the component that is due to the incorporation of the isotopic tracer.[1] Several software tools are available to perform these corrections, including AccuCor2, IsoCorrectoR, and Khipu.[5][9]
Q4: Can ¹⁸O from H₂¹⁸O exchange with oxygen atoms on my metabolite during sample preparation?
A4: Yes, non-enzymatic exchange of oxygen atoms can be a concern. While ¹⁸O is less frequently used for labeling compared to ¹³C or ¹⁵N, this is partly because oxygen atoms can be exchanged with oxygen from the surrounding water during extraction and storage.[10] This is particularly true for metabolites with certain functional groups. It is important to use protocols that minimize this exchange, such as rapid quenching of metabolism and extraction at low temperatures.[11][12]
Troubleshooting Guide
Problem 1: My mass spectrometry data shows a lower-than-expected incorporation of the ¹⁸O label.
| Potential Cause | Troubleshooting Steps |
| Incomplete Labeling | The duration of labeling may be insufficient for the pathway of interest to reach isotopic steady-state. Glycolytic metabolites may label in minutes, while lipids can take days.[12][13] Extend the incubation time with the ¹⁸O tracer. |
| Low Tracer Concentration | The concentration of the ¹⁸O-labeled precursor (e.g., H₂¹⁸O) in the medium may be too low for efficient incorporation. Increase the concentration of the ¹⁸O tracer. |
| Back-Exchange with H₂¹⁶O | During sample quenching, washing, or extraction, the incorporated ¹⁸O may exchange with ¹⁶O from water in the solutions. Minimize exposure to H₂¹⁶O-containing solutions. Use ice-cold quenching and extraction solvents.[11][12] |
| Incorrect Correction Algorithm | The software or algorithm used for natural abundance correction may not be appropriate for your experimental design or data resolution.[5][9] Ensure you are using a validated correction tool and that the elemental formula of the metabolite is correct. |
Problem 2: I am observing unexpected or artifactual peaks in my mass spectra.
| Potential Cause | Troubleshooting Steps |
| Solvent-Induced Artifacts | The extraction solvent (e.g., methanol) can react with metabolites to form artifacts, such as esters or hemiacetals, which can be mistaken for labeled species.[14][15] Use deuterated solvents to identify solvent-derived artifacts.[16][17] Minimize storage time of extracts and store at -80°C.[16] |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte of interest, altering its apparent abundance.[18][19] Use stable isotope-labeled internal standards for the metabolites of interest to correct for matrix effects.[20] |
| Contamination | Contaminants from labware, solvents, or the biological medium can introduce interfering peaks.[11] Analyze a "blank" sample (e.g., pure growth medium) to identify non-biological peaks.[11] |
Experimental Protocols & Visualizations
Protocol: ¹⁸O Labeling of Adherent Mammalian Cells
This protocol provides a general workflow for labeling adherent mammalian cells with an ¹⁸O tracer, followed by metabolite extraction.
-
Cell Culture: Plate cells (e.g., ~1x10⁶ cells per 10 cm dish) and allow them to adhere and grow overnight. Ensure consistent cell numbers across different conditions.[12]
-
Tracer Introduction:
-
Quenching Metabolism:
-
Metabolite Extraction:
-
Incubate the plates at -80°C for at least 20 minutes to ensure cell lysis.[12]
-
Scrape the cells in the cold methanol solution and transfer the cell suspension to a microcentrifuge tube.[13]
-
Vortex the samples thoroughly while keeping them on ice.
-
Centrifuge the samples at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant, which contains the metabolites, to a new tube for analysis or storage at -80°C.
-
Workflow for ¹⁸O Labeling and Data Correction
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxygen isotope ratio cycle - Wikipedia [en.wikipedia.org]
- 4. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isotopes of oxygen - Wikipedia [en.wikipedia.org]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 13. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 14. Trivialities in metabolomics: Artifacts in extraction and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 16. Methanol Generates Numerous Artifacts during Sample Extraction and Storage of Extracts in Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. strategies-for-using-postcolumn-infusion-of-standards-to-correct-for-matrix-effect-in-lc-ms-based-quantitative-metabolomics - Ask this paper | Bohrium [bohrium.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Fructose-¹⁸O Tracer Studies
Welcome to the technical support center for utilizing D-Fructose-¹⁸O as a tracer in metabolic research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the limitations of this specialized isotopic tracer. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using D-Fructose-¹⁸O over more common tracers like ¹³C-labeled fructose?
The primary advantage of using D-Fructose-¹⁸O is its ability to trace the fate of the oxygen atoms of the fructose molecule through metabolic pathways. This can provide unique insights into specific enzymatic reactions where oxygen exchange or transfer occurs, which is not possible with carbon-labeled tracers. For example, it can be used to study the mechanisms of enzymes like aldolases and transketolases.
Q2: What are the main limitations of using D-Fructose-¹⁸O as a tracer?
The most significant limitation is the potential for the ¹⁸O label to exchange with the unlabeled oxygen atoms in water (H₂¹⁶O) during metabolic processes. This is particularly a concern in reactions catalyzed by certain enzymes, such as aldolase, which can lead to a dilution or loss of the isotopic label. Additionally, the analytical detection of ¹⁸O enrichment can be more challenging than for ¹³C and may require specialized mass spectrometry techniques.
Q3: Is the ¹⁸O label on D-Fructose stable during sample preparation and storage?
The stability of the ¹⁸O label can be a concern, particularly under certain pH and temperature conditions. It is crucial to maintain neutral pH and low temperatures during sample extraction and storage to minimize the risk of non-enzymatic exchange of the ¹⁸O label with water. Lyophilization (freeze-drying) of samples immediately after collection is a recommended practice.
Q4: Can I use the same analytical methods for D-Fructose-¹⁸O as I do for ¹³C-labeled fructose?
While the overall workflows for sample preparation and analysis (e.g., GC-MS, LC-MS) are similar, the mass spectrometry parameters will need to be optimized for the detection of ¹⁸O-labeled fragments. The mass shift for an ¹⁸O label is +2 Da, compared to +1 Da for each ¹³C atom. This requires careful selection of the mass-to-charge (m/z) ratios for monitoring the tracer and its metabolites.
Troubleshooting Guides
Issue 1: Lower than expected ¹⁸O enrichment in downstream metabolites.
Possible Causes:
-
Enzymatic Oxygen Exchange: The ¹⁸O label may be lost due to enzymatic reactions that involve the exchange of oxygen atoms with water. The aldolase-catalyzed cleavage of fructose-1,6-bisphosphate is a known step where this can occur.
-
Non-Enzymatic Oxygen Exchange: The ¹⁸O label may have been lost during sample preparation or storage due to unfavorable pH or high temperatures.
-
Metabolic Pathway Dilution: The labeled fructose may be entering pathways with large unlabeled pools of intermediates, leading to a significant dilution of the ¹⁸O signal.
Troubleshooting Steps:
-
Review the Metabolic Pathway: Carefully examine the known enzymatic steps in the pathway of interest for any reactions that are known to involve oxygen exchange with water.
-
Optimize Sample Handling: Ensure that all sample preparation steps are carried out at low temperatures (e.g., on ice) and that the pH is maintained close to neutral. Immediately freeze-dry samples after collection if possible.
-
Run Control Experiments: Include a control experiment where D-Fructose-¹⁸O is added to a cell-free extract to assess the degree of non-enzymatic label loss during your sample preparation workflow.
-
Increase Tracer Concentration: If biologically feasible, consider increasing the initial concentration of the D-Fructose-¹⁸O tracer to improve the signal-to-noise ratio.
Issue 2: Inconsistent ¹⁸O enrichment results across replicate experiments.
Possible Causes:
-
Variability in Cell Culture Conditions: Differences in cell density, growth phase, or media composition between replicates can lead to variations in metabolic activity and tracer uptake.
-
Inconsistent Sample Quenching and Extraction: The timing and efficiency of quenching metabolic activity and extracting metabolites can significantly impact the measured isotopic enrichment.
-
Analytical Instrument Instability: The mass spectrometer may exhibit drift in sensitivity or mass accuracy over the course of an analytical run.
Troubleshooting Steps:
-
Standardize Cell Culture Protocols: Ensure strict adherence to protocols for cell seeding, growth, and treatment to minimize biological variability.
-
Optimize and Standardize Quenching and Extraction: Develop a rapid and reproducible method for quenching metabolism (e.g., using cold methanol) and extracting metabolites. Use internal standards to control for extraction efficiency.
-
Perform Regular Instrument Calibration and Maintenance: Calibrate the mass spectrometer before each analytical run and monitor its performance using quality control samples. For GC-Py-IRMS, it is recommended to run sample batch replication measurements in alternation with standard concentration series for drift and amount correction[1].
Quantitative Data Summary
Direct quantitative comparisons of D-Fructose-¹⁸O with other fructose tracers are not widely available in the literature. However, the following table summarizes the metabolic fate of fructose based on studies using ¹³C-labeled tracers, which can serve as a benchmark for what to expect in terms of overall metabolic flux.
| Metabolic Fate | Percentage of Ingested Fructose (Mean ± SD) | Study Conditions |
| Oxidation to CO₂ | 45.0% ± 10.7% | Non-exercising subjects, 3-6 hours post-ingestion[2][3] |
| Oxidation to CO₂ (with glucose) | 66.0% ± 8.2% | Exercising subjects, 2-3 hours post-ingestion[2][3] |
| Conversion to Glucose | 41% ± 10.5% | 3-6 hours post-ingestion[2][3] |
| Conversion to Lactate | ~25% | Within a few hours of ingestion[2][3] |
| Direct Conversion to Plasma Triglycerides | <1% | -[2][3] |
Experimental Protocols
Protocol 1: General Workflow for D-Fructose-¹⁸O Tracing in Cell Culture
This protocol provides a general framework. Specific parameters such as tracer concentration and incubation time should be optimized for your experimental system.
-
Cell Culture: Plate cells at a desired density and allow them to reach the desired growth phase.
-
Tracer Incubation:
-
Remove the existing culture medium.
-
Wash the cells once with a pre-warmed base medium (lacking fructose).
-
Add the experimental medium containing a known concentration of D-Fructose-¹⁸O.
-
Incubate for the desired period (e.g., from minutes to hours, depending on the metabolic pathway of interest).
-
-
Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.
-
Incubate the cell lysate at -20°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
For GC-MS analysis, derivatize the dried metabolites to increase their volatility. Common derivatization methods for sugars include silylation or oximation followed by silylation.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using GC-MS or LC-MS.
-
Set the mass spectrometer to monitor the m/z fragments corresponding to the ¹⁸O-labeled and unlabeled metabolites of interest.
-
Calculate the isotopic enrichment by determining the ratio of the labeled to unlabeled species.
-
Visualizations
Caption: D-Fructose-¹⁸O Tracing Experimental Workflow.
Caption: Fructolysis and ¹⁸O Exchange via Aldolase.
Caption: Troubleshooting Low ¹⁸O Enrichment.
References
- 1. A novel methodological approach for δ(18)O analysis of sugars using gas chromatography-pyrolysis-isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose metabolism in humans - what isotopic tracer studies tell us - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Contamination in Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage contamination in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in cell culture?
The most common sources of contamination in cell culture can be broadly categorized as biological and chemical.[1] Biological contaminants include bacteria, molds, yeast, viruses, and mycoplasma.[1][2] These can be introduced from various sources such as laboratory personnel (e.g., from skin, hair, or breath), non-sterile supplies, media, and reagents, airborne particles, and contaminated equipment like incubators and water baths.[2][3][4][5] Cross-contamination from other cell lines is also a significant source of biological contamination.[1][6] Chemical contaminants include impurities in media and sera, endotoxins, plasticizers, and detergents.[1][6]
Q2: What is aseptic technique and why is it crucial?
Aseptic technique is a set of preventative procedures designed to create a barrier between microorganisms in the environment and the sterile cell culture.[5] It is crucial for preventing contamination from bacteria, fungi, and mycoplasma, as well as cross-contamination with other cell lines. The core elements of aseptic technique include maintaining a sterile work area (typically a biological safety cabinet), good personal hygiene, using sterile reagents and media, and employing sterile handling procedures.[5]
Q3: How can I identify different types of contamination?
Different types of contamination present with distinct visual cues:
-
Bacteria: Often cause a sudden drop in pH, leading to a yellowing of the culture medium (if it contains phenol red), and the medium may appear cloudy or turbid.[1][3][6] Under a microscope, bacteria can be seen as small, motile particles between the cells.[1][4]
-
Yeast: Appear as small, oval or budding particles under the microscope.[6] In the early stages, the medium may remain clear, but it will become turbid and the pH will decrease as the contamination becomes more severe.[6][7]
-
Mold (Fungi): Visible to the naked eye as filamentous structures, often appearing as fuzzy patches in the culture.[6][7] Microscopically, they appear as thin, thread-like structures (hyphae).[7]
-
Mycoplasma: This is a particularly insidious contaminant as it is often not visible to the naked eye and does not cause turbidity in the medium.[3] Indicators of mycoplasma contamination can include a reduced cell growth rate and subtle changes in cell morphology. Specific detection methods like PCR, ELISA, or DNA staining are required for confirmation.[8]
-
Viruses: Viral contamination is also difficult to detect visually.[6] Some viruses may cause cell death (cytopathic effects), but others may not produce obvious changes.[6] Detection typically requires specialized techniques like electron microscopy, immunostaining, or PCR.[1]
-
Cross-Contamination: The presence of a cell type with a different morphology from the expected cell line can indicate cross-contamination.
Q4: Should I routinely use antibiotics in my cell culture medium?
The routine use of antibiotics in cell culture is a topic of debate. While antibiotics can help prevent bacterial contamination, they can also mask low-level contamination and the presence of antibiotic-resistant organisms.[9][10] Furthermore, antibiotics can have off-target effects on cell metabolism, proliferation, and gene expression, potentially affecting experimental results.[9][11] Good aseptic technique is the most reliable long-term defense against contamination.[3][9] Many researchers recommend limiting antibiotic use to specific situations, such as the initial recovery of primary cells or during the thawing of cell lines.[9]
Q5: How often should I test for mycoplasma contamination?
Given that mycoplasma is a common and often undetected contaminant, routine testing is highly recommended.[3] A good practice is to test all new cell lines upon arrival and before incorporating them into your general cell stock.[3] Subsequently, it is advisable to test your cell cultures for mycoplasma every 1 to 2 months, especially in a shared laboratory environment.[3][7]
Troubleshooting Guides
Guide 1: Investigating a Suspected Contamination Event
If you suspect a contamination in your cell culture, follow these steps to identify the source and take appropriate action.
Step 1: Visual Inspection
-
Observe the culture medium: Look for turbidity (cloudiness), color changes (e.g., yellowing or pinkening), or any visible films on the surface.[1][3][6]
-
Microscopic examination: Carefully examine the culture under a microscope at different magnifications. Look for bacteria (small, motile dots or rods), yeast (budding ovals), or fungal hyphae (long filaments).[1][4][7]
Step 2: Isolate and Quarantine
-
Immediately isolate the suspected contaminated flask(s) or plate(s) to prevent the spread to other cultures.[12]
-
If possible, move the contaminated cultures to a separate incubator or a designated quarantine area.[3][13]
Step 3: Identify the Contaminant
-
Based on your visual and microscopic observations, make a preliminary identification of the contaminant (bacterial, fungal, yeast).
-
For suspected mycoplasma contamination, use a specific detection kit (e.g., PCR, ELISA, or DNA staining).[8]
Step 4: Determine the Source
-
Review your recent cell culture procedures. Was there a break in aseptic technique?
-
Check your reagents and media. Were they new batches? Were they properly stored?
-
Inspect your equipment, particularly the incubator (check the water pan) and the biological safety cabinet.[3][14]
Step 5: Take Corrective Action
-
For confirmed contamination: The best practice is to discard the contaminated cultures to prevent further spread.[6][7]
-
For irreplaceable cultures: In some cases, you may attempt to salvage the culture using high concentrations of antibiotics or antimycotics. However, this is not always successful and can affect the cells.[12]
-
Thoroughly disinfect: Clean and disinfect the biological safety cabinet, incubator, and any other potentially contaminated equipment.[7]
Guide 2: Mycoplasma Detection and Elimination
Mycoplasma is a common and problematic contaminant. This guide outlines the steps for its detection and elimination.
Detection Methods: There are three primary methods for detecting mycoplasma contamination:
-
Mycoplasma Culture: This is the most direct method but can take up to a month to get results.[8]
-
DNA Staining: This method uses fluorescent dyes like Hoechst or DAPI to stain the mycoplasma DNA, which can then be visualized under a fluorescence microscope.[8]
-
PCR-based Detection: This is a highly sensitive and rapid method that can provide results quickly.[8]
Elimination Protocol (for irreplaceable cultures): If you detect mycoplasma in a valuable and irreplaceable cell line, you can attempt to eliminate it.
-
Isolate the contaminated culture: Prevent cross-contamination to other cell lines.[12]
-
Use a mycoplasma elimination kit: Several commercial kits are available that are more effective than standard antibiotics.[15] These kits often work by disrupting the mycoplasma membrane.[15]
-
Follow the manufacturer's protocol: Treatment duration and concentration will vary depending on the kit.
-
Re-test for mycoplasma: After the treatment is complete, re-test the culture to confirm the elimination of mycoplasma.
-
Monitor the culture: Observe the cells for any changes in growth or morphology post-treatment.
Data and Protocols
Table 1: Common Antibiotics and Antimycotics in Cell Culture
| Agent | Target Organism | Typical Working Concentration | Notes |
| Penicillin-Streptomycin | Gram-positive and Gram-negative bacteria | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin | Most commonly used antibiotic combination. Not effective against mycoplasma.[] |
| Gentamicin | Broad spectrum bacteria, including some mycoplasma | 10-50 µg/mL | Can be cytotoxic to some cell types at higher concentrations.[9] |
| Amphotericin B | Fungi and yeast | 0.25-2.5 µg/mL | Can be highly toxic to cells.[7][9] |
| Puromycin | Bacteria, fungi, protozoa, and animal cells | 0.2-2 µg/mL | Also used as a selection antibiotic for transfected cells.[] |
| Ciprofloxacin | Mycoplasma | 10 µg/mL | A common choice for mycoplasma treatment. |
Note: The optimal concentration of any antibiotic or antimycotic should be determined for each specific cell line to assess potential cytotoxicity.[12]
Experimental Protocol: Aseptic Technique for Cell Culture
This protocol outlines the fundamental steps for maintaining aseptic conditions during routine cell culture procedures.
Materials:
-
Biological Safety Cabinet (BSC), Class II
-
70% Ethanol
-
Sterile serological pipettes and pipette aid
-
Sterile culture flasks, plates, and other consumables
-
Wipe-down solution (e.g., 70% ethanol)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Prepare the BSC:
-
Personal Hygiene:
-
Wash hands thoroughly before putting on gloves.
-
Wear a clean lab coat and safety glasses.[17]
-
Spray gloved hands with 70% ethanol before entering the BSC.
-
-
Sterilize Materials:
-
Wipe the outside of all media bottles, reagent tubes, and culture flasks with 70% ethanol before placing them inside the BSC.[17]
-
-
Working in the BSC:
-
Arrange materials in the BSC to minimize movement and potential for cross-contamination. Keep sterile items at the back and waste containers to the side.[18]
-
Avoid rapid movements that can disrupt the laminar airflow.
-
Do not talk, sing, or cough towards the open front of the BSC.
-
When opening bottles or flasks, do not place the cap face down on the work surface.[17]
-
Use a new sterile pipette for each reagent or cell line to prevent cross-contamination.[5]
-
-
Post-Procedure:
-
Tightly cap all containers before removing them from the BSC.
-
Wipe down the work surface of the BSC with 70% ethanol.
-
Dispose of all waste in the appropriate biohazard containers.
-
Turn off the BSC fan.
-
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 5. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 9. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 10. quora.com [quora.com]
- 11. kosheeka.com [kosheeka.com]
- 12. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Culture Lab Guide [cytion.com]
- 14. cellculturedish.com [cellculturedish.com]
- 15. assaygenie.com [assaygenie.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Validation & Comparative
D-Fructose-¹⁸O vs. ¹³C-Fructose: A Comparative Guide for Metabolic Tracing
For researchers investigating the intricate pathways of fructose metabolism, stable isotope tracers are indispensable tools. The choice between different isotopically labeled versions of fructose, primarily D-Fructose labeled with Oxygen-18 (D-Fructose-¹⁸O) and Carbon-13 (¹³C-Fructose), depends critically on the specific biological question being addressed. This guide provides an objective comparison of these two tracers, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in designing robust metabolic tracing studies.
Principle of Tracing: Carbon Skeleton vs. Oxygen Atom
The fundamental difference between these tracers lies in the atom they track. ¹³C-Fructose is used to follow the carbon backbone of the fructose molecule as it is processed through various metabolic pathways.[1][2] This makes it the gold standard for mapping the fate of fructose carbons into downstream metabolites and quantifying the activity, or flux, of entire pathways.[3][4]
In contrast, D-Fructose-¹⁸O is used to trace the fate of a specific oxygen atom. Its application is more specialized, often aimed at elucidating specific enzymatic reaction mechanisms, such as phosphorylation or oxygen exchange reactions.[5] While less common for broad metabolic pathway analysis, it can offer unique insights into the activity of specific enzymes that interact with fructose's hydroxyl groups.
A key consideration for ¹⁸O labeling is the potential for the isotope to be lost or exchanged with the oxygen in water (H₂¹⁶O), which can complicate data interpretation.[6] High-resolution mass spectrometry is essential to accurately distinguish between different isotopologues and correct for natural isotope abundances.[7][8]
Table 1: Comparison of D-Fructose-¹⁸O and ¹³C-Fructose Tracers
| Feature | D-Fructose-¹⁸O | ¹³C-Fructose (e.g., [U-¹³C₆]-Fructose) |
| Isotope | Oxygen-18 (¹⁸O) | Carbon-13 (¹³C) |
| What it Traces | Fate of a specific oxygen atom from a hydroxyl group. | The carbon skeleton of the fructose molecule.[1] |
| Primary Use Cases | Elucidating specific enzyme mechanisms (e.g., kinase activity), tracing oxygen exchange reactions. | Metabolic flux analysis (MFA), mapping carbon flow through pathways (glycolysis, TCA cycle, PPP), quantifying biosynthesis of lipids, amino acids, and lactate.[1][9] |
| Key Advantage | Provides information on specific reaction steps involving oxygen transfer. | Robustly tracks the entire carbon backbone through complex metabolic networks.[2] |
| Key Limitation | High potential for isotope loss/exchange with water (H₂O), complicating analysis.[6] | Does not provide information on reactions that do not involve the carbon skeleton (e.g., phosphorylation). |
| Analytical Method | High-Resolution LC-MS/MS.[5] | LC-MS/MS, GC-MS, NMR.[2][10] |
Visualizing Fructose Metabolism and Tracing Workflows
To understand how these tracers are applied, it is helpful to visualize the underlying metabolic pathways and experimental procedures.
Caption: Metabolic pathway for ¹³C-Fructose tracing.
Caption: General experimental workflow for stable isotope tracing.
Caption: Conceptual tracing of D-Fructose-¹⁸O phosphorylation.
Quantitative Data from ¹³C-Fructose Tracing Studies
Studies using ¹³C-fructose have provided quantitative insights into the metabolic fate of fructose in humans. These findings are crucial for understanding its physiological and pathological roles. In resting subjects, a significant portion of ingested fructose is converted to glucose and lactate, while a smaller amount contributes to fat synthesis (de novo lipogenesis).[11][12]
Table 2: Metabolic Fate of Ingested Fructose in Humans (Data from ¹³C Tracer Studies)
| Metabolic Process | % of Ingested Fructose | Study Conditions | Data Source(s) |
| Oxidation to CO₂ | ~45% | Non-exercising, 3-6 hours post-ingestion | [11] |
| Conversion to Glucose | ~41% | Non-exercising, 3-6 hours post-ingestion | [11] |
| Conversion to Lactate | ~25% | Post-ingestion (within a few hours) | [11][12] |
| De Novo Lipogenesis | <1% (direct conversion) | Short-term studies (<6 hours) | [11] |
Note: These values represent averages from various studies and can be influenced by factors like dosage, subject characteristics, and exercise.[11]
In human adipocytes, ¹³C-fructose tracing has shown that fructose robustly stimulates anabolic processes, including the synthesis of glutamate and fatty acids.[1] It enters the TCA cycle primarily through the pyruvate dehydrogenase (PDH) flux, leading to citrate formation which can then be used for lipogenesis.[1]
Experimental Protocol: A General Guide for Cell Culture
This protocol provides a general framework for conducting a stable isotope tracing experiment in cultured cells.
1. Cell Culture and Media Preparation:
-
Plate cells in a multi-well format (e.g., 6-well plates) to allow for sufficient biological replicates.[13]
-
Culture cells in a standard medium to achieve the desired confluence.
-
Prior to labeling, switch the cells to a custom medium that lacks the unlabeled version of the tracer. For example, when using [U-¹³C₆]-fructose, the base medium should be fructose-free. It is also recommended to use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled metabolites.[13]
2. Tracer Administration:
-
Prepare a stock solution of the isotopic tracer (D-Fructose-¹⁸O or ¹³C-Fructose).
-
Add the tracer to the custom medium at the desired final concentration. Studies in adipocytes have used a range of fructose concentrations, with the labeled tracer making up 10% of the total fructose.[1]
3. Incubation and Time Course:
-
Incubate the cells with the tracer-containing medium for a predetermined period.
-
The duration depends on the pathway of interest. Glycolysis reaches an isotopic steady state within minutes, whereas the TCA cycle and downstream biosynthetic pathways like lipogenesis may take several hours to days.[8][13]
4. Metabolism Quenching and Metabolite Extraction:
-
To halt all enzymatic activity instantly, rapidly aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solvent, typically 80% methanol in water, to the cells.[13]
-
Incubate at -80°C for at least 20 minutes.[13]
-
Scrape the cells and collect the cell lysate/solvent mixture.
5. Sample Preparation and Analysis:
-
Centrifuge the samples at high speed in a cold centrifuge to pellet cell debris.[13]
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube or glass vial.
-
Dry the metabolite extract completely using a vacuum evaporator (e.g., SpeedVac).[13]
-
The dried extract can be stored at -80°C or reconstituted in an appropriate solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]
6. Data Analysis:
-
Acquired mass spectrometry data must be processed to identify metabolites and determine their mass isotopologue distributions (MIDs).[8]
-
The raw data must be corrected for the natural abundance of stable isotopes (e.g., the ~1.1% natural abundance of ¹³C).[8]
-
The fractional contribution of the tracer to each metabolite pool can then be calculated to infer pathway activity.[8]
Conclusion and Recommendations
The selection between D-Fructose-¹⁸O and ¹³C-Fructose is dictated by the research objective.
-
Choose ¹³C-Fructose for most applications, including quantifying metabolic fluxes, mapping the flow of carbon through central metabolic pathways (glycolysis, TCA cycle, pentose phosphate pathway), and measuring the contribution of fructose to the biosynthesis of end products like fatty acids, amino acids, and lactate. It is a robust, well-established tracer for understanding systemic metabolic reprogramming.[1][9]
-
Choose D-Fructose-¹⁸O for highly specific investigations into the mechanisms of enzymes that interact with fructose's hydroxyl groups, such as fructokinase. This tracer can provide unique information about oxygen transfer and exchange rates at a specific enzymatic step. However, researchers must be prepared to address the significant analytical challenge posed by the potential for ¹⁸O exchange with cellular water, which requires careful experimental design and high-resolution mass spectrometry.
References
- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.humankinetics.com [journals.humankinetics.com]
- 11. researchgate.net [researchgate.net]
- 12. gssiweb.org [gssiweb.org]
- 13. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 14. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
A Guide to Stable Isotope Tracers in Fructose Metabolism Research: D-Fructose-¹⁸O vs. Deuterated Fructose
For Researchers, Scientists, and Drug Development Professionals
The study of fructose metabolism is critical for understanding a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. Stable isotope tracers are invaluable tools for elucidating the metabolic fate of fructose in vivo and in vitro. This guide provides a comprehensive comparison of two types of stable isotope-labeled fructose: D-Fructose-¹⁸O and deuterated fructose, with a focus on their applications, analytical methodologies, and the interpretation of experimental data.
Introduction to Fructose Tracers
Stable isotope tracers, such as those incorporating deuterium (²H) or oxygen-18 (¹⁸O), allow researchers to track the journey of fructose molecules through various metabolic pathways without the need for radioactive materials. By replacing a common isotope with its heavier, stable counterpart, these tracers can be detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the precise measurement of metabolic fluxes, such as rates of fructose uptake, oxidation, and conversion to other metabolites like glucose and lactate.[1]
Comparison of D-Fructose-¹⁸O and Deuterated Fructose Tracers
The choice between D-Fructose-¹⁸O and deuterated fructose depends on the specific research question, the available analytical instrumentation, and the biological system under investigation. While deuterated fructose, particularly [6,6'-²H₂]fructose, has been more extensively documented in recent metabolic imaging studies, D-Fructose-¹⁸O offers unique advantages for specific mass spectrometry-based analyses.
| Feature | D-Fructose-¹⁸O | Deuterated Fructose (e.g., [6,6'-²H₂]fructose) |
| Principle of Detection | Mass shift of +2 Da per ¹⁸O atom detected by Mass Spectrometry. | Detected by Deuterium Metabolic Imaging (DMI) via NMR spectroscopy or by Mass Spectrometry. |
| Primary Application | Primarily used in mass spectrometry-based metabolomics to trace oxygen atoms through metabolic reactions.[2] | Widely used in in vivo metabolic imaging (DMI) to visualize and quantify fructose uptake and metabolism in tissues like the liver.[3] Also used in NMR and MS-based metabolic flux analysis.[4] |
| Kinetic Isotope Effect (KIE) | Generally considered to have a minimal KIE for most enzymatic reactions involving C-O bond cleavage. | Can exhibit a significant KIE, where the heavier deuterium atom can slow down reaction rates, potentially altering metabolic flux.[5][6] This needs to be considered when interpreting kinetic data. |
| In Vivo Stability | The ¹⁸O label is generally stable in the fructose backbone until it is metabolized. The oxygen at the anomeric carbon can exchange with water. | The C-D bond is stable, but deuterium can be lost to water during certain metabolic steps, which can be a limitation or a feature to be measured.[6] |
| Data Interpretation | Provides direct information on the fate of oxygen atoms from fructose. Useful for studying reactions like glycolysis and the pentose phosphate pathway where oxygen atoms are transferred. | Provides information on the flux of the entire fructose molecule or specific carbon positions. The production of deuterated water (HDO) is a key readout of overall metabolic activity.[7] |
| Availability & Cost | Less commonly used in metabolic studies, and commercial availability for specific labeling patterns may be limited. | More widely used in recent years, with established synthesis protocols and commercial availability for common deuterants like [6,6'-²H₂]fructose. |
Experimental Protocols
Key Experiment: In Vivo Fructose Metabolism using Deuterium Metabolic Imaging (DMI) with [6,6'-²H₂]fructose
This protocol outlines the general steps for an in vivo study in a mouse model to compare hepatic fructose and glucose metabolism using DMI.
Objective: To non-invasively measure and compare the uptake and metabolism of fructose and glucose in the liver.
Materials:
-
[6,6'-²H₂]fructose and [6,6'-²H₂]glucose
-
Saline solution for injection
-
Animal model (e.g., C57BL/6J mice)
-
High-field MRI scanner (e.g., 9.4T or higher) equipped for deuterium imaging
-
Anesthesia equipment
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Position the animal in the MRI scanner with a deuterium-sensitive coil placed over the liver.
-
Baseline Scans: Acquire anatomical ¹H images to localize the liver. Perform a baseline ²H MRS scan to measure the natural abundance deuterium signal.
-
Tracer Administration: Administer a bolus intravenous injection of [6,6'-²H₂]fructose (e.g., 1.95 g/kg body weight) dissolved in saline.[4]
-
Dynamic DMI Acquisition: Immediately following injection, begin a time series of 3D ²H MRSI scans to dynamically monitor the signal from the deuterated fructose and its metabolites in the liver.[8]
-
Data Analysis:
-
Process the ²H MRSI data to generate spectra for each voxel within the liver.
-
Quantify the signal intensity of the [6,6'-²H₂]fructose peak over time to determine its uptake and clearance rate.
-
Monitor the appearance of downstream metabolites, such as deuterated water (HDO) and deuterated glutamate/glutamine (Glx), as indicators of metabolic flux.[4]
-
Compare the results with data obtained from a separate cohort of animals injected with [6,6'-²H₂]glucose to assess the differences in their hepatic metabolism.[3]
-
Key Experiment: Mass Spectrometry-based Analysis of Fructose Metabolism using D-Fructose-¹⁸O
This protocol describes a general workflow for an in vitro cell culture experiment to trace the incorporation of ¹⁸O from D-Fructose-¹⁸O into downstream metabolites.
Objective: To determine the metabolic fate of oxygen atoms from fructose in cultured cells.
Materials:
-
D-Fructose-¹⁸O (e.g., labeled at the C2 carbonyl oxygen)
-
Cell culture medium and reagents
-
Cultured cells of interest (e.g., hepatocytes)
-
Metabolite extraction buffers (e.g., cold methanol/water)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to liquid chromatography (LC)
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing D-Fructose-¹⁸O at a defined concentration. Incubate for a specific time period to allow for tracer uptake and metabolism.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture.
-
LC-MS Analysis:
-
Separate the extracted metabolites using liquid chromatography.
-
Analyze the eluting compounds with the mass spectrometer in a full scan mode to detect all ¹⁸O-labeled species.
-
Perform tandem MS (MS/MS) on ions of interest to confirm their identity and localize the ¹⁸O label within the molecule.
-
-
Data Analysis:
-
Identify metabolites that show a +2 Da mass shift, indicating the incorporation of one ¹⁸O atom from the fructose tracer.
-
Calculate the isotopic enrichment for each labeled metabolite to quantify the flux of fructose-derived oxygen through different pathways.
-
Visualizing Fructose Metabolism
Understanding the metabolic pathways of fructose is essential for interpreting tracer data. The following diagrams illustrate key aspects of fructose metabolism.
Caption: Overview of hepatic fructose metabolism (fructolysis).
Caption: General workflow for a stable isotope tracer experiment.
Conclusion
Both D-Fructose-¹⁸O and deuterated fructose tracers are powerful tools for investigating fructose metabolism. Deuterated fructose, particularly when coupled with DMI, has emerged as a leading method for in vivo studies, providing spatial and temporal information on fructose metabolism in whole organisms.[3] D-Fructose-¹⁸O, while less commonly used, holds promise for detailed mechanistic studies using mass spectrometry, especially for tracking the fate of oxygen atoms in metabolic transformations. The choice of tracer should be guided by the specific research goals and the analytical capabilities available. As research in this field continues, the combined application of these complementary tracer technologies will undoubtedly provide deeper insights into the complex role of fructose in health and disease.
References
- 1. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect in the reaction of dehydration of fructose into 5-hydroxymethylfurfural [inis.iaea.org]
- 3. Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [6,6′-2H2] fructose as a deuterium metabolic imaging probe in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging [frontiersin.org]
- 8. cds.ismrm.org [cds.ismrm.org]
Untangling Metabolism: A Comparative Guide to ¹⁸O and ¹³C Isotope Labeling in Metabolomics
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, stable isotope labeling is an indispensable tool. While carbon-13 (¹³C) labeling has long been the gold standard for tracing the backbone of metabolic networks, oxygen-18 (¹⁸O) labeling is emerging as a powerful and complementary approach, offering unique insights into cellular biochemistry. This guide provides an objective comparison of ¹⁸O and ¹³C labeling techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The choice between ¹⁸O and ¹³C labeling hinges on the specific biological question being addressed. ¹³C labeling excels at tracking the flow of carbon atoms through metabolic pathways, providing a clear picture of substrate utilization and flux through central carbon metabolism. In contrast, ¹⁸O labeling tracks the incorporation of oxygen atoms, primarily from water (H₂¹⁸O) or molecular oxygen (O₂), shedding light on reactions such as hydrolysis, oxidation, and phosphorylation that are often invisible to ¹³C tracers.
At a Glance: Key Differences and Advantages
| Feature | ¹⁸O Labeling | ¹³C Labeling |
| Tracer Atom | Oxygen | Carbon |
| Primary Application | Tracing hydrolysis, oxidation, and phosphorylation reactions; studying phosphometabolites. | Metabolic flux analysis of central carbon metabolism; tracing carbon backbones of metabolites. |
| Key Advantage | Provides unique insights into reactions involving water and oxygen; can label a wide array of metabolites. | Well-established for fluxomics; directly tracks the fate of carbon substrates.[1][2] |
| Common Tracer | ¹⁸O-labeled water (H₂¹⁸O), ¹⁸O-labeled molecular oxygen (¹⁸O₂) | ¹³C-labeled glucose, ¹³C-labeled glutamine |
| Cost | Generally lower for H₂¹⁸O compared to some complex ¹³C-labeled substrates. | Can be expensive, especially for uniformly labeled or specifically labeled complex molecules. |
| Background Signal | Can have lower biological background for certain applications. | Natural abundance of ¹³C (1.1%) can contribute to background signals.[3] |
Delving Deeper: A Head-to-Head Comparison
Tracing Different Metabolic Aspects
The fundamental difference between the two techniques lies in the element they trace. ¹³C labeling follows the carbon skeleton of a molecule, making it ideal for understanding how substrates like glucose and glutamine are broken down and used to build other molecules.[1][2] This is the cornerstone of metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions.
¹⁸O labeling, on the other hand, provides a window into reactions where oxygen atoms are exchanged or incorporated. By using H₂¹⁸O as a tracer, researchers can investigate the activity of hydrolases, ATPases, and other enzymes that utilize water as a substrate. This is particularly powerful for studying the dynamics of phosphate-containing compounds (the phosphometabolome), as the oxygen atoms in the phosphate groups are subject to exchange with water during metabolic turnover.
Complementary Insights
Rather than viewing these methods as competitors, it is often more powerful to consider them as complementary. For instance, in studying glycolysis, ¹³C-glucose can track the conversion of glucose to pyruvate. Concurrently, ¹⁸O-water can reveal the rates of ATP hydrolysis and synthesis at various steps, providing a more complete picture of the pathway's energetics. The combined use of different stable isotopes, such as ¹³C, ¹⁵N, and ¹⁸O, can provide a multi-dimensional view of cellular metabolism.[4]
Experimental Workflows and Protocols
To provide a practical understanding, here are generalized experimental workflows and protocols for both ¹⁸O and ¹³C labeling in cultured mammalian cells.
Experimental Workflow: A Comparative Overview
Detailed Experimental Protocols
¹⁸O Labeling Protocol (using H₂¹⁸O)
This protocol is adapted for labeling adherent mammalian cells in culture to study the incorporation of oxygen from water into metabolites.
-
Cell Culture: Plate cells in standard culture dishes and grow to the desired confluency (typically 70-80%).
-
Preparation of ¹⁸O-labeling Medium: Prepare the cell culture medium using ¹⁸O-labeled water (H₂¹⁸O) to the desired final enrichment (e.g., 20-50%). Ensure all other components of the medium are sterile.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Quickly wash the cells with a sterile phosphate-buffered saline (PBS) to remove residual ¹⁶O-containing medium.
-
Add the pre-warmed ¹⁸O-labeling medium to the cells.
-
Incubate the cells for the desired time period. The labeling duration will depend on the turnover rate of the metabolites of interest and can range from minutes to hours.
-
-
Quenching Metabolism:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold saline or PBS.
-
Add a pre-chilled quenching solution (e.g., 80% methanol at -80°C) to the plate.
-
-
Metabolite Extraction:
-
Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a vacuum.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using high-resolution mass spectrometry to detect the mass shift corresponding to ¹⁸O incorporation.
-
¹³C Labeling Protocol (using ¹³C-glucose)
This protocol outlines the steps for tracing the metabolism of glucose in adherent mammalian cells.
-
Cell Culture: Plate and grow cells as described for the ¹⁸O labeling protocol.
-
Preparation of ¹³C-labeling Medium: Prepare glucose-free culture medium and supplement it with the desired concentration of uniformly labeled ¹³C-glucose (U-¹³C₆-glucose).
-
Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells with PBS.
-
Add the pre-warmed ¹³C-labeling medium.
-
Incubate for a duration sufficient to achieve isotopic steady-state for the pathways of interest. This can range from minutes for glycolysis to several hours for the TCA cycle and connected pathways.[2]
-
-
Quenching Metabolism: Follow the same rapid quenching procedure as described for ¹⁸O labeling.
-
Metabolite Extraction: The extraction procedure is identical to that for ¹⁸O labeling.
-
Sample Analysis: Analyze the extracted metabolites by LC-MS/MS to determine the mass isotopologue distribution for ¹³C-labeled metabolites.
Signaling Pathway Example: Glycolysis and TCA Cycle
The following diagram illustrates how both ¹⁸O and ¹³C labeling can provide complementary information on central carbon metabolism.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from ¹³C and ¹⁸O labeling experiments to assess changes in metabolic flux in response to a drug treatment.
Table 1: ¹³C-Glucose Tracing of Glycolytic Intermediates
| Metabolite | Control (¹³C Fractional Enrichment) | Treated (¹³C Fractional Enrichment) | Fold Change |
| Glucose-6-Phosphate | 0.95 ± 0.02 | 0.96 ± 0.03 | 1.01 |
| Fructose-1,6-bisphosphate | 0.92 ± 0.03 | 0.75 ± 0.04 | 0.82 |
| Pyruvate | 0.85 ± 0.04 | 0.60 ± 0.05 | 0.71 |
| Lactate | 0.88 ± 0.03 | 0.65 ± 0.04 | 0.74 |
Table 2: ¹⁸O-Water Tracing of ATP Turnover
| Metabolite | Control (¹⁸O Incorporation Rate, nmol/min/mg protein) | Treated (¹⁸O Incorporation Rate, nmol/min/mg protein) | Fold Change |
| γ-phosphate of ATP | 15.2 ± 1.5 | 9.8 ± 1.2 | 0.64 |
| Inorganic Phosphate (Pi) | 20.5 ± 2.1 | 12.3 ± 1.8 | 0.60 |
These tables illustrate how ¹³C labeling can reveal a drug-induced decrease in the fractional enrichment of downstream glycolytic metabolites, suggesting a bottleneck in the pathway. Simultaneously, ¹⁸O labeling can quantify a corresponding decrease in the rate of ATP turnover, providing a more dynamic and functional readout of the drug's effect on cellular energetics.
Conclusion: Choosing the Right Tool for the Job
Both ¹⁸O and ¹³C labeling are powerful techniques in the metabolomics toolbox. The choice of which to use—or whether to use them in combination—should be driven by the specific metabolic pathway and biological question under investigation.
-
For a broad overview of carbon metabolism and substrate fate, ¹³C labeling remains the primary choice. Its ability to trace the carbon backbone provides a clear and comprehensive map of metabolic fluxes.
-
To investigate reactions involving water or oxygen, and to probe the dynamics of the phosphometabolome, ¹⁸O labeling offers unique and invaluable insights. It can uncover regulatory mechanisms and enzymatic activities that are not apparent with ¹³C tracing alone.
By understanding the distinct advantages and applications of each method, researchers can design more informative experiments that lead to a deeper and more nuanced understanding of the intricate world of cellular metabolism. The complementary use of these stable isotope labeling techniques will undoubtedly continue to drive new discoveries in basic research and drug development.
References
- 1. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Flux Analysis: Cross-Validating Fluxes with D-Fructose-¹⁸O and ¹³C Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for determining metabolic fluxes, with a focus on the established use of ¹³C-labeled substrates and the potential application of D-Fructose-¹⁸O. We will delve into the experimental protocols, present available quantitative data for comparison, and discuss the relative advantages and challenges of each approach.
Introduction to Metabolic Flux Analysis with Stable Isotopes
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope, researchers can trace the path of the labeled atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites provides a detailed snapshot of cellular metabolism, offering insights into physiology and disease. The most common stable isotopes used in fluxomics are ²H, ¹³C, ¹⁵N, and ¹⁸O[1]. Among these, ¹³C has been the most widely adopted due to its universal presence in bioorganic molecules[1].
The Gold Standard: ¹³C-Based Metabolic Flux Analysis
¹³C-MFA is a robust and widely used method to study the central carbon metabolism of various biological systems[1]. In this approach, a ¹³C-labeled substrate, such as [U-¹³C]-glucose or [1,2-¹³C]-glucose, is introduced to cells or organisms. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into a wide range of intracellular metabolites. The isotopic labeling patterns of these metabolites are then measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Computational modeling is then used to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.
An Emerging Alternative: D-Fructose-¹⁸O
While ¹³C tracers follow the carbon backbone of a molecule, ¹⁸O labeling offers a unique approach to trace metabolic pathways, particularly those involving the transfer of oxygen atoms, such as in phosphorylation and hydrolysis reactions. The use of D-Fructose-¹⁸O as a tracer for comprehensive metabolic flux analysis is a novel concept. In theory, as fructose is metabolized, the ¹⁸O label could be transferred to various intermediates, providing distinct information compared to ¹³C labeling.
Comparative Analysis: D-Fructose-¹⁸O vs. ¹³C-Labeled Tracers
| Feature | D-Fructose-¹⁸O (Hypothesized) | ¹³C-Labeled Fructose/Glucose |
| Tracer Atom | ¹⁸O | ¹³C |
| Primary Tracing | Oxygen atom transfer, phosphorylation, hydration reactions. | Carbon backbone of the substrate. |
| Established Protocols | Not well-established for comprehensive MFA. | Well-established and widely documented. |
| Analytical Detection | Mass Spectrometry (MS) is the primary method. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Potential Advantages | - May provide unique insights into reactions involving water and phosphate.- Could complement ¹³C-MFA by providing orthogonal data for flux validation. | - Directly traces the flow of carbon through metabolic pathways.- Extensive literature and established software for data analysis.- High-resolution data can be obtained with various labeled positions. |
| Potential Challenges | - Potential for rapid loss or exchange of ¹⁸O with water, complicating data interpretation.- Lack of established fragmentation patterns and databases for ¹⁸O-labeled metabolites.- Limited commercial availability of specifically labeled D-Fructose-¹⁸O. | - Isotopic scrambling can sometimes complicate flux determination.- Requires metabolic and isotopic steady-state for accurate quantification in many methods. |
Quantitative Data Comparison
The following table presents data adapted from a study on Corynebacterium glutamicum, comparing the central metabolic fluxes when grown on ¹³C-glucose versus ¹³C-fructose. Fluxes are expressed as a percentage of the total substrate uptake rate.
| Metabolic Flux | Grown on Glucose (%) | Grown on Fructose (%) |
| Pentose Phosphate Pathway | 62.0 | 14.4 |
| Pyruvate Dehydrogenase & TCA Cycle | 62.0 | 95.2 |
| Lysine Yield | High | Significantly Decreased |
| Biomass Production | High | Significantly Decreased |
This data highlights that the choice of hexose substrate significantly alters metabolic flux distribution, with fructose directing more carbon through the TCA cycle and less through the Pentose Phosphate Pathway in this organism.
Experimental Protocols
General Protocol for ¹³C Metabolic Flux Analysis
The following is a generalized protocol for a steady-state ¹³C-MFA experiment.
-
Cell Culture: Culture cells in a defined medium to ensure metabolic steady-state.
-
Tracer Introduction: Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose). The concentration of the labeled substrate should be the same as the unlabeled substrate in the standard medium.
-
Isotopic Steady-State: Incubate the cells in the labeling medium until isotopic steady-state is reached. This is a critical step and should be determined empirically for the specific cell type and experimental conditions.
-
Metabolite Quenching and Extraction: Rapidly quench metabolic activity, typically using cold methanol or other solvent mixtures, and extract intracellular metabolites.
-
Sample Analysis: Analyze the isotopic labeling patterns of the extracted metabolites using GC-MS, LC-MS, or NMR.
-
Data Analysis: Use specialized software (e.g., INCA, Metran, WUFlux) to perform flux estimation by fitting the measured labeling data to a metabolic network model.
Hypothetical Protocol for D-Fructose-¹⁸O Metabolic Flux Analysis
As this is an emerging area, a detailed, validated protocol is not yet available. The following is a proposed workflow based on established MFA principles.
-
Cell Culture and Tracer Introduction: Similar to ¹³C-MFA, cells would be cultured to a steady-state and then switched to a medium containing D-Fructose-¹⁸O.
-
Time-Course Sampling: Due to the potential for rapid exchange of the ¹⁸O label, a time-course experiment would be crucial to capture the dynamics of label incorporation.
-
Metabolite Quenching and Extraction: Rapid quenching and extraction are essential to preserve the in vivo labeling state.
-
MS Analysis: High-resolution mass spectrometry would be required to accurately measure the mass shift due to the incorporation of ¹⁸O.
-
Data Interpretation: The analysis would focus on the mass isotopomer distributions of key metabolites in the fructolysis and central carbon metabolism pathways. The interpretation would need to carefully consider potential non-enzymatic exchange of ¹⁸O with water.
Visualizing Metabolic Pathways and Workflows
Fructolysis Pathway
The following diagram illustrates the key steps in the fructolysis pathway, where fructose is metabolized in the liver.
References
A Comparative Guide to the Accurate and Precise Quantification of D-Fructose-¹⁸O
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the accurate and precise quantification of D-Fructose-¹⁸O, a stable isotope-labeled sugar crucial for metabolic research and drug development. Understanding the performance of different analytical techniques is paramount for obtaining reliable and reproducible data. This document presents a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methods
The quantification of D-Fructose-¹⁸O, while not extensively documented with specific validation data in publicly available literature, can be effectively achieved using well-established methods for fructose and other isotopically labeled sugars. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods, when properly validated, offer high accuracy and precision.
While specific performance data for D-Fructose-¹⁸O is limited, the validation data for unlabeled D-Fructose and ¹³C-labeled fructose provide a strong indication of the expected performance. Stable isotope dilution analysis, where a known amount of the labeled compound is used as an internal standard, is the gold standard for accuracy and precision in quantitative mass spectrometry.
Below is a summary of the expected performance of these methods for fructose quantification, which can be extrapolated to D-Fructose-¹⁸O analysis.
| Analytical Method | Sample Matrix | Accuracy (% Recovery) | Precision (RSD) | Key Advantages |
| GC-MS | Serum | 99.12 ± 3.88%[1] | <15% (typical) | High chromatographic resolution, established derivatization protocols. |
| UPLC-MS/MS | Serum, Urine | ~98%[2][3] | 0.3 - 5.1% (intra- and inter-day)[2][3] | High sensitivity and specificity, no derivatization required. |
| LC-IRMS | Honey | Not explicitly stated for recovery | 0.8 - 1.8% (reproducibility) for δ¹³C | High precision for isotope ratio measurements. |
Table 1: Comparison of Quantitative Performance for Fructose Analysis. RSD: Relative Standard Deviation; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-IRMS: Liquid Chromatography-Isotope Ratio Mass Spectrometry.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following are generalized protocols for the quantification of fructose using GC-MS and LC-MS/MS, which can be adapted for D-Fructose-¹⁸O.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For sugars like fructose, a derivatization step is necessary to increase their volatility.
1. Sample Preparation and Derivatization:
-
Extraction: Fructose is extracted from the sample matrix (e.g., plasma, tissue homogenate) using a suitable solvent like a mixture of methanol, chloroform, and water.
-
Internal Standard Spiking: A known concentration of a suitable internal standard (ideally, ¹³C-labeled fructose for unlabeled fructose analysis, or a different isotopically labeled fructose for D-Fructose-¹⁸O analysis if available) is added to the sample extract.
-
Derivatization: The hydroxyl groups of fructose are derivatized to form more volatile ethers or esters. A common method is oximation followed by silylation to form trimethylsilyl (TMS) derivatives.[4]
2. GC-MS Analysis:
-
Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column suitable for sugar analysis (e.g., DB-5ms).
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 100°C, held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is used to monitor characteristic ions of the derivatized fructose and the internal standard for enhanced sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.
1. Sample Preparation:
-
Extraction: Similar to the GC-MS protocol, fructose is extracted from the biological matrix. Protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common method for plasma or serum samples.
-
Internal Standard Spiking: A known amount of an appropriate internal standard (e.g., ¹³C-labeled fructose) is added.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A UPLC system (e.g., Waters ACQUITY) is used for separation.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the retention and separation of polar compounds like sugars.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium hydroxide or formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) operating in electrospray ionization (ESI) negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both D-Fructose-¹⁸O and the internal standard. This provides excellent selectivity and sensitivity. A UPLC-MS/MS method for fructose has been validated with intra- and inter-day assay variations ranging from 0.3 to 5.1% and an accuracy of approximately 98%.[2][3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of D-Fructose-¹⁸O using a stable isotope dilution LC-MS/MS method.
Signaling Pathway and Logical Relationships
While a specific signaling pathway for D-Fructose-¹⁸O is identical to that of unlabeled fructose, the following diagram illustrates the logical relationship in a stable isotope dilution assay, which is fundamental to achieving high accuracy and precision.
References
- 1. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a UPLC-MS/MS method to quantify fructose in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
Comparative Analysis of Fructose Metabolism in Cancer Cell Lines: A Focus on Stable Isotope Tracing
A comprehensive comparison of D-Fructose-¹⁸O uptake across different cell lines is currently limited by the lack of publicly available quantitative data. However, valuable insights into fructose metabolism in cancer can be gleaned from studies utilizing other stable isotopes, primarily ¹³C-labeled fructose. This guide synthesizes findings from these studies to provide a comparative overview of fructose utilization in various cancer cell models, details a generalized experimental protocol for assessing stable isotope-labeled fructose uptake, and visualizes the key metabolic pathways involved.
Recent research highlights the significance of fructose as an alternative energy source for cancer cells, particularly in glucose-deprived tumor microenvironments. The uptake of fructose is predominantly mediated by the glucose transporter 5 (GLUT5), which is overexpressed in several cancer types. Subsequent intracellular metabolism of fructose can fuel central carbon metabolism, supporting processes vital for cancer cell proliferation and survival, such as nucleic acid and lipid synthesis.
Insights from ¹³C-Fructose Tracing Studies
-
Pancreatic Cancer: Studies on pancreatic cancer cell lines have shown that they metabolize ¹³C-labeled fructose preferentially through the nonoxidative pentose phosphate pathway. This metabolic route is utilized at a rate 250% higher than that of glucose, indicating a significant role for fructose in synthesizing nucleic acids, which are essential for rapidly dividing cells.
-
Lung Cancer: In lung cancer cell lines such as A549 and EKVX, the expression level of the GLUT5 transporter is a critical determinant of fructose uptake. Overexpression of GLUT5 leads to a marked increase in the uptake of ¹³C-fructose. Conversely, the deletion of the SLC2A5 gene, which codes for GLUT5, significantly curtails fructose uptake, underscoring the transporter's central role in fructose utilization in these cells.
-
Adipocytes: Differentiated human adipocytes have been shown to take up and metabolize [U-¹³C₆]-d-fructose. The detection of released ¹³CO₂ confirms that fructose is metabolized through the tricarboxylic acid (TCA) cycle in these cells, contributing to cellular energy production.
These findings collectively underscore that while fructose is a relevant fuel source for various cancer cells, its intracellular fate and the primary metabolic pathways it supports can differ depending on the cancer type and its specific metabolic wiring.
Experimental Protocols
The following is a generalized protocol for conducting a stable isotope-labeled fructose uptake and metabolism study in cultured cell lines, based on methodologies reported in the scientific literature.
Protocol: In Vitro Stable Isotope-Labeled Fructose Uptake and Metabolism Assay
1. Cell Culture:
- Culture the selected cancer cell lines in their recommended growth medium until they reach the desired confluency (typically 70-80%).
- Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and allow them to adhere and grow for 24 hours before the experiment.
2. Isotope Labeling:
- On the day of the experiment, aspirate the growth medium and wash the cells twice with a glucose-free and fructose-free medium (e.g., Krebs-Ringer buffer or custom DMEM).
- Incubate the cells in the glucose- and fructose-free medium for 1-2 hours to deplete intracellular sugar stores.
- Replace the starvation medium with a medium containing a known concentration of the stable isotope-labeled fructose (e.g., [U-¹³C₆]-d-fructose or D-Fructose-¹⁸O). The concentration should be physiologically relevant or as required by the experimental design.
- Incubate the cells with the labeled fructose for a defined period (e.g., 15 min, 30 min, 1 hr, 6 hrs, 24 hrs) at 37°C in a humidified incubator with 5% CO₂.
3. Measurement of Fructose Uptake:
- To determine the rate of uptake, terminate the incubation at various time points by rapidly aspirating the labeling medium.
- Immediately wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular labeled fructose.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by freeze-thawing.
- Collect the cell lysates and determine the total protein concentration using a standard assay (e.g., BCA assay) for normalization.
- Analyze the isotopic enrichment in the cell lysates using mass spectrometry (GC-MS or LC-MS) to quantify the amount of intracellular labeled fructose. The uptake can be expressed as nmol of fructose per mg of protein per unit of time.
4. Metabolite Extraction and Analysis (for metabolic fate studies):
- Following the labeling period, rapidly quench the metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).
- Scrape the cells and collect the cell suspension.
- Centrifuge the suspension to pellet the cell debris and collect the supernatant containing the metabolites.
- Dry the metabolite extract and derivatize if necessary for GC-MS analysis, or resuspend in a suitable solvent for LC-MS analysis.
- Analyze the samples by mass spectrometry to determine the isotopic enrichment in downstream metabolites (e.g., glycolytic intermediates, TCA cycle intermediates, amino acids, nucleotides, and lipids). This will reveal the metabolic pathways into which the labeled fructose is incorporated.
Visualizing Fructose Metabolism
The following diagrams illustrate the experimental workflow for a stable isotope tracing study and the key metabolic pathways of fructose in cancer cells.
Caption: A generalized workflow for studying the uptake and metabolism of stable isotope-labeled fructose in cultured cell lines.
Caption: Simplified diagram of fructose metabolism in cancer cells, highlighting key pathways supported by fructose catabolism.
A Comparative Guide to In Vivo Fructose Tracers for Animal Studies
A Note on D-Fructose-18O: An extensive review of published scientific literature reveals a lack of available data on the in vivo validation of this compound for animal studies. This guide therefore focuses on validated and commonly utilized alternative tracers for monitoring fructose metabolism in vivo: stable isotope-labeled fructose (¹³C-Fructose) and radioisotope-labeled fructose analogs ([¹⁸F]-FDF).
This guide provides a comparative overview of these key alternatives, offering researchers, scientists, and drug development professionals the necessary information to select the appropriate tracer for their in vivo animal studies.
Comparison of In Vivo Fructose Tracers: ¹³C-Fructose vs. [¹⁸F]-FDF Analogs
The choice of tracer for in vivo fructose metabolism studies is contingent on the specific research question, the available analytical instrumentation, and the desired endpoint. The two primary alternatives to the unvalidated this compound are ¹³C-labeled fructose, a stable isotope tracer, and ¹⁸F-labeled fructose analogs, which are positron-emitting radiotracers.
| Feature | ¹³C-Labeled Fructose | ¹⁸F-Labeled Fructose Analogs (e.g., [¹⁸F]4-FDF, [¹⁸F]6FDF) |
| Principle of Detection | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy. Detects the mass shift due to the ¹³C isotope. | Positron Emission Tomography (PET). Detects gamma rays produced from positron annihilation. |
| Type of Data | Quantitative measurement of labeled fructose and its metabolites in tissues and biofluids. Provides flux rates through metabolic pathways. | Dynamic, whole-body imaging of tracer uptake and biodistribution. Provides semi-quantitative Standardized Uptake Values (SUV). |
| Spatial Resolution | No spatial resolution. Requires tissue harvesting for analysis. | High spatial resolution (mm range), allowing for visualization of tracer accumulation in specific organs and tumors.[1] |
| Temporal Resolution | Dependent on sampling time points. Can be used for time-course studies but requires multiple animal cohorts for terminal time points. | High temporal resolution, enabling dynamic scanning to monitor tracer kinetics in real-time. |
| Invasiveness | Requires collection of blood, urine, or tissue samples, which can be invasive. | Non-invasive imaging of the whole animal. |
| Sensitivity | High sensitivity for detecting labeled metabolites. | Very high sensitivity for detecting low concentrations of the radiotracer. |
| Primary Application | Metabolic flux analysis, determining the fate of fructose carbons in various metabolic pathways (e.g., conversion to glucose, lactate, fatty acids).[2][3] | In vivo imaging of fructose uptake in specific tissues, particularly for oncology and neuroinflammation studies.[4][5][6] |
| Limitations | Does not provide spatial information on its own. Requires sample processing. | Does not directly measure metabolic flux or identify downstream metabolites. Synthesis of radiotracers is complex and requires specialized facilities. The short half-life of ¹⁸F (approx. 110 minutes) necessitates rapid use. |
Quantitative Data from In Vivo Animal Studies
¹³C-Labeled Fructose
Studies utilizing ¹³C-fructose have provided valuable quantitative data on the metabolic fate of fructose.
| Parameter | Animal Model | Key Findings | Reference |
| Conversion to Glucose | Humans | Following ingestion of 0.5 g/kg and 1 g/kg of ¹³C-fructose, 0.27 g/kg and 0.51 g/kg of glucose was synthesized from fructose, respectively.[3] | Tappy et al. (1991)[3] |
| Oxidation Rate | Humans | After ingestion of 0.5 g/kg and 1 g/kg of ¹³C-fructose, 56% and 59% of the fructose load was oxidized, respectively.[3] | Tappy et al. (1991)[3] |
| Metabolite Production | Human Adipocytes (in vitro) | [U-¹³C₆]-d-fructose was robustly converted to palmitate in adipocytes, demonstrating its role as a lipogenic substrate.[2] | Mirtschink et al. (2015)[2] |
¹⁸F-Labeled Fructose Analogs
PET imaging with ¹⁸F-labeled fructose analogs provides semi-quantitative data on tracer uptake in various tissues.
| Tracer | Animal Model | Tumor/Tissue | Standardized Uptake Value (SUV) / %ID/g | Reference |
| [¹⁸F]6FDF | EMT-6 Tumor Bearing Mice | EMT-6 Tumor | SUV at 15 min: 1.23 ± 0.09 | Wuest et al. (2011)[1] |
| [¹⁸F]6FDF | MCF-7 Tumor Bearing Mice | MCF-7 Tumor | SUV at 15 min: 0.76 ± 0.05 | Wuest et al. (2011)[1] |
| [¹⁸F]4-FDF | HepG2 Xenograft Mouse Model | Tumor | High accumulation in tumor tissue | Shuhendler et al. (2024)[4] |
| [¹⁸F]4-FDF | Healthy Mouse Model | Brain and Heart | Low uptake compared to [¹⁸F]FDG | Shuhendler et al. (2024)[4] |
Experimental Protocols
¹³C-Fructose Administration and Sample Analysis
Objective: To determine the metabolic fate of fructose in vivo.
Animal Model: Male Sprague-Dawley rats.
Protocol:
-
Animal Preparation: Fast animals overnight (12-16 hours) with free access to water.
-
Tracer Administration: Administer a bolus of [U-¹³C₆]-d-fructose (e.g., 1 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Sample Collection: At designated time points (e.g., 15, 30, 60, 120 minutes) post-administration, collect blood samples via tail vein or cardiac puncture. For terminal studies, euthanize animals and harvest tissues of interest (e.g., liver, adipose tissue, muscle).
-
Sample Processing: Quench metabolism immediately by snap-freezing tissues in liquid nitrogen. Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Analysis: Analyze metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify ¹³C-labeled metabolites.[7][8]
[¹⁸F]-FDF Analog Administration and PET Imaging
Objective: To visualize and quantify the biodistribution of a fructose analog in vivo.
Animal Model: Nude mice bearing tumor xenografts.
Protocol:
-
Animal Preparation: Fast animals for 4-6 hours to reduce background signal.[9] Anesthetize the animal using isoflurane.[9][10]
-
Tracer Administration: Administer a bolus of the ¹⁸F-labeled fructose analog (e.g., 5-10 MBq) via intravenous (tail vein) or intraperitoneal injection.[10]
-
Uptake Period: Allow the tracer to distribute for a specific period (e.g., 60 minutes). Maintain the animal under anesthesia and at a constant temperature during this time.
-
PET/CT Imaging: Place the animal in a small animal PET/CT scanner. Acquire a CT scan for anatomical reference, followed by a static or dynamic PET scan.[11][12]
-
Image Analysis: Reconstruct the PET images and co-register them with the CT images. Draw regions of interest (ROIs) over tumors and organs to calculate the Standardized Uptake Value (SUV).[12]
Visualizations
Caption: Simplified Fructose Metabolic Pathway.
Caption: Workflow for ¹³C-Fructose Metabolic Tracing.
Caption: Workflow for [¹⁸F]-FDF PET Imaging.
References
- 1. Radiopharmacological evaluation of 6-deoxy-6-[18F]fluoro-D-fructose as a radiotracer for PET imaging of GLUT5 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The contribution of naturally labelled 13C fructose to glucose appearance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel PET Tracer Maps Fructose Metabolism to Identify Cardiac and Neural Disorders | SNMMI [snmmi.org]
- 5. sciencedaily.com [sciencedaily.com]
- 6. uOttawa scientists develop novel radiotracer for earlier detection of disease | Research and innovation [uottawa.ca]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of animal handling on the results of 18F-FDG PET studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing experimental protocols for quantitative behavioral imaging with 18F-FDG in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilizing 18F-FDG PET/CT Imaging and Quantitative Histology to Measure Dynamic Changes in the Glucose Metabolism in Mouse Models of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biological Equivalence of D-Fructose-¹⁸O: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-Fructose-¹⁸O and its unlabeled counterpart, D-Fructose, to assess their biological equivalence. The information presented is based on established metabolic pathways and data from isotopic tracer studies in humans.
Introduction
D-Fructose, a naturally occurring monosaccharide, is a significant component of the modern diet.[1][2] Its metabolism is a key area of research in nutrition and metabolic diseases. Stable isotope-labeled compounds, such as D-Fructose-¹⁸O, are invaluable tools for tracing the metabolic fate of fructose in vivo and in vitro. This guide will delve into the comparative biological activities, metabolic pathways, and experimental protocols to evaluate the equivalence of D-Fructose-¹⁸O and D-Fructose.
The fundamental principle underlying the use of stable isotope tracers is that the isotopic label does not significantly alter the biochemical properties of the molecule. Therefore, D-Fructose-¹⁸O is expected to be biologically equivalent to unlabeled D-Fructose, participating in the same metabolic reactions at comparable rates.
Physicochemical Properties
The primary difference between D-Fructose-¹⁸O and D-Fructose is the mass of the oxygen atom at a specific position, which results in a slight increase in the molecular weight of the labeled molecule. This difference is the basis for their differentiation in mass spectrometry-based analytical methods.
| Property | D-Fructose | D-Fructose-¹⁸O | Data Source |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₅¹⁸O | - |
| Molecular Weight | ~180.16 g/mol | ~182.16 g/mol | Inferred |
| Sweetness | 1.2–1.8 times that of sucrose | Expected to be identical | [3] |
| Water Solubility | High | Expected to be identical | [4] |
Metabolic Pathways and Biological Equivalence
Fructose metabolism primarily occurs in the liver, with some activity in the small intestine and kidneys.[5][6] The metabolic pathway, known as fructolysis, involves a series of enzymatic reactions that convert fructose into intermediates of glycolysis and gluconeogenesis.[7] It is hypothesized that D-Fructose-¹⁸O follows the exact same metabolic pathway as unlabeled D-Fructose.
The major steps in fructose metabolism are:
-
Phosphorylation: Fructokinase phosphorylates fructose to fructose-1-phosphate (F1P).[1][2]
-
Cleavage: Aldolase B cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[5]
-
Further Metabolism: DHAP can enter glycolysis or gluconeogenesis directly. Glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate to enter these pathways.[1][7]
Metabolic Fate of Dietary Fructose
Isotopic tracer studies have been crucial in quantifying the distribution of fructose carbons to various metabolic end-products. These studies provide a quantitative basis for assessing the biological equivalence of labeled fructose.
| Metabolic Fate | Percentage of Ingested Fructose | Study Population | Time Frame | Data Source |
| Oxidation to CO₂ | 45.0% ± 10.7 | Non-exercising subjects | 3–6 hours | [8][9] |
| Oxidation to CO₂ | 45.8% ± 7.3 | Exercising subjects | 2–3 hours | [8][9] |
| Conversion to Glucose | 41% ± 10.5 | - | 3–6 hours | [8][9] |
| Conversion to Lactate | ~25% | - | A few hours | [5][8][9] |
| Conversion to Glycogen | To be further clarified | - | - | [8][9] |
| Direct Conversion to Plasma Triglycerides | <1% | - | - | [8][9] |
The data presented in the table are derived from studies using isotopically labeled fructose (e.g., ¹³C-fructose). It is expected that D-Fructose-¹⁸O would yield similar quantitative results, confirming its biological equivalence.
Experimental Protocols for Assessing Biological Equivalence
To experimentally verify the biological equivalence of D-Fructose-¹⁸O, a series of in vitro and in vivo studies can be performed.
In Vitro Enzyme Kinetics
Objective: To compare the kinetic parameters (Km and Vmax) of key enzymes in the fructose metabolic pathway (e.g., fructokinase, aldolase B) with both unlabeled D-Fructose and D-Fructose-¹⁸O as substrates.
Methodology:
-
Enzyme Source: Purified recombinant human fructokinase and aldolase B.
-
Substrate Preparation: Prepare a series of concentrations of both D-Fructose and D-Fructose-¹⁸O.
-
Assay:
-
For fructokinase, the assay can be coupled to a lactate dehydrogenase/pyruvate kinase system to measure ADP production spectrophotometrically.
-
For aldolase B, the production of glyceraldehyde and DHAP can be measured using specific enzymatic assays or by HPLC.
-
-
Data Analysis: Determine Km and Vmax values by fitting the initial reaction rates to the Michaelis-Menten equation. Biological equivalence is supported if the kinetic parameters for both substrates are not significantly different.
Cell-Based Metabolic Tracer Analysis
Objective: To trace the metabolic fate of D-Fructose-¹⁸O in a controlled cellular environment and compare it to unlabeled D-Fructose.
Methodology:
-
Cell Culture: Use a relevant cell line, such as HepG2 (human liver cancer cell line), which is capable of fructose metabolism.
-
Incubation: Incubate the cells with either D-Fructose or D-Fructose-¹⁸O for a defined period.
-
Metabolite Extraction: Extract intracellular metabolites.
-
Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the ¹⁸O-labeled and unlabeled downstream metabolites (e.g., fructose-1-phosphate, glyceraldehyde-3-phosphate, lactate).
-
Data Interpretation: The detection of ¹⁸O in the expected metabolic intermediates and end-products at levels comparable to their unlabeled counterparts would confirm biological equivalence.
In Vivo Tracer Studies in Animal Models
Objective: To assess the whole-body metabolism of D-Fructose-¹⁸O in comparison to unlabeled D-Fructose in an animal model.
Methodology:
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Administration: Administer a bolus of either D-Fructose or D-Fructose-¹⁸O orally or via intravenous injection.
-
Sample Collection: Collect blood, urine, and tissue samples at various time points.
-
Metabolite Analysis: Analyze the samples using GC-MS or LC-MS to measure the enrichment of ¹⁸O in glucose, lactate, and other relevant metabolites in the blood and the incorporation of the label into liver glycogen.
-
Data Comparison: Compare the pharmacokinetic and metabolic profiles of the labeled and unlabeled fructose. Similar profiles would provide strong evidence for biological equivalence.
Visualizing Metabolic and Experimental Pathways
Fructose Metabolic Pathway
Caption: Metabolic pathway of D-Fructose and its ¹⁸O-labeled isotopologue.
Experimental Workflow for Assessing Biological Equivalence
Caption: Workflow for the comprehensive assessment of biological equivalence.
Logical Comparison of D-Fructose and D-Fructose-¹⁸O
Caption: Logical relationship demonstrating the biological equivalence.
Conclusion
Based on the well-established principles of stable isotope tracers and the known metabolic pathways of fructose, D-Fructose-¹⁸O is considered biologically equivalent to its unlabeled counterpart. The introduction of the ¹⁸O isotope serves as a powerful tool for researchers to trace the intricate fate of fructose in biological systems without altering its inherent metabolic processing. The experimental protocols outlined in this guide provide a framework for formally validating this equivalence and for utilizing D-Fructose-¹⁸O in advanced metabolic research.
References
- 1. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Fructose - Wikipedia [en.wikipedia.org]
- 4. Glucose - Wikipedia [en.wikipedia.org]
- 5. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 6. Reactome | Fructose catabolism [reactome.org]
- 7. Fructolysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Fructose-¹⁸O: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for D-Fructose-¹⁸O, a non-radioactive, stable isotope-labeled form of fructose. While D-Fructose itself is not classified as a hazardous substance, adherence to proper disposal protocols is crucial for maintaining laboratory safety and ensuring regulatory compliance. The primary principle is that stable isotope-labeled compounds are generally managed in the same manner as their unlabeled counterparts.[1]
Key Properties of D-Fructose-¹⁸O for Disposal Consideration
The following table summarizes the essential characteristics of D-Fructose, which are applicable to D-Fructose-¹⁸O, to inform disposal decisions.
| Property | Value | Significance for Disposal |
| Physical State | Solid, White Crystalline Powder | Solid waste can be swept and collected. Avoid generating dust during cleanup and disposal.[] |
| Hazard Classification | Not classified as hazardous[3][4] | In its pure form, it is generally considered non-hazardous waste. However, mixtures with hazardous materials must be treated as hazardous waste.[5][6] |
| Solubility | Soluble in water[] | High water solubility means it can be mobile in the environment if not disposed of properly. Do not empty into drains.[] |
| Reactivity | Stable under normal conditions[3] | Not reactive under standard laboratory conditions. Incompatible with strong oxidizing agents.[] |
| Isotopic Nature | Stable (non-radioactive) isotope | No special precautions for radioactivity are required for disposal.[1][] |
Experimental Protocols: Standard Disposal Procedures
The disposal of D-Fructose-¹⁸O should be approached systematically. The following step-by-step methodology ensures that all safety and regulatory aspects are considered.
Step 1: Waste Characterization
-
Identify the Waste Stream: Determine if the D-Fructose-¹⁸O waste is in solid form, dissolved in a non-hazardous solvent (e.g., water), or mixed with other chemical waste.
-
Consult the Safety Data Sheet (SDS): Always review the SDS for D-Fructose for specific handling and disposal information. The SDS will confirm that the material is not considered hazardous in its pure form.[][3]
-
Assess for Contamination: If the D-Fructose-¹⁸O has been mixed with any hazardous materials (e.g., flammable solvents, toxic chemicals), the entire mixture must be treated as hazardous waste.[5][6]
Step 2: Segregation and Labeling
-
Segregate Waste: Do not mix D-Fructose-¹⁸O waste with other laboratory waste streams unless it is already part of a hazardous mixture.
-
Proper Labeling:
-
For non-hazardous D-Fructose-¹⁸O waste, label the container clearly as "Non-hazardous waste: D-Fructose-¹⁸O".
-
For hazardous mixtures containing D-Fructose-¹⁸O, use a hazardous waste label and list all constituents, including D-Fructose-¹⁸O.
-
Step 3: Containerization
-
Solid Waste: Collect solid D-Fructose-¹⁸O waste in a sealed, durable container to prevent dust formation.[][7]
-
Liquid Waste (Non-Hazardous): Collect aqueous solutions of D-Fructose-¹⁸O in a sealed, leak-proof container. Do not dispose of down the drain.[]
-
Liquid Waste (Hazardous): If dissolved in a hazardous solvent, collect in a designated hazardous waste container appropriate for that solvent.
Step 4: Disposal Pathway
-
Consult Institutional Policy: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidance. Institutional policies may have specific requirements for the disposal of any chemical waste, regardless of its hazard classification.
-
Non-Hazardous Disposal: If confirmed as non-hazardous, dispose of the contained D-Fructose-¹⁸O waste through the designated non-hazardous laboratory waste stream as directed by your EHS department.
-
Hazardous Disposal: For mixtures containing hazardous materials, arrange for pickup by your institution's hazardous waste management service.[5]
Disposal Workflow for D-Fructose-¹⁸O
The following diagram illustrates the decision-making process for the proper disposal of D-Fructose-¹⁸O.
Caption: Disposal decision workflow for D-Fructose-¹⁸O.
References
Essential Safety and Logistics for Handling D-Fructose-18O
For researchers, scientists, and drug development professionals, the safe and efficient handling of isotopically labeled compounds is paramount. This guide provides detailed procedural information for the operational use and disposal of D-Fructose-18O, a stable, non-radioactive isotopically labeled form of D-Fructose.
Chemical and Physical Properties
The following table summarizes the key identification and physical properties of D-Fructose, which are directly applicable to this compound.
| Property | Value |
| Molecular Formula | C₆H₁₂O₆ |
| Molar Mass | Approximately 182.17 g/mol (for the 18O labeled version) |
| Appearance | White solid |
| Melting Point | 103 - 105 °C |
| pH | 5-7 (1.8% solution at 25°C)[1] |
| Stability | Stable under normal conditions[1] |
Hazard Identification and Personal Protective Equipment (PPE)
D-Fructose is not classified as a hazardous substance.[2][3][4] Consequently, this compound, as a non-radioactive isotopically labeled compound, does not require special handling beyond standard laboratory practices.[5] The primary potential hazard is the formation of dust during handling.
The following table outlines the recommended personal protective equipment when handling this compound.
| Protection Type | Recommended Equipment | Notes |
| Eye/Face Protection | Safety glasses with side shields or goggles.[2][6][7] | Essential to prevent eye contact with dust particles. |
| Skin Protection | Lab coat. | Protective gloves (e.g., nitrile) are recommended as good laboratory practice, although some sources state hand protection is not required.[2][3][6][8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., P1 filter for particles) is necessary if dust is generated.[1][2][3][6] | Use in well-ventilated areas.[1][2][6][7] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
-
Handling the Compound :
-
Wear the appropriate PPE as detailed in the table above.
-
Handle the solid material in a well-ventilated area to minimize dust inhalation. If there is a risk of dust formation, handle the compound within a fume hood.
-
Avoid direct contact with skin and eyes.
-
-
Storage :
Disposal Plan
Since this compound is a stable, non-radioactive isotopically labeled compound, it should not be disposed of as radioactive waste.[5] The disposal procedure is the same as for standard D-Fructose.
-
Waste Segregation :
-
Disposal Route :
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. westliberty.edu [westliberty.edu]
- 2. carlroth.com [carlroth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cpachem.com [cpachem.com]
- 5. moravek.com [moravek.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.es [fishersci.es]
- 9. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
